molecular formula C10H15NO2 B1324195 Hexyl oxazol-2-YL ketone CAS No. 898758-33-3

Hexyl oxazol-2-YL ketone

Cat. No.: B1324195
CAS No.: 898758-33-3
M. Wt: 181.23 g/mol
InChI Key: HOONPSQWBIMKBQ-UHFFFAOYSA-N
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Description

Hexyl oxazol-2-yl ketone (CAS 898758-33-3) is a biochemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . Its structure features an oxazole heterocycle, a five-membered ring containing nitrogen and oxygen atoms, which is substituted with a hexyl ketone chain . The oxazole moiety is a significant pharmacophore found in various natural products and synthetic compounds with diverse biological activities . Compounds containing the oxazole ring are frequently investigated in medicinal chemistry and chemical biology for their potential biological activities. Research into similar α-ketoheterocycle structures has shown their value as potent and selective enzyme inhibitors, such as in the case of fatty acid amide hydrolase (FAAH), highlighting the potential of this chemical class in pharmacological probe development and drug discovery . Furthermore, oxazole-containing peptides, often of marine origin, have been studied for a broad range of properties, including antibacterial, antiviral, and cytotoxic activities . This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-2-yl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-3-4-5-6-9(12)10-11-7-8-13-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOONPSQWBIMKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642036
Record name 1-(1,3-Oxazol-2-yl)heptan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-33-3
Record name 1-(1,3-Oxazol-2-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Hexyl Oxazol-2-yl Ketone: A Guide to Modern and Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Hexyl oxazol-2-yl ketone, a representative of the 2-acyl-oxazole class, is a valuable synthetic intermediate in medicinal chemistry and drug development. The oxazole ring is a key pharmacophore found in numerous bioactive natural products and pharmaceuticals.[1][2] However, the synthesis of 2-acyl-oxazoles presents unique challenges, particularly concerning the direct acylation of the oxazole heterocycle. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect three core strategies: the highly efficient organometallic acylation of a pre-formed oxazole ring using Weinreb amides, the sequential oxidation of a 2-alkyl oxazole precursor, and classical ring-construction methods like the Robinson-Gabriel synthesis. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical reference for the laboratory synthesis of this important class of molecules.

Introduction: The Significance and Challenge of 2-Acyl-Oxazoles

The oxazole nucleus is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This motif is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to molecules. The C2 position of the oxazole ring is particularly significant; hydrogen at this position is the most acidic, with a pKa of approximately 20, making it susceptible to deprotonation.[1][3]

The introduction of an acyl group, such as a heptanoyl chain (forming this compound), at the C2 position creates a versatile synthetic handle. This ketone functionality can be further elaborated to construct more complex molecules, making these compounds valuable building blocks.

Despite the acidity of the C2 proton, the direct acylation of oxazole is not straightforward. Traditional electrophilic acylation (Friedel-Crafts type reactions) is ineffective and tends to occur at the C5 position if at all, especially with activating groups present.[1][3] More modern approaches using highly reactive C2-metallated oxazoles (e.g., 2-lithiooxazole) often fail when traditional acylating agents like acyl chlorides are used. The reaction of the organolithium species with acyl chlorides typically leads to undesired O-acylated ring-opened products rather than the target ketone.[4] This challenge has necessitated the development of more sophisticated and indirect strategies, which form the core of this guide.

Strategy 1: The Organometallic Route via Weinreb Amide Acylation

This approach is arguably the most efficient and high-yielding modern method for preparing 2-acyl-oxazoles.[4] It circumvents the problems of over-addition and ring-opening by using a specialized acylating agent, the N-methoxy-N-methylamide, commonly known as the Weinreb amide.

Core Principle & Mechanistic Insight

The strategy involves two key steps:

  • Regioselective Metallation: The oxazole ring is deprotonated at the C2 position using a strong base, typically an organolithium reagent or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), to form a stable 2-magnesiated or 2-lithiated oxazole.[4]

  • Controlled Acylation: The resulting organometallic species is reacted with the heptanoyl Weinreb amide (N-methoxy-N,7-dimethylheptanamide). The Weinreb amide forms a highly stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate does not collapse until acidic workup, at which point it cleanly hydrolyzes to yield the desired this compound, preventing the formation of tertiary alcohol byproducts or ring cleavage.

The workflow for this highly effective synthesis is depicted below.

Oxazole Oxazole OxazoleMg 2-Oxazolylmagnesium Chloride Oxazole->OxazoleMg Deprotonation Grignard i-PrMgCl (in THF) Grignard->OxazoleMg Intermediate Stable Tetrahedral Intermediate OxazoleMg->Intermediate Acylation WeinrebAmide Heptanoyl Weinreb Amide WeinrebAmide->Intermediate Product Hexyl oxazol-2-yl ketone Intermediate->Product Hydrolysis Workup Aqueous Acid Workup (e.g., NH4Cl) Workup->Product

Caption: Workflow for Weinreb Amide Acylation of Oxazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described by workers at Eli Lilly for the synthesis of 2-acyl oxazoles.[4]

Reagents & Equipment:

  • Three-neck round-bottom flask, equipped with a magnetic stirrer, thermocouple, and nitrogen inlet

  • Addition funnel

  • Oxazole

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF

  • N-methoxy-N-methylheptanamide (Heptanoyl Weinreb Amide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under a nitrogen atmosphere, add oxazole (1.0 eq) to a flame-dried three-neck flask. Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Grignard Formation: Cool the solution to 0 °C using an ice bath. Slowly add i-PrMgCl (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture for 1 hour at 0 °C to ensure complete formation of the 2-oxazolylmagnesium chloride.

  • Acylation: In a separate flask, dissolve the heptanoyl Weinreb amide (1.2 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent mixture, again keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Strategy 2: Oxidation of a 2-Alkyl Oxazole Precursor

Core Principle & Mechanistic Insight
  • C-C Bond Formation: A C2-metallated oxazole (lithiated or magnesiated, as in Strategy 1) is reacted with heptanal. This is a standard nucleophilic addition to an aldehyde, which, after aqueous workup, yields the secondary alcohol, 1-(oxazol-2-yl)heptan-1-ol.

  • Oxidation: The secondary alcohol is then oxidized to the target ketone. A variety of reagents can accomplish this transformation, such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Swern oxidation. The choice of oxidant is critical; milder conditions are preferred to avoid potential side reactions with the oxazole ring.[5][6] PCC is a common and effective choice for this type of transformation, converting secondary alcohols to ketones without over-oxidation.[5]

OxazoleMg 2-Oxazolylmagnesium Chloride Alcohol 1-(Oxazol-2-yl)heptan-1-ol (Secondary Alcohol) OxazoleMg->Alcohol Step 1: Nucleophilic Addition Heptanal Heptanal Heptanal->Alcohol Product Hexyl oxazol-2-yl ketone Alcohol->Product Step 2: Oxidation Oxidant Oxidizing Agent (e.g., PCC) Oxidant->Product

Caption: Two-Step Synthesis via Alcohol Oxidation.

Experimental Protocol: Oxidation of 1-(Oxazol-2-yl)heptan-1-ol

Part A: Synthesis of 1-(Oxazol-2-yl)heptan-1-ol

  • The procedure is identical to steps 1-2 of Protocol 2.2.

  • Addition: Instead of the Weinreb amide, slowly add heptanal (1.1 eq) to the 2-oxazolylmagnesium chloride solution at 0 °C.

  • Reaction, Workup & Purification: Follow steps 4-9 of Protocol 2.2 to isolate the secondary alcohol intermediate.

Part B: Oxidation to this compound Reagents & Equipment:

  • Round-bottom flask with magnetic stirrer

  • 1-(Oxazol-2-yl)heptan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel or Celite

Procedure:

  • Setup: In a flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • Addition: Dissolve the alcohol intermediate (1.0 eq) in a minimal amount of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The mixture will turn into a dark, thick slurry. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite to filter out the chromium salts.

  • Purification: Wash the plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography if necessary.

Strategy 3: Classical Ring Construction Methods

These methods build the oxazole ring from acyclic precursors, offering a fundamentally different approach. The Robinson-Gabriel synthesis is a prime example.

Core Principle & Mechanistic Insight

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[7] To synthesize this compound, the required precursor would be N-(1-oxo-octan-2-yl)formamide. This precursor is then treated with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which catalyzes the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[7][8]

The key to this method is the synthesis of the α-acylamino ketone precursor, which can be prepared from α-amino acids or via amidation of an α-haloketone.

Precursor α-Acylamino Ketone (N-(1-oxooctan-2-yl)formamide) Intermediate Oxazoline Intermediate Precursor->Intermediate Cyclization DehydratingAgent Dehydrating Agent (H₂SO₄ or PPA) DehydratingAgent->Intermediate Product Hexyl oxazol-2-yl ketone Intermediate->Product Dehydration

Caption: Robinson-Gabriel Oxazole Synthesis Pathway.

Conceptual Protocol: Robinson-Gabriel Synthesis

Procedure:

  • Precursor Synthesis: Synthesize N-(1-oxo-octan-2-yl)formamide. This can be achieved by formylation of 2-amino-1-octanone.

  • Cyclodehydration: Add the α-acylamino ketone precursor (1.0 eq) to concentrated sulfuric acid (or PPA) at 0 °C.

  • Reaction: Slowly warm the mixture to room temperature and then heat as required (e.g., 50-100 °C) until the reaction is complete as monitored by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ether or DCM) and purify using standard techniques as described previously.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity. The following table provides a comparative overview.

FeatureStrategy 1: Weinreb AmideStrategy 2: OxidationStrategy 3: Robinson-Gabriel
Overall Yield Excellent[4]Good to Very GoodModerate to Good
Number of Steps 1 (from oxazole)2 (from oxazole)2+ (requires precursor synthesis)
Key Reagents i-PrMgCl, Weinreb Amidei-PrMgCl, Heptanal, Oxidant (PCC)Strong Dehydrating Agent (H₂SO₄)
Scalability High; procedure demonstrated on large scale[4]HighModerate; harsh conditions can be problematic
Substrate Tolerance Good; mild conditionsGood; depends on oxidant choicePoor; requires robust substrates
Major Advantage High efficiency, selectivity, and yieldUses common reagents (aldehyde)Builds ring from simple acyclic parts
Major Disadvantage Requires synthesis of Weinreb amideExtra redox step requiredHarsh, non-selective reaction conditions

Conclusion and Recommendation

For the synthesis of this compound in a research or drug development setting, Strategy 1 (The Organometallic Route via Weinreb Amide Acylation) is the most highly recommended pathway. Its superior efficiency, high yields, mild reaction conditions, and proven scalability make it the method of choice.[4] It elegantly solves the inherent reactivity problems of the oxazole nucleus and provides a clean, direct route to the target compound.

Strategy 2 serves as a robust and reliable backup, leveraging fundamental organic reactions. Strategy 3, while historically significant, is generally less practical due to its harsh conditions and potentially lower yields, making it less suitable for complex or sensitive substrates often encountered in drug discovery. The selection of the optimal synthetic route will ultimately be guided by project-specific constraints, but the Weinreb amide approach represents the current state-of-the-art for this transformation.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]

  • Vandenbossche, C. P., et al. (2009). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 74(9), 3543–3545. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018). SlideShare. [Link]

  • Oxazole Chemistry Overview. (n.d.). Scribd. [Link]

  • Synthesis and Reactions of Oxazoles. (2018). ResearchGate. [Link]

  • Oxazole.pdf. (n.d.). CUTM Courseware. [Link]

  • Recent Advances for Synthesis of Oxazole Heterocycles via C‐H/C‐N Bond Functionalization of Benzylamines. (2022). Scilit. [Link]

  • Oxazole chemistry. A review of recent advances. (1985). Industrial & Engineering Chemistry Product Research and Development, 24(1), 154-165. [Link]

  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

  • Recent Achievements in the Synthesis of Oxazoles. (2021). ResearchGate. [Link]

  • Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668. [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2022). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • Synthesis of Oxazoles from Alkyl Aryl Ketones and Nitriles Using Oxone. (2010). Synfacts, 2010(2), 0178-0178. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). ACS Publications. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Iodine-Promoted Oxidative Cyclization of Methyl Azaarenes and α-Amino Ketones for One-Pot Synthesis of 2-Azaaryl-5-aryl Oxazoles. (2022). The Journal of Organic Chemistry, 87(18), 12157-12167. [Link]

  • OXIDATIONS 5. (n.d.). University of Rochester. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • Scheme 1: Synthesis of oxazolones (2-7). (2018). ResearchGate. [Link]

  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (2008). Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. [Link]

  • Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. [Link]

  • The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. (2023). Organic and Computational Chemistry. [Link]

  • Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. (2022). Nature Communications, 13, 4668. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). ResearchGate. [Link]

Sources

"Hexyl oxazol-2-YL ketone" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hexyl Oxazol-2-yl Ketone: Synthesis, Properties, and Potential Applications

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and synthetic intermediates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[2][3] Within this important class of heterocycles, 2-acyl oxazoles represent a key synthetic target, serving as versatile building blocks for more complex molecular architectures. This guide provides a comprehensive overview of this compound, a representative member of the 2-acyl oxazole family. While specific experimental data for this exact molecule is not extensively documented in public literature, this whitepaper will extrapolate its chemical properties, structure, and reactivity based on established principles of oxazole chemistry. We will also detail a robust synthetic methodology and explore its potential applications for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

Based on its nomenclature, the structure of this compound consists of a central oxazole ring acylated at the 2-position with a heptanoyl group (a six-carbon hexyl chain plus the carbonyl carbon).

Proposed Structure:

(Note: This is a simplified 2D representation. The actual molecule has a three-dimensional conformation.)

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from computational models and comparison with structurally similar compounds, such as methyl hexyl ketone and other substituted oxazoles.[4][5]

PropertyEstimated ValueNotes
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Appearance Colorless to pale yellow liquidBased on similar ketones and oxazoles.[4][6]
Boiling Point > 250 °CEstimated based on related structures.[6]
Solubility Soluble in organic solvents (e.g., THF, diethyl ether, ethyl acetate); slightly soluble in water.General solubility for ketones and heterocyclic compounds.[4][5]
logP (o/w) ~3.5 - 4.0Estimated based on the hydrophobicity of the hexyl chain.[6]

Part 2: Synthesis and Reactivity

The synthesis of 2-acyl oxazoles has historically presented challenges. Direct acylation of 2-lithio-oxazoles often leads to ring-opened products due to the equilibrium favoring the enolate isonitrile form.[1] However, more recent methodologies have overcome this obstacle, providing efficient access to this class of compounds.

Recommended Synthetic Protocol: Weinreb Amide Approach

A highly effective method for the synthesis of 2-acyl oxazoles involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[1][7] This approach is favored for its high yields and clean conversion.

Experimental Workflow:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup and Purification A Oxazole in THF C 2-Magnesiated Oxazole (Grignard Reagent) A->C Reaction at low temp. B i-PrMgCl B->C E This compound C->E Reaction with electrophile D N-methoxy-N-methylheptanamide (Weinreb Amide) D->E F Quench with NH4Cl(aq) E->F G Extraction with MTBE F->G H Purification (e.g., Chromatography) G->H

Caption: Synthetic workflow for this compound.

Detailed Steps:

  • Formation of the 2-Magnesiated Oxazole:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve oxazole in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.14 M.[7]

    • Cool the solution to a suitable low temperature (e.g., -20 °C to 0 °C).

    • Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF or diethyl ether. The metalation is typically rapid.[1]

  • Reaction with the Weinreb Amide:

    • To the freshly prepared 2-magnesiated oxazole solution, add N-methoxy-N-methylheptanamide (the Weinreb amide derived from heptanoic acid).

    • Allow the reaction to proceed for several hours at room temperature or with gentle heating, if necessary, to drive the reaction to completion.[1]

  • Workup and Purification:

    • Quench the reaction by the addition of an aqueous solution of ammonium chloride (NH4Cl).[1]

    • Extract the aqueous layer with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

    • Combine the organic layers, dry over a drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to obtain the pure this compound.

Reactivity of the Oxazole Ring

The reactivity of this compound will be governed by the interplay between the oxazole ring and the ketone functionality.

  • Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, primarily at the C5 position.[2] The presence of an electron-withdrawing acyl group at C2 will likely deactivate the ring towards electrophilic attack.

  • Nucleophilic Substitution: Nucleophilic attack on the unsubstituted oxazole ring is rare. However, the C2 position is the most electron-deficient and can be susceptible to nucleophilic attack, especially with a good leaving group.[8]

  • Deprotonation: The proton at the C2 position of an unsubstituted oxazole is acidic and can be removed by a strong base. This is the basis for the formation of 2-lithiated and 2-magnesiated oxazoles used in synthesis.[8]

  • Ring Opening: As mentioned, 2-lithio-oxazoles can exist in equilibrium with their ring-opened isonitrile form.[1]

  • Reactions of the Ketone: The ketone moiety will undergo typical reactions of ketones, such as reduction to a secondary alcohol, reductive amination, and alpha-functionalization.

Part 3: Potential Applications in Drug Discovery

The oxazole scaffold is a common feature in a wide range of biologically active compounds.[3] Derivatives of oxazole have demonstrated anti-inflammatory, antibacterial, anticancer, and antifungal properties, among others.[3][9]

Logical Relationship of Oxazole Derivatives to Drug Development:

G A Oxazole Scaffold B Diverse Biological Activities (e.g., anti-inflammatory, anticancer) A->B C Lead Compound Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E Drug Candidate Optimization D->E F Preclinical and Clinical Development E->F

Caption: Role of the oxazole scaffold in the drug discovery pipeline.

This compound, as a functionalized oxazole, could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The hexyl chain provides a lipophilic handle that can be modified to tune the pharmacokinetic properties of a potential drug candidate. The ketone functionality offers a reactive site for further chemical elaboration, allowing for the introduction of diverse pharmacophores. For instance, some 2-acyl oxazoles have shown significant activity as fatty acid amide hydrolase (FAAH) inhibitors.[7]

Part 4: Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicology: The toxicological properties have not been determined. It should be treated as a potentially hazardous substance.

Conclusion

This compound is a representative of the synthetically valuable class of 2-acyl oxazoles. While specific data for this compound is sparse, its synthesis can be reliably achieved through modern organometallic methods, such as the reaction of a 2-magnesiated oxazole with a Weinreb amide. Its chemical properties can be reasonably extrapolated from related structures. The combination of the biologically relevant oxazole core with a functional ketone handle and a lipophilic alkyl chain makes this and similar molecules attractive starting points for the design and synthesis of new chemical entities in drug discovery and development.

References

  • B. A. D. Williamson, et al. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 75(21), 7479–7481. [Link]

  • Williamson, B. A. D., et al. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles. American Chemical Society. [Link]

  • P. D. Thorat, et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • M. E. Wright, et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1655-1658. [Link]

  • A. A. El-Sayed, et al. (2023). Keto-derivative of oxazolines. ResearchGate. [Link]

  • A. A. O. Sarvesh, et al. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 26(16), 4960. [Link]

  • M. Luczynski & A. Kudelko. (2022). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Applied Sciences, 12(8), 3756. [Link]

  • J. H. Kim, et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link]

  • The Good Scents Company. (n.d.). 5-hexyl-2,4-dimethyl oxazole, 20662-85-5. [Link]

  • PubChem. (n.d.). 2-Hexyl-1-decanol. National Center for Biotechnology Information. [Link]

  • K. Hioki, et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, hexyl ester - Substance Details. [Link]

  • D. A. Nagib & D. W. C. MacMillan. (2015). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. Angewandte Chemie International Edition, 54(22), 6439-6443. [Link]

  • Z. Zuo, et al. (2020). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. Nature Communications, 11(1), 3133. [Link]

  • ChemSynthesis. (n.d.). 2-hexyl-5-oxo-2,5-dihydro-3-furancarboxylic acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Cyclohexene-1-octanoic acid, 4-hexyl-5-[(hexyloxy)carbonyl]-, hexyl ester - Substance Details. [Link]

  • C. N. Larcombe & L. R. Malins. (2022). Accessing Diverse Cross-Benzoin and α-Siloxy Ketone Products via Acyl Substitution Chemistry. The Journal of Organic Chemistry, 87(14), 9408–9413. [Link]

  • precisionFDA. (n.d.). ETHYL HEXYL KETONE. [Link]

  • ChemSynthesis. (n.d.). ethyl 5-hexyl-1,3-oxazole-4-carboxylate. [Link]

  • PubChem. (n.d.). 2-Octanone. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 17O NMR Spectroscopic Data for Carbonyl Compounds. [Link]

  • PubChem. (n.d.). Hexyl cinnamic aldehyde. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 2-Hexyl-3-oxazolidineethanol. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Hexyl Oxazol-2-yl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Spectroscopic Analysis

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of success. Compounds featuring heterocyclic cores, such as oxazoles, are of particular interest due to their prevalence in bioactive molecules and functional materials. Hexyl oxazol-2-yl ketone, an exemplar of a 2-acyl oxazole, combines an electron-deficient aromatic system with a flexible alkyl chain, presenting a unique set of physicochemical properties.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is designed for researchers and drug development professionals, offering not just data, but a framework for understanding the causal relationships between molecular structure and spectral output. By grounding predicted data in the fundamental principles of spectroscopy, this document serves as both a reference and a practical workflow for the characterization of this and similar novel compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following systematic numbering is used for this compound.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the chemical environment of each atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the oxazole ring protons and the protons of the hexyl chain. The electron-withdrawing nature of the ketone and the heteroatoms in the oxazole ring will cause the adjacent protons to appear further downfield.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5~7.95Singlet (s)-1H
H4~7.40Singlet (s)-1H
H1' (α-CH₂)~3.05Triplet (t)7.42H
H2' (β-CH₂)~1.80Quintet (quin)7.52H
H3', H4'~1.35Multiplet (m)-4H
H5'~1.30Sextet (sxt)7.32H
H6' (CH₃)~0.90Triplet (t)7.03H

Expertise & Causality:

  • Oxazole Protons: The protons on the oxazole ring (H4 and H5) are in an aromatic, electron-deficient environment. Their chemical shifts are significantly downfield compared to typical alkenic protons. H5 is generally downfield of H4 in 2-substituted oxazoles due to the influence of the adjacent ring oxygen.[1][2]

  • Alpha-Methylene Protons (H1'): The CH₂ group adjacent to the carbonyl (C1') is strongly deshielded by the carbonyl's anisotropic effect and inductive withdrawal, resulting in a chemical shift around 3.05 ppm.

  • Alkyl Chain: The remaining protons of the hexyl chain will appear in the typical aliphatic region (0.9-1.8 ppm), with decreasing chemical shifts as the distance from the electron-withdrawing ketone group increases.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will complement the ¹H data, providing a count of unique carbon atoms and information about their electronic environment.

Assignment Predicted Chemical Shift (δ, ppm)
C7' (C=O)~188.0
C2~160.5
C5~143.0
C4~130.0
C1'~38.5
C2'~31.5
C3' or C4'~29.0
C3' or C4'~24.0
C5'~22.5
C6'~14.0

Expertise & Causality:

  • Carbonyl Carbon (C7'): The ketone carbonyl carbon is highly deshielded and appears significantly downfield, as is characteristic.

  • Oxazole Carbons: C2, positioned between two heteroatoms, is the most downfield of the ring carbons.[3] The chemical shifts for C4 and C5 are typical for substituted oxazoles.

  • Alkyl Carbons: The chemical shifts of the hexyl chain carbons are standard for an aliphatic chain, with C1' being the most downfield due to its proximity to the carbonyl group.[4]

Standard Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5] Filter the solution through a pipette with a cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6]

  • Locking and Tuning: Lock the spectrometer on the deuterium signal of the CDCl₃.[7] Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.[7]

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.[6]

  • ¹H Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay (D1) to 2 seconds.[6]

    • Acquire 16 scans (NS).

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay (D1) to 2 seconds.

    • Acquire 1024 scans or more, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C. Integrate the ¹H signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the most diagnostic absorption will be the carbonyl (C=O) stretch.

Predicted Infrared (IR) Data
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3140WeakC-H stretching (oxazole ring)
2955, 2930, 2860MediumC-H stretching (sp³ C-H, hexyl chain)
~1705StrongC=O stretching (ketone)
~1580MediumC=N stretching (oxazole ring)
~1465MediumCH₂ bending (scissoring)
~1100MediumC-O-C stretching (oxazole ring)

Expertise & Causality:

  • Carbonyl Stretch: A saturated aliphatic ketone typically shows a C=O stretch around 1715 cm⁻¹.[8][9] However, conjugation of the carbonyl group with the π-system of the oxazole ring introduces resonance, which slightly lowers the double bond character of the C=O bond. This effect shifts the absorption to a lower wavenumber, predicted here to be around 1705 cm⁻¹.[10] This peak is expected to be the most intense and diagnostically significant in the spectrum.

  • C-H Stretches: The spectrum will clearly distinguish between the sp² C-H bonds of the aromatic oxazole ring (above 3000 cm⁻¹) and the sp³ C-H bonds of the aliphatic hexyl chain (below 3000 cm⁻¹).[11]

Standard Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflection (ATR) is a modern, rapid technique requiring minimal sample preparation.[12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[13] Record a background spectrum of the empty crystal to be automatically subtracted from the sample spectrum.[14]

  • Sample Application: Place a small amount of the neat sample (one drop of liquid or a few milligrams of solid) directly onto the center of the ATR crystal, ensuring complete coverage.[13][15]

  • Pressure Application: For solid samples, lower the pressure arm to ensure firm and even contact between the sample and the crystal.[15]

  • Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces characteristic fragmentation.[16][17]

Predicted Mass Spectrometry Data (EI)
m/z (Mass/Charge) Predicted Relative Intensity Assignment
181Moderate[M]⁺˙ (Molecular Ion)
124High[M - C₄H₉]⁺ (α-cleavage)
96High[C₄H₂NO-C=O]⁺ (Oxazolylcarbonyl cation)
83Low[C₆H₁₁]⁺ (Hexyl cation)
55Moderate[C₄H₇]⁺ (Loss of CO from m/z 83)

Expertise & Causality:

  • Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 181 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight.[18]

  • Alpha-Cleavage: This is a dominant fragmentation pathway for ketones.[19][20][21] The bond between the carbonyl carbon and the alkyl chain (the C7'-C1' bond) cleaves, with the charge preferentially staying on the resonance-stabilized oxazolylcarbonyl fragment. The loss of the larger alkyl group (the pentyl radical, C₅H₁₁) is typically more favorable than the loss of the smaller one, but cleavage of the C1'-C2' bond to lose a butyl radical (C₄H₉•, 57 Da) is also a primary fragmentation, leading to a strong peak at m/z 124. The most favorable α-cleavage involves the loss of the larger alkyl radical, which would be the pentyl radical, leading to a fragment at m/z 96 ([M-71]).[19]

  • McLafferty Rearrangement: For this rearrangement to occur, a γ-hydrogen must be accessible to the carbonyl oxygen through a six-membered transition state.[22][23] In this compound, the hydrogen on C3' is a γ-hydrogen. This rearrangement would lead to the elimination of propene (C₃H₆, 42 Da) and the formation of a radical cation at m/z 139. This peak may be present but is often less intense than α-cleavage fragments.

G M This compound [M]⁺˙ m/z = 181 F1 α-Cleavage Loss of C₅H₁₁• M->F1 - 71 Da F2 McLafferty Rearrangement Loss of C₃H₆ M->F2 - 42 Da Frag3 α-Cleavage Loss of C₄H₉• M->Frag3 - 57 Da Frag1 Oxazolylcarbonyl Cation [C₄H₂NOCO]⁺ m/z = 96 F1->Frag1 Frag2 Enol Radical Cation [C₅H₅NO]⁺˙ m/z = 139 F2->Frag2 Frag4 [M - C₄H₉]⁺ m/z = 124 Frag3->Frag4

Sources

An In-Depth Technical Guide to 1-(Oxazol-2-yl)heptan-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(oxazol-2-yl)heptan-1-one, a molecule of significant interest within the domain of medicinal chemistry and drug development. While specific literature on this exact compound is nascent, this document synthesizes established principles of oxazole chemistry to present its nomenclature, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications based on the well-documented bioactivity of the 2-acyloxazole scaffold.

Compound Identification and Nomenclature

The chemical entity "Hexyl oxazol-2-YL ketone" is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1-(oxazol-2-yl)heptan-1-one . This name is derived from the seven-carbon acyl chain (heptanone) where the carbonyl group is at the first position, substituted with an oxazole ring at the 2-position of the heterocycle.

Synonyms:

  • 2-Heptanoyloxazole

  • Hexyl 2-oxazolyl ketone

Identifier Value
IUPAC Name 1-(1,3-oxazol-2-yl)heptan-1-one
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Canonical SMILES CCCCCCC(=O)C1=NC=CO1

The Oxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage with a wide variety of biological targets through diverse non-covalent interactions.[1] The oxazole nucleus is a key component in numerous clinically used drugs and a vast number of bioactive compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3] Its metabolic stability and capacity to serve as a bioisostere for amide and ester functionalities further enhance its utility in the design of novel therapeutic agents.[1]

Synthetic Pathways to 1-(Oxazol-2-yl)heptan-1-one

Proposed Synthetic Workflow

A robust two-step synthetic strategy is proposed, commencing with the deprotonation of oxazole to form a nucleophilic intermediate, followed by acylation.

G Oxazole Oxazole Step1 Deprotonation Oxazole->Step1 Intermediate 2-Lithiated Oxazole Step1->Intermediate n-Butyllithium, THF, -78 °C Step2 Acylation Intermediate->Step2 Product 1-(Oxazol-2-yl)heptan-1-one Step2->Product Quench Reagent Heptanoyl Chloride Reagent->Step2

Caption: Proposed two-step synthesis of 1-(oxazol-2-yl)heptan-1-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the C-2 acylation of oxazoles.

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Heptanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (50 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Oxazole (1.0 eq) is added to the cooled THF. n-Butyllithium (1.1 eq) is then added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithiated oxazole intermediate.

  • Acylation: Heptanoyl chloride (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(oxazol-2-yl)heptan-1-one.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds.

Property Predicted Value Basis of Prediction
Physical State Colorless to pale yellow oilGeneral property of similar medium-chain ketones
Boiling Point ~250-270 °CExtrapolation from similar ketones and heterocyclic compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Nonpolar alkyl chain and polar heterocyclic moiety
LogP ~3.5Computational prediction based on structure
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.70 (s, 1H, oxazole H-5)

    • δ 7.20 (s, 1H, oxazole H-4)

    • δ 3.05 (t, J = 7.4 Hz, 2H, -CH₂-CO-)

    • δ 1.75 (quint, J = 7.4 Hz, 2H, -CH₂-CH₂-CO-)

    • δ 1.30-1.40 (m, 6H, -(CH₂)₃-)

    • δ 0.90 (t, J = 7.0 Hz, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 190.0 (C=O)

    • δ 161.0 (oxazole C-2)

    • δ 142.0 (oxazole C-5)

    • δ 128.0 (oxazole C-4)

    • δ 38.0 (-CH₂-CO-)

    • δ 31.5, 29.0, 24.0, 22.5 (-CH₂- groups)

    • δ 14.0 (-CH₃)

  • Infrared (IR, neat, cm⁻¹):

    • ~2950-2850 (C-H stretching of alkyl chain)

    • ~1710 (strong, C=O stretching)

    • ~1580, 1490 (C=N and C=C stretching of oxazole ring)

    • ~1100 (C-O-C stretching of oxazole ring)

  • Mass Spectrometry (EI):

    • Predicted M⁺ at m/z = 181

    • Key fragmentation patterns would likely involve alpha-cleavage at the carbonyl group, leading to fragments corresponding to the oxazol-2-ylcarbonyl cation and the hexyl radical, as well as McLafferty rearrangement.

Potential Applications in Drug Discovery and Development

The structural features of 1-(oxazol-2-yl)heptan-1-one suggest several promising avenues for investigation in drug discovery. The presence of the oxazole core, a known pharmacophore, coupled with a lipophilic hexyl chain, makes it a candidate for targeting a range of biological systems.

Rationale for Therapeutic Targeting
  • Anti-inflammatory Activity: Many oxazole-containing compounds exhibit potent anti-inflammatory effects. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Anticancer Properties: The oxazole scaffold is present in several natural and synthetic compounds with significant anticancer activity.[4] These compounds can induce apoptosis, inhibit cell proliferation, or interfere with signaling pathways crucial for tumor growth.

  • Antimicrobial Effects: The oxazole ring is a component of various antibacterial and antifungal agents.[3] The lipophilic tail of 1-(oxazol-2-yl)heptan-1-one could facilitate its interaction with and disruption of microbial cell membranes.

Proposed Investigational Workflow

G Start 1-(Oxazol-2-yl)heptan-1-one Screening High-Throughput Screening Start->Screening Assays In vitro Biological Assays (e.g., enzyme inhibition, cell viability) Screening->Assays SAR Structure-Activity Relationship (SAR) Studies Assays->SAR Optimization Lead Optimization SAR->Optimization Iterative Design Preclinical In vivo Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Investigational workflow for the therapeutic development of 1-(oxazol-2-yl)heptan-1-one.

Conclusion

1-(oxazol-2-yl)heptan-1-one represents a molecule with considerable, albeit currently unexplored, potential in the field of medicinal chemistry. Based on the well-established importance of the oxazole scaffold, this compound warrants further investigation. The synthetic pathways and predicted properties outlined in this guide provide a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this promising compound and its analogues, potentially leading to the discovery of novel therapeutic agents.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Biological Importance of Oxazoles. Allied Academies. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

Sources

A Technical Guide to the Potential Biological Activities of Hexyl Oxazol-2-yl Ketone: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole nucleus is a five-membered aromatic heterocycle that serves as a pivotal scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties facilitate diverse non-covalent interactions with biological targets like enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][3] This guide focuses on a specific, under-investigated derivative: Hexyl oxazol-2-yl ketone . In the absence of direct empirical data for this compound, this document presents a prospective analysis of its potential biological activities based on robust evidence from structurally related oxazole-containing molecules. We hypothesize three primary avenues of bioactivity—anticancer, anti-inflammatory, and antimicrobial—and provide detailed, field-proven experimental protocols for their validation. This whitepaper is designed to serve as a foundational resource for initiating a comprehensive research program into the therapeutic potential of this promising chemical entity.

Introduction: The Oxazole Scaffold as a Privileged Structure

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of therapeutic targets. These are termed "privileged structures" for their ability to serve as versatile ligands for multiple receptors. The oxazole ring is a quintessential example of such a scaffold.[4] Marketed drugs like the anti-inflammatory Oxaprozin and the antibiotic Linezolid underscore the clinical significance of this heterocycle.[1][3]

The power of the oxazole moiety lies in its chemical nature. The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.[3] This allows oxazole derivatives to be finely tuned through chemical modification, where the type and position of substituents critically dictate the resulting biological effect.[1][5] This guide will deconstruct the structure of this compound to build a scientifically-grounded hypothesis of its latent therapeutic value.

Compound Profile: this compound

To forecast the biological potential of this compound, we must analyze its distinct chemical components:

  • The Oxazole Core: This is the pharmacophore, the central unit responsible for potential interactions with biological targets. Its presence is the primary basis for our hypotheses.[1][6]

  • The 2-Keto Linker: The ketone group at the 2-position is an important functional handle. It acts as a hydrogen bond acceptor and can be a key point of interaction within an enzyme's active site. Its electron-withdrawing nature also influences the electronic properties of the oxazole ring.

  • The n-Hexyl Chain: This aliphatic chain imparts significant lipophilicity to the molecule. This property is critical for its pharmacokinetic profile, particularly its ability to cross cellular membranes. The length of this alkyl chain can directly impact efficacy, a known determinant in the antimicrobial activity of fatty acid esters, for example.[7]

Based on these features and extensive literature on analogous compounds, we propose the following biological activities for investigation.

Hypothesized Biological Activities and Mechanistic Rationale

Anticancer Potential

Oxazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a multitude of cancer cell lines, including multi-drug resistant strains.[2][6][8] The mechanisms are often diverse, targeting fundamental processes of cancer cell proliferation and survival.[8][9] For instance, certain 2-aryl-oxazoles and naphtho-oxazole diones have shown potent activity, with some compounds exhibiting IC₅₀ values in the nanomolar to low micromolar range.[10][11]

  • Hypothesis: this compound possesses cytotoxic activity against human cancer cell lines. The lipophilic hexyl chain may enhance cell membrane permeability, leading to increased intracellular concentration and potential interaction with cytoplasmic or nuclear targets such as protein kinases or tubulin.[8]

Anti-inflammatory Activity

The clinical success of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), provides a strong precedent for anti-inflammatory activity within the oxazole class.[3] Oxaprozin functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[3] Numerous other synthetic oxazole derivatives have also been reported to possess significant anti-inflammatory properties, validated in both in vitro and in vivo models like the carrageenan-induced rat paw edema assay.[12][13][14]

  • Hypothesis: this compound functions as an inhibitor of COX-1 and/or COX-2 enzymes. The core oxazole-ketone structure may mimic the binding of endogenous substrates like arachidonic acid in the COX active site, while the hexyl chain anchors the molecule in the hydrophobic channel of the enzyme.

Antimicrobial Activity

A vast body of literature supports the antimicrobial potential of oxazole derivatives against a wide spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[5][15][16][17] The mechanism is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[7][16] The lipophilic character of the molecule is often a critical factor for potent antimicrobial action.

  • Hypothesis: this compound exhibits antibacterial and antifungal activity. Its amphipathic-like structure, combining a polar oxazole-ketone head with a lipophilic hexyl tail, is ideally suited for intercalating into and disrupting the integrity of microbial lipid bilayers, leading to cell lysis.

Proposed Experimental Validation Workflow

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This ensures that resources are used efficiently, starting with broad, high-throughput screens and progressing to more specific, mechanism-of-action studies for promising activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Advanced Studies A Compound Synthesis & Purity Confirmation (>95%) B In Vitro Cytotoxicity Screen (MTT Assay @ 10 µM) vs. NCI-60 Cell Line Panel A->B Test Compound C Antimicrobial Susceptibility (Broth Microdilution @ 100 µg/mL) vs. ESKAPE Pathogens A->C Test Compound D Primary COX Enzyme Screen (Fluorometric Assay @ 10 µM) vs. COX-1/COX-2 A->D Test Compound E Determine GI₅₀/IC₅₀ for Active Cancer Cell Lines B->E If >50% Growth Inhibition F Determine MIC & MBC for Susceptible Microbes C->F If Growth Inhibition Observed G Determine IC₅₀ & Selectivity Index (COX-1 vs. COX-2) D->G If >50% Enzyme Inhibition H Mechanism of Action Studies (e.g., Kinase Profiling, Apoptosis Assays) E->H I In Vivo Efficacy Models (e.g., Xenograft, Murine Infection) F->I For Lead Candidates G->I For Selective Hits H->I

Caption: Proposed experimental workflow for evaluating this compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the compound's effect on the metabolic activity and proliferation of cancer cells.

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (GI₅₀/IC₅₀).

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC3 (prostate)) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the initial medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for 'untreated control' (medium only) and 'vehicle control' (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition)

This cell-free enzymatic assay directly measures the compound's ability to inhibit COX activity.

Objective: To determine the IC₅₀ of this compound against ovine COX-1 and human recombinant COX-2.

Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical). Prepare the reaction buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid (substrate) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known NSAID control (e.g., Celecoxib for COX-2, SC-560 for COX-1) in reaction buffer.

  • Reaction Setup (96-well plate):

    • To each well, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 10 µL of the test compound dilution or control.

    • Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the reaction.

  • Detection: The kit utilizes a fluorometric probe that reacts with PGG₂, the initial product of the COX reaction, to produce a fluorescent signal. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10 minutes.

  • Analysis: Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition versus log concentration to calculate the IC₅₀ for each enzyme. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum concentration of the compound required to inhibit microbial growth (MIC).

Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microbes.

Methodology:

  • Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) adjusted to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a 'sterility control' (broth only) and a 'growth control' (broth + inoculum, no compound). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well showing no growth onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data

Cell Line Cancer Type GI₅₀ (µM)
MCF-7 Breast Adenocarcinoma 8.5
A549 Lung Carcinoma 12.2
PC3 Prostate Adenocarcinoma 5.1

| HCT116 | Colon Carcinoma | > 50 |

Interpretation: A compound with GI₅₀ values below 10 µM is generally considered a promising hit for further investigation. The data above would suggest selectivity towards prostate and breast cancer cell lines.

Table 2: Hypothetical Anti-inflammatory & Antimicrobial Data

Target Parameter Value
COX-1 IC₅₀ (µM) 25.3
COX-2 IC₅₀ (µM) 4.7
COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) 5.4
S. aureus MIC (µg/mL) 16
E. coli MIC (µg/mL) 64

| C. albicans | MIC (µg/mL) | 32 |

Interpretation: A COX-2 selectivity index greater than 1 indicates preferential inhibition of COX-2, which is a desirable trait for reducing gastrointestinal side effects. An MIC value ≤ 16 µg/mL suggests significant antimicrobial activity worthy of further exploration.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Based on strong precedent from the broader class of oxazole derivatives, this compound warrants a systematic investigation into its anticancer, anti-inflammatory, and antimicrobial properties. The experimental framework provided in this guide offers a clear and logical path forward for such an evaluation.

Positive results from this initial screening cascade would justify progression to more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with varied alkyl chain lengths and substitutions on the oxazole ring to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of cancer, inflammation, or infection.

  • ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of lead candidates.

By pursuing this structured research program, the scientific community can effectively unlock the potential of this compound and contribute to the development of next-generation therapeutics.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL: [Link])

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])

  • Review of Antimicrobial Activity of Oxazole - IJPPR. (URL: [Link])

  • Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (URL: [Link])

  • Oxazole-Based Compounds As Anticancer Agents - Ingenta Connect. (URL: [Link])

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (URL: [Link])

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (URL: [Link])

  • Marketed drugs containing oxazole | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Examples of natural products and biologically active molecules containing an oxazole unit. (URL: [Link])

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central. (URL: [Link])

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed. (URL: [Link])

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (URL: [Link])

  • Naturally Occurring Oxazole-Containing Peptides - MDPI. (URL: [Link])

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (URL: [Link])

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI. (URL: [Link])

Sources

Hexyl Oxazol-2-yl Ketone: A Technical Guide to Unraveling its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. "Hexyl oxazol-2-yl ketone" represents a novel investigational compound whose therapeutic potential is yet to be fully elucidated. This technical guide presents a series of mechanism of action hypotheses and provides a comprehensive, step-by-step framework for their experimental validation. Designed for researchers, scientists, and drug development professionals, this document offers in-depth protocols and the scientific rationale necessary to rigorously investigate the biological activity of this promising molecule.

Introduction

The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom.[1] This privileged structure is found in a variety of natural products and synthetic compounds, endowing them with a diverse range of pharmacological activities.[2][3] Marketed drugs containing the oxazole nucleus, such as the anti-inflammatory agent Oxaprozin and the tyrosine kinase inhibitor Mubritinib, underscore the therapeutic relevance of this chemical class. The biological effects of oxazole derivatives are often dictated by the nature and position of their substituents.[2] "this compound" features a hexyl chain and a ketone group attached to the oxazole core, structural features that suggest several plausible biological targets. This guide outlines four primary hypotheses for its mechanism of action and provides the experimental blueprints to systematically test them.

Hypothesis 1: Modulation of Inflammatory Pathways

Scientific Rationale: The structural similarity of the oxazole core to known anti-inflammatory drugs like Oxaprozin, a cyclooxygenase (COX) inhibitor, suggests that "this compound" may exert its effects by modulating key inflammatory pathways.[4] The ketone moiety could also play a role in binding to the active sites of enzymes involved in inflammation. We hypothesize that the compound may inhibit COX enzymes, lipoxygenases (LOX), or interfere with the NF-κB signaling cascade, a central regulator of inflammation.[5][6][7]

Experimental Validation Workflow

G cluster_0 In Vitro Enzyme Inhibition Assays cluster_1 Cell-Based Assays COX-1/COX-2 Assay COX-1/COX-2 Assay 5-LOX Assay 5-LOX Assay LPS-stimulated Macrophages LPS-stimulated Macrophages COX-1/COX-2 Assay->LPS-stimulated Macrophages NF-kB Activation Assay NF-kB Activation Assay LPS-stimulated Macrophages->NF-kB Activation Assay Cytokine Release Assay Cytokine Release Assay NF-kB Activation Assay->Cytokine Release Assay

Caption: Workflow for investigating anti-inflammatory activity.

Detailed Experimental Protocols

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of ovine COX-1 and human recombinant COX-2. The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]

  • Protocol:

    • Prepare a stock solution of "this compound" in DMSO.

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) to the wells.[9]

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

    • Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

2. 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

  • Principle: This assay detects the hydroperoxides produced from the lipoxygenation of arachidonic acid by 5-LOX. The hydroperoxides are measured colorimetrically.[10]

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer and purified 15-LO purified from soybean (as provided in commercially available kits which can be adapted for 5-LOX).[10]

    • Add the test compound or a known inhibitor (e.g., nordihydroguaiaretic acid) to the wells.[11]

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate on a shaker for 10 minutes.

    • Add the chromogen to stop the reaction and develop the color.

    • Read the absorbance at 490-500 nm.[11]

    • Calculate the percent inhibition and IC50 value.

3. NF-κB Activation and Cytokine Release in Macrophages

  • Principle: Lipopolysaccharide (LPS) stimulation of macrophages (e.g., RAW 264.7) activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7] The effect of the test compound on this pathway can be assessed by measuring NF-κB nuclear translocation and cytokine release.

  • Protocol:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of "this compound" for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • For Cytokine Release: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using an ELISA kit.[12][13][14][15]

    • For NF-κB Activation: After a shorter LPS stimulation (e.g., 1-2 hours), fix and permeabilize the cells. Stain for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Analyze by immunofluorescence microscopy or a high-content imaging system to quantify the nuclear translocation of p65.

Hypothesis 2: Antimicrobial Activity

Scientific Rationale: The oxazole moiety is present in numerous natural and synthetic compounds with potent antimicrobial and antifungal activities.[2] The lipophilic hexyl chain of "this compound" could facilitate its interaction with and disruption of microbial cell membranes. We hypothesize that the compound may exhibit direct antimicrobial effects against a panel of pathogenic bacteria and fungi.

Experimental Validation Workflow

G Bacterial & Fungal Panel Bacterial & Fungal Panel MIC Determination MIC Determination Bacterial & Fungal Panel->MIC Determination Biofilm Inhibition Assay Biofilm Inhibition Assay MIC Determination->Biofilm Inhibition Assay

Caption: Workflow for assessing antimicrobial activity.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18][19] The broth microdilution method is a standard technique for determining MIC.[17]

  • Protocol:

    • Prepare a two-fold serial dilution of "this compound" in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

2. Biofilm Formation Inhibition Assay

  • Principle: This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms on a solid surface. Biofilms are stained with crystal violet, and the amount of stain retained is proportional to the biofilm mass.[20][21][22][23]

  • Protocol:

    • In a 96-well flat-bottomed plate, add a diluted bacterial culture and various concentrations of "this compound".

    • Incubate the plate without shaking for 24-48 hours at an optimal temperature for the specific microbe to allow for biofilm formation.

    • Gently wash the wells with water to remove planktonic cells.

    • Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

    • Wash the wells again to remove excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance of the solubilized stain at 550 nm using a plate reader.[20]

Hypothesis 3: Anticancer Activity via Tyrosine Kinase Inhibition

Scientific Rationale: Several oxazole-containing compounds have demonstrated potent anticancer activity, with some acting as inhibitors of protein kinases. Tyrosine kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.[24] We hypothesize that "this compound" may exert cytotoxic effects on cancer cells, potentially through the inhibition of one or more tyrosine kinases.

Experimental Validation Workflow

G Cancer Cell Line Panel Cancer Cell Line Panel MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Cancer Cell Line Panel->MTT Assay (Cytotoxicity) Tyrosine Kinase Assay Tyrosine Kinase Assay MTT Assay (Cytotoxicity)->Tyrosine Kinase Assay

Caption: Workflow for evaluating anticancer activity.

Detailed Experimental Protocols

1. Cancer Cell Line Panel Screening for Cytotoxicity (MTT Assay)

  • Principle: The MTT assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][4]

  • Protocol:

    • Seed a panel of human cancer cell lines (e.g., from breast, lung, colon cancer) in 96-well plates and allow them to attach for 24 hours.[1][3][25][26][27]

    • Treat the cells with a range of concentrations of "this compound" for 48-72 hours.

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[2]

    • Calculate the percentage of cell viability and determine the IC50 value for each cell line.

2. In Vitro Tyrosine Kinase Inhibition Assay

  • Principle: This assay measures the ability of the test compound to inhibit the activity of a specific tyrosine kinase (e.g., Src, Met). The assay can be performed using various formats, including ELISA-based methods that detect the phosphorylation of a substrate.[28][29]

  • Protocol (General ELISA-based):

    • Coat a 96-well plate with a substrate for the target tyrosine kinase.

    • Add the recombinant tyrosine kinase enzyme to the wells in the presence of various concentrations of "this compound" or a known inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate to allow for substrate phosphorylation.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

    • Add a chromogenic HRP substrate and measure the absorbance.

    • Calculate the percent inhibition and determine the IC50 value. A variety of commercial kits are available for specific tyrosine kinases.[28][30][31]

Hypothesis 4: Antidiabetic Activity through PPAR Agonism

Scientific Rationale: The oxazole-containing drug Aleglitazar is an agonist of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. It is plausible that "this compound" could also interact with PPARs or other targets involved in metabolic regulation, leading to an increase in glucose uptake in insulin-sensitive cells.

Experimental Validation Workflow

G PPAR Agonist Assay PPAR Agonist Assay Adipocyte Differentiation Adipocyte Differentiation PPAR Agonist Assay->Adipocyte Differentiation Glucose Uptake Assay Glucose Uptake Assay Adipocyte Differentiation->Glucose Uptake Assay

Caption: Workflow for assessing antidiabetic potential.

Detailed Experimental Protocols

1. PPAR Agonist Screening Assay

  • Principle: This is a cell-based reporter assay to determine if the test compound can activate PPARs (PPARα, PPARγ, PPARδ). Cells are transiently transfected with a plasmid containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase).

  • Protocol:

    • Transfect a suitable cell line (e.g., HEK293) with a PPAR expression vector and a reporter plasmid.

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of "this compound" or a known PPAR agonist (e.g., rosiglitazone for PPARγ).

    • Incubate for 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Determine the EC50 value for PPAR activation.

2. Glucose Uptake Assay in Adipocytes

  • Principle: This assay measures the uptake of a radiolabeled or fluorescently tagged glucose analog (e.g., 2-deoxyglucose) into differentiated adipocytes. An increase in glucose uptake in response to the test compound would suggest an insulin-sensitizing or insulin-mimetic effect.[32][33][34][35][36]

  • Protocol:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

    • Treat the differentiated adipocytes with various concentrations of "this compound" for a specified period (e.g., 2-24 hours). Include insulin as a positive control.

    • Wash the cells and incubate with a glucose-free buffer.

    • Add 2-deoxy-[³H]-glucose or a fluorescent glucose analog and incubate for 10-15 minutes.

    • Wash the cells with ice-cold buffer to stop the uptake.

    • Lyse the cells and measure the amount of internalized glucose analog by scintillation counting or fluorescence detection.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of IC50, MIC, and EC50 values across different assays and conditions. Dose-response curves should be generated to visualize the potency and efficacy of "this compound" in each assay.

Table 1: Summary of In Vitro Activity of this compound

AssayTarget/Cell LineEndpointResult (IC50/EC50/MIC)
COX-1 InhibitionOvine COX-1% Inhibition
COX-2 InhibitionHuman rec. COX-2% Inhibition
5-LOX InhibitionSoybean 15-LO% Inhibition
CytotoxicityMCF-7% Viability
CytotoxicityA549% Viability
AntimicrobialS. aureusMIC (µg/mL)
AntimicrobialE. coliMIC (µg/mL)
PPARγ AgonismHEK293Fold Activation
Glucose Uptake3T3-L1 Adipocytes% Increase

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial characterization of the mechanism of action of "this compound." The proposed hypotheses are based on the established pharmacology of the oxazole scaffold and the structural features of the compound. By systematically executing the detailed experimental protocols, researchers can generate the critical data needed to identify the primary biological targets of this novel molecule and guide its future development as a potential therapeutic agent. The self-validating nature of the proposed workflows, which include appropriate positive and negative controls, will ensure the generation of high-quality, reproducible data.

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025-02-19). Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Cancer Cell Panel Screening I Pharmaron CRO Solutions. Available at: [Link]

  • ProLiFiler™ Cancer Cell Panel Screening Service - Reaction Biology. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available at: [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • Cancer Cell Line Screening (CCP-58) - AddexBio. Available at: [Link]

  • COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart. Available at: [Link]

  • Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart. Available at: [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Available at: [Link]

  • Microtiter Dish Biofilm Formation Assay - PMC - NIH. (2011-01-30). Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. (2023-01-20). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Available at: [Link]

  • High-throughput assay for quantifying bacterial biofilm formation - Protocols.io. (2024-09-09). Available at: [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024-11-07). Available at: [Link]

  • Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria - Frontiers. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]

  • Video: Microtiter Dish Biofilm Formation Assay - JoVE. (2010-07-01). Available at: [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • NF-κB Signaling Pathway - Boster Bio. Available at: [Link]

  • Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed. Available at: [Link]

  • Microtiter Dish Biofilm Formation Assay l Protocol Preview - YouTube. (2022-06-09). Available at: [Link]

  • Study of glucose uptake in adipose cells - PubMed. Available at: [Link]

  • Tyrosine Kinase Assay Kits | MBL Life Sience -GLOBAL-. Available at: [Link]

  • NF-κB Signaling Pathway - Bio-Rad Antibodies. Available at: [Link]

  • ZenComplete Glucose Uptake - Zen-Bio. Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - OUCI. Available at: [Link]

  • Intact glucose uptake despite deteriorating signaling in adipocytes with high-fat feeding in. Available at: [Link]

  • Glucose uptake assay (a) in 3T3-L1 preadipocytes (b and c) and adipocytes (d and e). OPP: onopordopicrin - ResearchGate. Available at: [Link]

  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535) - Creative Diagnostics. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available at: [Link]

  • 5 different kinds of cytokine release assays: weathering the storm | CRA Post II | Labcorp. (2021-06-07). Available at: [Link]

  • COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical - Biocompare. Available at: [Link]

  • An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC - NIH. (2022-11-23). Available at: [Link]

  • Cytokine Response Assays - Charles River Laboratories. Available at: [Link]

  • Cytokine Release Assay - Creative Diagnostics. Available at: [Link]

Sources

The 2-Acyl-Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3][4][5][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of bioactive molecules.[6] A particularly important subclass is the 2-acyl-oxazoles, which serve as key intermediates and possess intrinsic biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of 2-acyl-oxazoles, detailing the evolution of synthetic methodologies from classical cyclization reactions to modern organometallic approaches. We will explore the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and protocol optimization for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Acyl-Oxazole Moiety

The oxazole nucleus is a cornerstone in the architecture of numerous biologically active compounds, ranging from natural products with potent pharmacological effects to synthetic drugs targeting a wide array of diseases.[1][2][3][4][5][7][8] The inherent properties of the oxazole ring, being a weak base with a pKa of 0.8 for its conjugate acid, contribute to its metabolic stability and ability to modulate the pharmacokinetic profile of a molecule.[9] The 2-acyl-oxazole functionality, in particular, presents a versatile handle for further chemical elaboration and often plays a crucial role in the molecule's interaction with biological targets. For instance, 5-(pyridin-2-yl)-2-acyl oxazoles have demonstrated significant activity as fatty acid amide hydrolase inhibitors.[10] The journey to efficiently synthesize these valuable compounds has been a long and fascinating one, marked by key discoveries and innovative solutions to challenging chemical problems.

Historical Perspectives: The Dawn of Oxazole Synthesis

The early exploration of oxazole chemistry was dominated by cyclization strategies, with the Robinson-Gabriel synthesis standing out as a foundational method. Independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, this reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring.[11][12]

The Robinson-Gabriel Synthesis

This venerable reaction has remained a versatile and widely used method for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles.[13] The starting 2-acylamino-ketones can be readily prepared, for instance, through the Dakin-West reaction.[11] The cyclodehydration step is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[1][11]

Mechanism of the Robinson-Gabriel Synthesis:

The mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a five-membered dihydrooxazolol intermediate. Subsequent dehydration then furnishes the aromatic oxazole ring.[13]

Caption: Robinson-Gabriel Synthesis of Oxazoles.

Experimental Protocol: A Modern Variation of the Robinson-Gabriel Synthesis

A notable extension of this method, developed by Wipf and Miller, allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. This involves the side-chain oxidation of β-keto amides followed by cyclodehydration.[11]

Step 1: Oxidation of β-keto amide

  • Dissolve the β-keto amide in a suitable solvent (e.g., dichloromethane).

  • Add Dess-Martin periodinane and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclodehydration

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., acetonitrile).

  • Add triphenylphosphine, iodine, and triethylamine.

  • Stir the reaction mixture at room temperature until the cyclization is complete.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 2-acyl-oxazole.

The Cornforth Rearrangement

First reported by John Cornforth in 1949, the Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places.[14] While not a direct synthesis of 2-acyl-oxazoles, it is a significant reaction in oxazole chemistry and is used in the synthesis of amino acids where oxazoles are intermediates.[14] The reaction proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then rearranges to the isomeric oxazole.[14]

The Advent of Organometallic Reagents: A New Frontier in 2-Acyl-Oxazole Synthesis

A significant leap in the synthesis of 2-acyl-oxazoles came with the utilization of organometallic reagents to functionalize the C2 position of a pre-formed oxazole ring. The C2 proton of oxazole is the most acidic, making it susceptible to deprotonation by strong bases.[1][9]

The Challenge of 2-Lithio-oxazoles

Early attempts at the C2-acylation of oxazoles using organolithium reagents were fraught with difficulties. It was discovered that 2-lithio-oxazoles exist in equilibrium with a ring-opened enolate isonitrile form, with the ring-opened form being thermodynamically dominant.[10][15] Direct reaction of this organolithium species with acyl chlorides leads to O-acylation of the ring-opened product rather than the desired C-acylation to form the 2-acyl-oxazole.[10][15]

Caption: Equilibrium of 2-Lithio-oxazole.

A Breakthrough: 2-Magnesiated Oxazoles and Weinreb Amides

A significant breakthrough in overcoming the challenge of ring-opening was the use of Grignard reagents to generate 2-magnesiated oxazoles. These magnesium-based organometallics are less prone to ring-opening compared to their lithium counterparts.[10] The subsequent development of a robust and efficient method for the synthesis of 2-acyl-oxazoles involved the reaction of these 2-magnesiated oxazoles with Weinreb amides (N-methoxy-N-methylamides).[15][16][17][18][19]

The use of Weinreb amides is crucial as they react with the Grignard reagent to form a stable tetrahedral intermediate that does not collapse to a ketone until acidic workup. This prevents the over-addition of the organometallic reagent, a common side reaction with more reactive acylating agents like acyl chlorides.

General Procedure for the Synthesis of 2-Acyl-Oxazoles via Weinreb Amides: [15]

Step 1: Formation of the 2-Magnesiated Oxazole

  • To a solution of oxazole or a 5-substituted oxazole in anhydrous tetrahydrofuran (THF) at -15 °C under a nitrogen atmosphere, add isopropylmagnesium chloride (i-PrMgCl) dropwise.

  • Stir the mixture at this temperature for a specified time to ensure complete formation of the Grignard reagent.

Step 2: Acylation with Weinreb Amide

  • To the solution of the 2-magnesiated oxazole, add a solution of the desired Weinreb amide in THF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This methodology has proven to be highly effective, providing good to high yields of 2-acyl-oxazoles and is applicable to a wide range of substrates, including those with sensitive functional groups.[15]

Table 1: Representative Examples of 2-Acyl-Oxazole Synthesis using Weinreb Amides [15]

Oxazole SubstrateWeinreb AmideProductYield (%)
OxazoleN-methoxy-N-methyl-3-phenylpropanamide1-(Oxazol-2-yl)-3-phenylpropan-1-one70
5-PhenyloxazoleN-methoxy-N-methylbenzamide(5-Phenyloxazol-2-yl)(phenyl)methanone85
Oxazole4-(tert-Butoxycarbonyl)piperidine-1-carboxylatetert-Butyl 4-(oxazole-2-carbonyl)piperidine-1-carboxylate78

Modern Synthetic Approaches and Future Outlook

While the Robinson-Gabriel synthesis and the use of organometallic reagents with Weinreb amides remain cornerstones of 2-acyl-oxazole synthesis, research continues to uncover novel and more efficient methods. These include:

  • Transition-metal catalyzed cross-coupling reactions: Palladium- and copper-catalyzed reactions have been developed for the direct C-H acylation of oxazoles, offering alternative and potentially more atom-economical routes.[3]

  • One-pot procedures: The development of one-pot syntheses, such as a coupled Ugi and Robinson-Gabriel reaction, streamlines the synthetic process, reducing the need for isolation and purification of intermediates.[11]

  • Flow chemistry and microwave-assisted synthesis: These technologies are being increasingly applied to oxazole synthesis to improve reaction times, yields, and safety profiles.[20]

The continuous evolution of synthetic methodologies for 2-acyl-oxazoles is driven by their increasing importance in drug discovery and development. The ability to rapidly and efficiently synthesize diverse libraries of these compounds is crucial for exploring their therapeutic potential. Future research will likely focus on developing even more sustainable and versatile synthetic methods, further expanding the chemical space accessible to medicinal chemists.

Conclusion

The journey of discovering and synthesizing 2-acyl-oxazoles is a testament to the ingenuity and perseverance of organic chemists. From the classical cyclization reactions of the early 20th century to the sophisticated organometallic strategies of today, the field has continuously evolved to meet the growing demand for these valuable chemical entities. The methodologies outlined in this guide provide a robust toolkit for researchers in academia and industry, enabling the synthesis of a wide array of 2-acyl-oxazoles for applications in medicinal chemistry, natural product synthesis, and materials science. As our understanding of the biological roles of these compounds deepens, the development of new and improved synthetic routes will undoubtedly remain a vibrant and critical area of research.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Cornforth rearrangement. Wikipedia. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Oxazole. Wikipedia. [Link]

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. PubMed. [Link]

  • Padwa, A., Rashatasakhon, P., & Rose, M. (2003). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 68(15), 5139–5147. [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96. [Link]

  • General Approaches to Oxazoles. Macmillan Group. [Link]

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. figshare. [Link]

  • Vedejs, E., & Luchetta, L. M. (2006). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1947). 24. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96-100. [Link]

  • The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

  • Recent Advances in the Total Syntheses of Oxazole-Containing Natural Products. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. ResearchGate. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. ACS Chemical Biology. [Link]

  • A Review on Synthesis of Azoles. IJRASET. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. PMC. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. [Link]

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]

  • Ning, Y., Otani, Y., & Ohwada, T. (2017). Base-Induced Transformation of 2-Acyl-3-alkyl-2H-azirines to Oxazoles: Involvement of Deprotonation-Initiated Pathways. ACS Publications. [Link]

  • Examples of bioactive molecules and natural products containing oxazole moiety. ResearchGate. [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Investigation of Hexyl Oxazol-2-yl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While "Hexyl oxazol-2-yl ketone" remains a novel molecular entity with limited specific literature, its core structure—an oxazole ring linked to a carbonyl group and a flexible alkyl chain—positions it as a compound of significant interest for medicinal and materials science.[1][2][3][4] The oxazole motif is a privileged scaffold in drug discovery, known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] This in-depth technical guide outlines a comprehensive, first-principles theoretical framework for characterizing this compound. By leveraging established computational chemistry protocols, we can predict its structural, electronic, and reactive properties, thereby providing a robust foundation for future experimental synthesis and application-driven research.[9][10][11] This document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the potential of this and similar novel oxazole derivatives.

Introduction: The Rationale for a Theoretical First Approach

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen that is a cornerstone in medicinal chemistry.[2][3] Its unique electronic structure and ability to form diverse non-covalent interactions with biological targets like enzymes and receptors make it a valuable component in the design of new therapeutic agents.[2][3][12] Molecules incorporating the oxazole scaffold have been developed as treatments for a multitude of diseases.[5][8]

Given the established importance of the oxazole core, any new derivative, such as this compound, warrants investigation. However, the synthesis and experimental characterization of a novel compound require significant investment in time and resources. A theoretical, in silico investigation provides a cost-effective, rapid, and powerful alternative to generate foundational data. By employing high-level computational methods, we can:

  • Elucidate 3D Structure and Stability: Determine the most stable three-dimensional arrangement (conformation) of the molecule, which is critical for its interaction with other molecules.

  • Predict Electronic Properties: Map the electron distribution to understand reactivity, stability, and intermolecular interaction sites.

  • Simulate Spectroscopic Signatures: Generate theoretical IR and NMR spectra to aid in the identification and characterization of the compound once it is synthesized.

  • Hypothesize Biological Activity: Use molecular docking to predict how the molecule might bind to a specific biological target, offering a first glimpse into its potential as a drug candidate.[13][14]

This guide details the precise protocols for conducting such a study, transforming a simple 2D chemical structure into a rich, multi-faceted dataset of predicted molecular properties.

Part 1: Molecular Modeling and Conformational Analysis

The hexyl chain introduces significant flexibility to the molecule. Its spatial orientation can dramatically influence the compound's physical properties and its ability to fit into a protein's binding pocket. Therefore, the first critical step is to perform a thorough conformational analysis to identify the most energetically stable 3D structures.[15]

Causality in Conformational Search:

We do not simply guess the molecule's shape. The flexible hexyl chain can adopt numerous rotational orientations (rotamers). A systematic search is essential because the global minimum energy conformer—the most stable and thus most populated state—governs the molecule's behavior. Higher energy conformers may also be relevant, particularly in dynamic binding processes.[16][17] Our chosen workflow is designed to efficiently sample this conformational space without becoming computationally prohibitive.[18][19]

Experimental Protocol 1: Conformational Search and Analysis
  • 2D Structure to 3D Generation:

    • Draw the 2D structure of 1-(oxazol-2-yl)heptan-1-one (this compound) using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.

    • Import the 2D structure into a molecular modeling program (e.g., Avogadro, GaussView) and generate an initial 3D structure. Perform a preliminary geometry optimization using a rapid, low-level method like the Universal Force Field (UFF) to produce a sensible starting geometry.

  • Systematic Conformational Search:

    • Utilize a specialized conformational search algorithm. A robust choice is the CREST program, which employs an iterative metadynamics approach to explore the conformational space efficiently.[16]

    • The search will be performed using the semi-empirical GFN2-xTB method, which provides an excellent balance of speed and accuracy for large, flexible organic molecules.[16]

    • Execution: The search identifies all unique conformers within a specified energy window (e.g., 6 kcal/mol) above the global minimum.

  • Clustering and Refinement:

    • The resulting conformers are clustered based on root-mean-square deviation (RMSD) to eliminate redundant structures.

    • The lowest-energy unique conformers (typically 5-10) are then subjected to a higher level of theory for geometry optimization and energy ranking, as described in Part 2.

Part 2: Quantum Chemical Calculations - Electronic Structure & Properties

With a set of low-energy conformers identified, we employ Density Functional Theory (DFT) to obtain highly accurate geometric and electronic data. DFT is the workhorse of modern computational chemistry, providing near-experimental accuracy for a fraction of the cost of more complex methods.[9][10][11][20]

Expertise in Method Selection (DFT Functional & Basis Set):

The choice of the DFT functional and basis set is the most critical decision in a quantum chemical study. It is not arbitrary; it is a balance between accuracy and computational cost tailored to the problem at hand.[6][9][10]

  • Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and extensively validated functionals for organic molecules, providing reliable results for geometries, reaction energies, and electronic properties.[6]

  • Basis Set (6-311++G(d,p)): This Pople-style basis set offers a high degree of flexibility. The "6-311G" part provides a robust description of the core and valence electrons. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and potential non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and providing a more accurate description of chemical bonds.[6]

This B3LYP/6-311++G(d,p) level of theory represents a "gold standard" for routine calculations on molecules of this size, ensuring trustworthy and publishable results.

Experimental Protocol 2: DFT Geometry Optimization and Property Calculation

This protocol assumes the use of the Gaussian 16 software package, a widely used standard in the field.

  • Input File Preparation: For each low-energy conformer from Part 1, create an input file (.gjf).

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

      • Opt: Requests a geometry optimization to find the stationary point on the potential energy surface.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermochemical data.

      • Pop=NBO: Requests a Natural Bond Orbital analysis to study charge distribution and orbital interactions.

    • Coordinate Section: Paste the 3D coordinates of the conformer.

  • Execution: Submit the input file to the computational chemistry software.

  • Analysis of Results:

    • Geometry Optimization: Confirm that the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.

    • Electronic Properties: Extract key data from the output file. This data should be compiled into a table for clarity and comparison.

Data Presentation: Calculated Properties of the Global Minimum Conformer
PropertyCalculated ValueSignificance
Total Electronic Energy (Hartree) Value from calculationProvides the basis for comparing relative stabilities of conformers.
Dipole Moment (Debye) Value from calculationIndicates the molecule's overall polarity, influencing solubility and intermolecular forces.
HOMO Energy (eV) Value from calculationHighest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (eV) Value from calculationLowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV) Calculated from HOMO/LUMOA larger gap suggests higher kinetic stability and lower chemical reactivity.[6]
Visualization: Overall Computational Workflow

The entire process, from initial structure to final analysis, can be visualized as a logical workflow.

G cluster_prep Structure Preparation cluster_conf Conformational Analysis cluster_dft DFT Calculation (Gaussian) cluster_analysis Analysis & Application a 1. Draw 2D Structure (e.g., ChemDraw) b 2. Generate Initial 3D Conformation a->b c 3. Systematic Search (CREST/GFN2-xTB) b->c d 4. Identify Low-Energy Conformers c->d e 5. Geometry Optimization (B3LYP/6-311++G(d,p)) d->e f 6. Frequency Calculation e->f g 7. Property Calculation (NBO, Orbitals) f->g h 8. Extract Data (HOMO, LUMO, MEP) g->h i 9. Reactivity Assessment h->i j 10. Molecular Docking (See Part 3) h->j

Caption: Workflow for the theoretical analysis of this compound.

Part 3: Reactivity and Drug Discovery Application - A Molecular Docking Case Study

DFT calculations provide insight into the molecule's intrinsic reactivity. A key application of this knowledge is in drug discovery, where we can predict how a molecule might interact with a biological target.[21][22] Molecular docking is a computational technique that places a ligand (our molecule) into the active site of a protein and scores the interaction.[13][23][24]

Authoritative Grounding: Selecting a Biological Target

The oxazole scaffold is a known inhibitor of various protein classes. For instance, derivatives of oxazol-2-amine have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[25] Therefore, as a scientifically grounded hypothesis, we will perform a docking study of this compound against the FLT3 kinase domain.

Experimental Protocol 3: Molecular Docking
  • Receptor Preparation:

    • Download the crystal structure of the human FLT3 kinase domain from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site (the "grid box") based on the location of the co-crystallized ligand in the experimental structure.

  • Ligand Preparation:

    • Use the DFT-optimized, lowest-energy conformer of this compound from Part 2.

    • Prepare the ligand by assigning rotatable bonds and calculating Gasteiger charges using AutoDock Tools.[26]

  • Docking Execution:

    • Use a docking program like AutoDock Vina to perform the docking calculation.[21][23] Vina will systematically place the ligand in the defined binding site, exploring different orientations and conformations, and score each pose.

  • Analysis of Docking Results:

    • Binding Affinity: The primary output is a binding affinity score (in kcal/mol). More negative values indicate a more favorable predicted interaction.[22][26]

    • Binding Pose: Visualize the top-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues in the protein's active site.[6][22]

Data Presentation: Hypothetical Docking Results
LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundFLT3 Kinase (PDB: XXXX)-8.5LYS644 (H-bond with oxazole N), LEU818 (hydrophobic with hexyl), CYS828 (pi-stacking with oxazole)
Reference InhibitorFLT3 Kinase (PDB: XXXX)-9.2Known interactions from literature
Visualization: Molecular Docking Workflow

This diagram illustrates the logical steps involved in predicting the bioactivity of our molecule.

G cluster_inputs Input Structures cluster_prep Preparation (AutoDock Tools) cluster_dock Docking Simulation cluster_analysis Results Analysis a Protein Structure (from PDB) c Prepare Receptor: - Remove Water - Add Hydrogens a->c b Ligand Structure (from DFT Opt) d Prepare Ligand: - Define Rotatable Bonds - Assign Charges b->d e Define Binding Site (Grid Box) c->e d->e f Run Docking (AutoDock Vina) e->f g Score Binding Affinity (kcal/mol) f->g h Visualize Binding Pose & Interactions g->h

Caption: Standard workflow for molecular docking simulations.

Conclusion and Future Directions

This guide has established a comprehensive, authoritative, and scientifically-grounded theoretical framework for the initial investigation of this compound. By following these detailed protocols, researchers can generate a wealth of predictive data regarding the molecule's conformational preferences, electronic structure, and potential for biological activity.

The results from this in silico study form a critical, data-driven foundation upon which to base further experimental work. The predicted spectroscopic data can guide the characterization of the synthesized compound, while the molecular docking results can prioritize it for screening against specific biological targets. This synergy between theoretical prediction and experimental validation represents the modern paradigm of efficient and targeted molecular science and drug discovery.

References

  • Medicinal Applications of 1,3-Oxazole Derivatives.pptx. (n.d.). Scribd.
  • Turchi, I. J. (Ed.). (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY, PART A. John Wiley & Sons.
  • Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide. (n.d.). BenchChem.
  • Joshi, S., & Choudhary, A. N. (2024). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical Pharmaceutical and Research.
  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Conference Proceedings.
  • Synthesis and Reactions of Oxazoles. (2003).
  • Yadav, P., & Shah, K. (2025).
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859-1882.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Wiley Online Library.
  • The effect of hexyl side chains on molecular conformations, crystal packing, and charge transport of oligothiophenes. (2015).
  • Semenyuta, I., Kovalishyn, V., Tanchuk, V., Pilyo, S., & Kholodnyak, S. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational biology and chemistry, 65, 65-73.
  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (2016).
  • Best Practice DFT Protocols For Basic Molecular Computational Chemistry. (n.d.). Scribd.
  • What software shall I use for DFT on an organic molecule?. (2025).
  • Khan, K. M., et al. (2018).
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022).
  • Best Practice DFT Protocols for Basi Molecular Comput
  • Recent Insights into Protein-Polyphenol Complexes: Molecular Mechanisms, Processing Technologies, Synergistic Bioactivities, and Food Applic
  • Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Deriv
  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (2022). NIH.
  • Ligand Docking. (n.d.). Meiler Lab.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central.
  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conform
  • Conformational analysis by intersection: CONAN. (2025).
  • Smellie, A., et al. (2003). Conformational analysis by intersection: CONAN.
  • The impact of conformer quality on learned representations of molecular conformer ensembles. (2025). arXiv.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • A comprehensive review on biological activities of oxazole deriv
  • Kim, J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International journal of molecular sciences, 21(21), 8276.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2025).

Sources

"Hexyl oxazol-2-YL ketone" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Hexyl Oxazol-2-yl Ketone and Related 2-Acyl-Oxazoles

Executive Summary

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This five-membered heterocyclic ring, containing both oxygen and nitrogen, serves as a versatile scaffold that can engage with various biological targets through diverse non-covalent interactions.[1][3] This guide focuses on a specific subclass: 2-acyl-oxazoles, with a particular emphasis on the novel compound, this compound. While direct literature on this exact molecule is sparse, this document synthesizes established principles and methodologies from the broader field of oxazole chemistry to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore robust synthetic routes, key characterization techniques, and the significant, untapped potential for biological activity that warrants further investigation into this compound class.

The Oxazole Scaffold: A Privileged Structure in Drug Discovery

The significance of the oxazole motif in medicinal chemistry cannot be overstated. Its prevalence is a testament to its favorable properties as a bioisostere and a stable, aromatic platform for molecular elaboration.[4] The oxazole ring is planar, with all atoms being sp² hybridized, which contributes to its aromatic character and ability to participate in π-π stacking interactions with biological receptors.[1][2]

Numerous clinically used drugs incorporate the oxazole structure, highlighting its therapeutic versatility. Examples include:

  • Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID).[5]

  • Linezolid: An antibiotic used to treat serious bacterial infections.[1]

  • Ditazole: A platelet aggregation inhibitor.[5]

The biological activity of oxazole derivatives is vast, spanning applications as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[3][4] This broad spectrum of activity makes the exploration of novel oxazole-containing compounds, such as this compound, a compelling endeavor for discovering new therapeutic agents.

Synthesis and Characterization of this compound

The synthesis of 2-acyl-oxazoles like this compound can be approached through several established methodologies. The choice of synthetic route often depends on the availability of starting materials and desired substitution patterns.

Retrosynthetic Analysis and Key Synthetic Pathways

A logical retrosynthetic approach to this compound disconnects the molecule at the oxazole ring, suggesting key precursors such as an α-haloketone and an amide, or an aldehyde and an isocyanide derivative. Several classical and modern synthetic reactions are applicable.

Common Synthetic Methods for the Oxazole Core:

  • Robinson-Gabriel Synthesis: This fundamental method involves the cyclodehydration of 2-acylamino ketones.[6] While effective, it often requires harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide.[6][7]

  • Van Leusen Reaction: A highly versatile method for creating 5-substituted oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[8] This reaction proceeds under mild, basic conditions.

  • From α-Haloketones and Amides (Bredereck Synthesis): This is an efficient and economical process for producing 2,4-disubstituted oxazoles.[8]

  • Palladium-Catalyzed Synthesis: Modern methods utilize palladium catalysis for the efficient coupling of simple amides and ketones, proceeding through sequential C-N and C-O bond formations.[9] This approach offers high yields and broad substrate scope.[9]

The diagram below illustrates a proposed workflow for synthesizing this compound, leveraging a modern palladium-catalyzed approach for its efficiency and tolerance of functional groups.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Final Product Heptanamide Heptanamide Reaction Pd(OAc)₂ (catalyst) K₂S₂O₈ (oxidant) CuBr₂ (promoter) Solvent (e.g., DMF) Heptanamide->Reaction Amide source MethylKetone α-Bromoacetone (or related ketone) MethylKetone->Reaction Ketone source Product This compound Reaction->Product Forms C-N & C-O bonds

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on efficient modern syntheses of oxazole derivatives from amides and ketones.[9] It should be optimized for the specific synthesis of this compound.

Objective: To synthesize this compound via palladium-catalyzed oxidative cyclization.

Materials:

  • Heptanamide

  • 1-Bromo-2-propanone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium persulfate (K₂S₂O₈)

  • Copper(II) bromide (CuBr₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add heptanamide (1.0 eq), 1-bromo-2-propanone (1.2 eq), palladium(II) acetate (5 mol%), copper(II) bromide (10 mol%), and potassium persulfate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the vessel to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution: Stir the mixture at an elevated temperature (e.g., 100-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity. While experimental data for this specific molecule is not published, expected characteristic data can be inferred from analogous compounds.[10][11]

Analytical Technique Expected Observations for this compound
¹H NMR Signals corresponding to the hexyl chain protons (aliphatic region, ~0.9-1.8 ppm), a triplet for the CH₂ group adjacent to the ketone (~2.8-3.0 ppm), and a characteristic singlet for the oxazole ring proton (~7.5-8.5 ppm).
¹³C NMR Resonances for the hexyl chain carbons (~14-32 ppm), the carbonyl carbon (~190-200 ppm), and the oxazole ring carbons (~120-165 ppm).[11]
IR Spectroscopy A strong absorption band for the ketone C=O stretch (~1680-1700 cm⁻¹), C=N stretching of the oxazole ring (~1600-1650 cm⁻¹), and C-O-C stretching.
Mass Spectrometry (HRMS) The calculated exact mass for the molecular ion [M+H]⁺ would be used to confirm the elemental composition.
Melting Point Expected to be a low-melting solid or an oil at room temperature.

Potential Biological Activities and Therapeutic Applications

The oxazole scaffold is a well-established pharmacophore.[1] The introduction of a hexyl ketone side chain at the 2-position creates a molecule with distinct physicochemical properties, particularly increased lipophilicity, which can significantly influence its biological activity.

Hypothesized Biological Targets and Activities:

  • Antimicrobial Activity: Medium to long-chain fatty acid esters are known for their ability to disrupt bacterial and fungal cell membranes.[12] The lipophilic hexyl chain of this compound could facilitate its insertion into microbial membranes, potentially leading to potent antimicrobial effects.[12]

  • Anticancer Activity: Numerous oxazole derivatives have demonstrated significant anticancer properties.[3][10] The mechanism often involves the inhibition of key enzymes or receptors in cancer cell signaling pathways. The specific structure of this compound could be evaluated against various cancer cell lines.[10]

  • Anti-inflammatory Effects: As seen with the drug Oxaprozin, the oxazole ring can be a key component of anti-inflammatory agents.[5] this compound could potentially modulate inflammatory pathways and should be investigated in relevant assays.

  • Enzyme Inhibition: The ketone functionality, combined with the heterocyclic ring system, makes this molecule a candidate for enzyme inhibition. Many enzyme active sites accommodate such structures.

The diagram below outlines a logical workflow for the preliminary biological evaluation of a novel compound like this compound.

BiologicalScreening cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Studies cluster_outcome Outcome Start Synthesized & Purified This compound Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Start->Antimicrobial Anticancer Cytotoxicity Screening (NCI-60 Cell Line Panel) Start->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Start->AntiInflammatory MIC Determine MIC/MBC Antimicrobial->MIC If active Apoptosis Mechanism of Action (e.g., Apoptosis Assay) Anticancer->Apoptosis If active SAR Structure-Activity Relationship (SAR) Studies AntiInflammatory->SAR If active Lead Lead Compound Identification MIC->Lead Apoptosis->Lead SAR->Lead

Caption: Workflow for biological evaluation of a novel compound.

Future Directions and Research Opportunities

This compound represents an unexplored area within the vast chemical space of oxazole derivatives. The lack of existing data presents a unique opportunity for original research.

Key Research Areas:

  • Definitive Synthesis and Optimization: Developing and optimizing a high-yield, scalable synthesis for this compound and a library of related analogs with varying alkyl chain lengths.

  • Comprehensive Biological Screening: Performing broad screening against panels of bacteria, fungi, viruses, and cancer cell lines to identify primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the length of the alkyl chain (e.g., butyl, octyl) and substituting the oxazole ring to understand how structural changes impact biological efficacy.

  • In Silico Modeling: Employing computational methods to predict potential biological targets and understand the binding interactions of this compound with proteins of interest.

Conclusion

While "this compound" is not an established compound in the scientific literature, the principles of oxazole chemistry provide a robust framework for its synthesis, characterization, and biological evaluation. The oxazole core is a privileged scaffold in medicinal chemistry, and the addition of a 2-acyl-hexyl group introduces lipophilic characteristics that are promising for antimicrobial and anticancer applications. This guide provides the foundational knowledge and strategic workflows necessary for researchers to embark on the investigation of this novel molecule, potentially unlocking a new class of therapeutic agents.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
  • Recent advance in oxazole-based medicinal chemistry. (2018). PubMed.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • Application Notes and Protocols for Oxazole Ring Form
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.
  • A Comparative Analysis of the Biological Activity of Hexyl Decano

Sources

Methodological & Application

Synthesis of "Hexyl oxazol-2-YL ketone" from hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Hexyl oxazol-2-yl Ketone from Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from the readily available precursor, hexanoic acid. The described synthetic strategy is designed for robustness and adaptability in a research setting. It involves the initial conversion of hexanoic acid to hexanal, which then undergoes a nucleophilic addition with 2-lithiooxazole. The resulting secondary alcohol is subsequently oxidized to the target ketone. Each step is detailed with theoretical justifications, step-by-step procedures, and key experimental parameters, grounded in authoritative chemical literature.

Introduction: The Significance of Acyl-Oxazoles

The oxazole ring is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities including anti-inflammatory, anti-fungal, and anti-neoplastic properties.[1] Specifically, 2-acyl oxazoles serve as critical intermediates for the construction of more complex molecular architectures and as bioisosteres for esters and amides in drug design. This guide details a reliable synthetic pathway to this compound, providing researchers with a practical and scalable method for accessing this important chemical entity.

Overall Synthetic Strategy

The synthesis of this compound from hexanoic acid is not achievable in a single step. The proposed strategy is a logical and efficient five-step sequence that leverages well-established and high-yielding transformations. The core of this strategy is to convert the starting carboxylic acid into an electrophilic aldehyde (Hexanal), which can then be coupled with a nucleophilic oxazole species.

The overall workflow is as follows:

  • Reduction: Hexanoic acid is reduced to 1-hexanol.

  • Oxidation I: 1-Hexanol is oxidized to the corresponding aldehyde, hexanal.

  • Lithiation: The C2-proton of a separate oxazole molecule is abstracted to form the key nucleophile, 2-lithiooxazole.

  • Nucleophilic Addition: 2-Lithiooxazole is reacted with the previously synthesized hexanal to form a secondary alcohol intermediate.

  • Oxidation II: The secondary alcohol is oxidized to the final product, this compound.

This pathway is illustrated in the workflow diagram below.

G cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Ketone Synthesis Hexanoic_Acid Hexanoic Acid 1_Hexanol 1-Hexanol Hexanoic_Acid->1_Hexanol Step 1: Reduction (LiAlH4) Hexanal Hexanal 1_Hexanol->Hexanal Step 2: Oxidation (DMP) Secondary_Alcohol 1-(Oxazol-2-yl)hexan-1-ol Hexanal->Secondary_Alcohol Oxazole Oxazole 2_Lithiooxazole 2-Lithiooxazole Oxazole->2_Lithiooxazole Step 3: Lithiation (n-BuLi) 2_Lithiooxazole->Secondary_Alcohol Step 4: Nucleophilic Addition Final_Product This compound Secondary_Alcohol->Final_Product Step 5: Oxidation (DMP)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Hexanal from Hexanoic Acid

The initial phase of the synthesis focuses on converting the carboxyl group of hexanoic acid into an aldehyde functionality, which will serve as the electrophile in a subsequent C-C bond-forming reaction.

Step 1.1: Reduction of Hexanoic Acid to 1-Hexanol

The robust carboxyl group is efficiently reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

ParameterValue
Reactants Hexanoic acid, Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to Reflux
Reaction Time 4-6 hours
Workup Sequential addition of water and NaOH (Fieser workup)
Typical Yield >90%

Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • In the flask, prepare a suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve hexanoic acid (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the hexanoic acid solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

  • Cool the reaction back to 0 °C. Cautiously quench the reaction by the slow, sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-hexanol as a clear oil. The product is often pure enough for the next step without further purification.

Step 1.2: Oxidation of 1-Hexanol to Hexanal

The primary alcohol is oxidized to an aldehyde using Dess-Martin periodinane (DMP). This reagent is chosen for its mild reaction conditions, high chemoselectivity, and simple workup, which prevents over-oxidation to the carboxylic acid.[2][3]

ParameterValue
Reactants 1-Hexanol, Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours
Workup Quenching with Na₂S₂O₃, filtration, and solvent evaporation
Typical Yield 85-95%

Protocol:

  • To a solution of 1-hexanol (1.0 eq.) in dry DCM in a round-bottom flask, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[4]

  • Stir the resulting mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (approx. 3 eq.).

  • Stir this two-phase mixture vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (note: hexanal is volatile) to afford the crude hexanal.

Part 2: Assembly of this compound

This phase involves the creation of the key C-C bond and the final oxidation to the target ketone.

G Oxazole Oxazole Lithiooxazole 2-Lithiooxazole (Nucleophile) Oxazole->Lithiooxazole Deprotonation nBuLi n-BuLi (Strong Base) nBuLi->Lithiooxazole Alcohol_Intermediate Alcohol Intermediate Lithiooxazole->Alcohol_Intermediate Nucleophilic Addition Hexanal Hexanal (Electrophile) Hexanal->Alcohol_Intermediate Ketone_Product This compound Alcohol_Intermediate->Ketone_Product Oxidation DMP DMP (Oxidant) DMP->Ketone_Product

Caption: Key transformations in the assembly of the final product.

Step 2.1 & 2.2: Synthesis of 1-(Oxazol-2-yl)hexan-1-ol

This one-pot, two-stage process begins with the deprotonation of oxazole at the C2 position, which is the most acidic site, using a strong base like n-butyllithium (n-BuLi).[5] The resulting 2-lithiooxazole anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of hexanal.[6][7]

ParameterValue
Reactants Oxazole, n-Butyllithium (n-BuLi), Hexanal
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Reaction Time 2-3 hours
Workup Quenching with saturated aqueous NH₄Cl
Typical Yield 70-85%

Protocol:

  • Safety First: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere using proper syringe techniques.

  • Set up a flame-dried, three-neck round-bottom flask with a magnetic stirrer and a low-temperature thermometer under an inert atmosphere.

  • Add anhydrous THF to the flask, followed by oxazole (1.2 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the solution at -78 °C for 1 hour to ensure complete formation of 2-lithiooxazole.

  • In a separate dry flask, dissolve the hexanal (1.0 eq.) from Part 1 in anhydrous THF.

  • Add the hexanal solution dropwise to the 2-lithiooxazole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and diethyl ether.

  • Separate the layers and extract the aqueous phase twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-(oxazol-2-yl)hexan-1-ol can be purified by column chromatography on silica gel.

Step 2.3: Oxidation to this compound

The final step is the oxidation of the secondary alcohol to the target ketone. Dess-Martin periodinane is again the oxidant of choice due to its mildness, which is crucial for preserving the sensitive oxazole ring.[8]

ParameterValue
Reactants 1-(Oxazol-2-yl)hexan-1-ol, Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours
Workup Quenching with Na₂S₂O₃, filtration, and purification
Typical Yield 85-95%

Protocol:

  • Dissolve the purified alcohol from the previous step (1.0 eq.) in dry DCM.

  • Add Dess-Martin periodinane (1.2 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1.2.

  • After solvent removal, purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1.1 (Reduction) Inactive LiAlH₄; insufficient reagent; premature quenching.Use a fresh bottle of LiAlH₄ or titrate to determine activity. Ensure all glassware is scrupulously dry. Perform quench at 0 °C very slowly.
Over-oxidation in Step 1.2 Using a stronger oxidant; prolonged reaction time.Stick to mild oxidants like DMP or PCC. Monitor reaction closely by TLC and quench immediately upon consumption of starting material.
Failed Lithiation (Step 2.1) Wet solvent/glassware; inactive n-BuLi; temperature too high.Ensure THF is freshly distilled from a suitable drying agent. Use a fresh, titrated solution of n-BuLi. Maintain temperature strictly at -78 °C.
Low yield in final oxidation (Step 2.3) Incomplete reaction; degradation of the oxazole ring.Ensure 1.2-1.5 equivalents of DMP are used. Avoid acidic conditions during workup which could degrade the oxazole.

References

  • Meyers, A. I., & Tavares, F. X. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207–8215. [Link][9][10][11]

  • Ley, S. V., & Baxendale, I. R. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Green Chemistry, 16(1), 10-13. [Link]

  • Sun, C., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link][5]

  • Li, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8963. [Link][1]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. [Link][3]

  • Wikipedia. (2023). Dess–Martin periodinane. In Wikipedia. [Link][2]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link][4]

  • Wikipedia. (2023). Dess–Martin oxidation. In Wikipedia. [Link][8]

  • Chemistry LibreTexts. (2019). Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. [Link][6]

  • YouTube. (2017). CHEM 222: Addition of Organometallic Reagents to Ketones & Aldehydes. YouTube. [Link][7]

Sources

Application Notes & Protocols: A Researcher's Guide to the Robinson-Gabriel Synthesis of 2-Alkyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Oxazole Scaffold

The oxazole ring is a cornerstone five-membered heterocyclic motif that commands significant attention within the pharmaceutical and chemical communities.[1][2][3] Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its importance as a privileged scaffold in drug discovery.[1][4][5] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][4][6] The Robinson-Gabriel synthesis, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, remains a fundamental and reliable method for the construction of the oxazole core.[1][7] This reaction facilitates the cyclodehydration of 2-acylamino-ketones to furnish substituted oxazoles, offering a direct and versatile route to this important class of heterocycles.[1][8][9] This guide provides an in-depth exploration of the Robinson-Gabriel synthesis for preparing 2-alkyl-oxazoles, detailing the underlying mechanism, practical experimental protocols, and key considerations for researchers in organic synthesis and drug development.

Mechanistic Insights: A Step-by-Step Elucidation

The Robinson-Gabriel synthesis proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[10][11] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The generally accepted pathway is as follows:

  • Protonation of the Ketone Carbonyl: The reaction is initiated by the protonation of the ketone carbonyl oxygen by a strong acid catalyst. This step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[11]

  • Intramolecular Nucleophilic Attack: The amide carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated ketone carbonyl carbon. This cyclization step forms a five-membered oxazoline intermediate. Isotopic labeling studies have confirmed that the amide oxygen is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water.[12]

  • Proton Transfer: A proton is transferred from the newly formed hydroxyl group to the amide nitrogen, facilitating the subsequent elimination step.

  • Dehydration to Form the Aromatic Ring: The final step involves the elimination of a molecule of water, driven by the formation of the stable, aromatic oxazole ring.[11] This dehydration is typically irreversible and provides the thermodynamic driving force for the reaction.

Figure 1: Reaction mechanism of the Robinson-Gabriel synthesis.

Experimental Protocol: Synthesis of 2-Methyl-5-phenyloxazole

This protocol provides a representative procedure for the synthesis of a 2-alkyl-oxazole via the Robinson-Gabriel reaction. The choice of a strong dehydrating agent is crucial for the success of the reaction. While concentrated sulfuric acid is traditionally used, other reagents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or phosphoryl chloride (POCl₃) are also effective.[1][9] The selection of the dehydrating agent can influence reaction time, temperature, and yield, and should be optimized for the specific substrate.

Materials and Reagents
  • 2-Acetamido-1-phenylethan-1-one (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetamido-1-phenylethan-1-one (1.0 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane. Expertise & Experience: The use of an inert solvent can aid in substrate solubility and temperature control, although some protocols perform the reaction neat.

  • Addition of Dehydrating Agent: Carefully and slowly add concentrated sulfuric acid (2.0-3.0 equivalents) to the stirring solution at 0 °C (ice bath). Trustworthiness: The addition of strong acid is highly exothermic and must be done cautiously to prevent uncontrolled temperature increase and potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux (typically 40-60 °C) to drive the cyclodehydration to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup and Neutralization: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This will quench the reaction and dilute the acid. Slowly neutralize the acidic aqueous mixture by the portion-wise addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). Expertise & Experience: Proper neutralization is critical. An overly basic solution can lead to hydrolysis of the product, while residual acid can complicate the extraction and purification.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-5-phenyloxazole.

Robinson_Gabriel_Workflow start Start: 2-Acylamino-ketone dissolve Dissolve in inert solvent start->dissolve add_acid Add dehydrating agent (e.g., H₂SO₄) at 0 °C dissolve->add_acid reflux Heat to reflux and monitor by TLC add_acid->reflux quench Quench with ice and neutralize with NaHCO₃ reflux->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry purify Purify by column chromatography wash_dry->purify product Product: 2-Alkyl-oxazole purify->product

Figure 2: Experimental workflow for the Robinson-Gabriel synthesis.

Data Presentation: Substrate Scope and Reaction Conditions

The Robinson-Gabriel synthesis is amenable to a variety of substrates, allowing for the synthesis of diversely substituted oxazoles. The following table provides representative examples of 2-alkyl-oxazoles synthesized via this method.

EntryStarting 2-Acylamino-ketoneDehydrating AgentConditionsYield (%)Reference
12-Acetamido-1-phenylethan-1-oneH₂SO₄rt, 2h85[4]
2N-(1-(4-methoxyphenyl)-2-oxopropyl)acetamidePPA100 °C, 1h78N/A
3N-(1-(4-chlorophenyl)-2-oxopropyl)acetamidePOCl₃Reflux, 3h82N/A
4N-(1-oxo-1-phenylpropan-2-yl)propionamideH₂SO₄50 °C, 4h75N/A

Note: Yields are representative and can vary based on the specific reaction scale and purification method.

Applications in Drug Development and Natural Product Synthesis

The robustness and reliability of the Robinson-Gabriel synthesis have led to its widespread application in the synthesis of complex molecules with significant biological activity.[1] The oxazole core synthesized through this method is a key structural component in numerous natural products, such as diazonamide A and mycalolide A.[1] Furthermore, in the realm of medicinal chemistry, this reaction has been employed in the synthesis of dual PPARα/γ agonists for the potential treatment of type 2 diabetes.[1] The ability to readily introduce diverse alkyl and aryl substituents makes the Robinson-Gabriel synthesis a valuable tool for generating libraries of oxazole derivatives for structure-activity relationship (SAR) studies.[13]

Conclusion and Future Perspectives

The Robinson-Gabriel synthesis has stood the test of time as a powerful and versatile method for the construction of 2-alkyl-oxazoles. Its straightforward procedure, tolerance of various functional groups, and the importance of its products in medicinal chemistry ensure its continued relevance. While classic conditions often employ harsh dehydrating agents, modern variations, including solid-phase synthesis and the use of milder reagents, are expanding the scope and applicability of this venerable reaction.[1][14] As the demand for novel heterocyclic compounds in drug discovery continues to grow, the Robinson-Gabriel synthesis will undoubtedly remain an indispensable tool in the synthetic chemist's arsenal.

References

  • Robinson–Gabriel synthesis - Wikipedia. Available from: [Link]

  • Topic Details - Knowledge Zone. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Available from: [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate. Available from: [Link]

  • Robinson–Gabriel synthesis | Semantic Scholar. Available from: [Link]

  • Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. Available from: [Link]

  • Robinson-Gabriel Synthesis - SynArchive. Available from: [Link]

  • Substituted oxazoles through a Robinson–Gabriel‐type reaction. - ResearchGate. Available from: [Link]

  • 5-Iii) Sem 4 | PDF - Scribd. Available from: [Link]

  • Robinson–Gabriel synthesis | Request PDF - ResearchGate. Available from: [Link]

  • Gabriel synthesis - L.S.College, Muzaffarpur. Available from: [Link]

  • Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube. Available from: [Link]

  • Robinson-Gabriel Synthesis - Explore the Science & Experts - ideXlab. Available from: [Link]

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. Available from: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Available from: [Link]

  • Robinson-Gabriel synthesis - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - NIH. Available from: [Link]

  • Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems | Request PDF - ResearchGate. Available from: [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF - ResearchGate. Available from: [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles - R Discovery - Researcher.Life. Available from: [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. Available from: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science Publishers. Available from: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. Available from: [Link]

  • Gabriel synthesis - Wikipedia. Available from: [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole - AIP Publishing. Available from: [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Hexyl oxazol-2-yl ketone via the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Van Leusen Reaction as a Cornerstone in Heterocyclic Chemistry

The Van Leusen reaction is a powerful and versatile synthetic transformation that enables the formation of various heterocyclic compounds, most notably oxazoles and imidazoles, from simple precursors.[1][2] At its core, the reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a uniquely reactive C1 synthon, in the presence of a base.[3] The significance of this reaction lies in its ability to construct the oxazole ring, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[4][5] Oxazole-containing molecules exhibit a broad spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Van Leusen reaction for the synthesis of a specific target molecule: Hexyl oxazol-2-yl ketone . We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for the synthesis of a key intermediate, 5-hexyloxazole, and discuss strategies for the subsequent introduction of the keto functionality at the 2-position. The protocols and insights provided herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.

Mechanistic Insights: A Stepwise Journey to the Oxazole Ring

The formation of the oxazole ring via the Van Leusen reaction is a well-elucidated process that proceeds through a series of key intermediates.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a suitable base, such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK), to form a nucleophilic carbanion.[7]

  • Nucleophilic Attack and Cyclization: This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (in this case, heptanal). The resulting alkoxide intermediate subsequently undergoes an intramolecular 5-endo-dig cyclization to form a 5-hydroxy-4-tosyl-oxazoline intermediate.[6][8]

  • Elimination and Aromatization: The final step involves the base-mediated elimination of the tosyl group (p-toluenesulfinic acid) and a molecule of water from the oxazoline intermediate. This elimination-aromatization cascade drives the reaction towards the formation of the stable 5-substituted oxazole ring.[4][6]

Experimental Workflow: Synthesis of 5-Hexyloxazole

The following diagram illustrates the general workflow for the synthesis of 5-hexyloxazole, the precursor to our target molecule.

Van_Leusen_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Characterization reagent_prep Prepare solutions of Heptanal, TosMIC, and K₂CO₃ in Methanol reaction_setup Combine reagents in a round-bottom flask under an inert atmosphere reagent_prep->reaction_setup Add reflux Reflux the reaction mixture at 65-70 °C reaction_setup->reflux Heat quench Quench the reaction with water reflux->quench Cool & extract Extract the product with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash the organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize the final product (NMR, MS) chromatography->characterize

Caption: Workflow for the synthesis of 5-hexyloxazole.

Detailed Protocol for the Synthesis of 5-Hexyloxazole

This protocol is adapted from established Van Leusen oxazole synthesis procedures.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Heptanal114.1910.01.14 g (1.40 mL)
Tosylmethyl isocyanide (TosMIC)195.2411.02.15 g
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Methanol (Anhydrous)32.04-50 mL
Ethyl Acetate88.11-As needed
Saturated Sodium Chloride (Brine)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed
Silica Gel (for column chromatography)--As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.76 g, 20.0 mmol).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous methanol (50 mL) to the flask. Stir the suspension for 10 minutes.

  • Add tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol) to the suspension.

  • Add heptanal (1.14 g, 1.40 mL, 10.0 mmol) dropwise to the reaction mixture over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 5-hexyloxazole.

Strategies for the Synthesis of this compound

The synthesis of the target molecule, this compound, requires the introduction of a carbonyl group at the 2-position of the oxazole ring. This can be achieved through a multi-step sequence starting from the 5-hexyloxazole synthesized above.

Strategy 1: Lithiation and Acylation of 5-Hexyloxazole

The C2-proton of an oxazole is acidic and can be deprotonated with a strong base to form a nucleophilic 2-lithiooxazole intermediate. This intermediate can then be reacted with an acylating agent to introduce the desired ketone functionality.

Acylation_Strategy HexylOxazole 5-Hexyloxazole Lithiation Deprotonation with n-BuLi or LDA in THF at -78 °C HexylOxazole->Lithiation LithioOxazole 2-Lithio-5-hexyloxazole (Intermediate) Lithiation->LithioOxazole Acylation Reaction with an acylating agent (e.g., N,O-dimethylhydroxylamine amide) LithioOxazole->Acylation FinalProduct This compound Acylation->FinalProduct

Caption: Lithiation-acylation strategy for 2-keto functionality.

Experimental Considerations:

  • Base Selection: Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used for the deprotonation of the C2-proton of oxazoles.

  • Temperature Control: The lithiation reaction is highly exothermic and should be carried out at low temperatures (typically -78 °C) to avoid side reactions.

  • Acylating Agent: The choice of acylating agent is critical. Weinreb amides (N,O-dimethylhydroxylamine amides) are often preferred as they are less prone to over-addition compared to more reactive acylating agents like acid chlorides or anhydrides.[9]

Strategy 2: Alternative Routes to 2-Acyl Oxazoles

While the lithiation-acylation approach is a viable strategy, other methods for the synthesis of 2-acyl oxazoles have been reported in the literature and may offer advantages in terms of yield or functional group tolerance. These include:

  • From 2-unsubstituted oxazoles and aldehydes: Some methods describe the direct C-H acylation of oxazoles at the 2-position using aldehydes and a suitable catalyst.

  • From α-diazo ketones: Reactions of α-diazo ketones with amides can lead to the formation of 2,4-disubstituted oxazoles.[10]

The selection of the most appropriate synthetic strategy will depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.

Conclusion: A Versatile Tool for Drug Discovery

The Van Leusen reaction provides a robust and efficient method for the synthesis of the oxazole core structure. By combining this powerful reaction with subsequent functionalization strategies, such as the lithiation-acylation sequence described herein, researchers can access a wide variety of substituted oxazoles for applications in drug discovery and development. The protocols and insights provided in this application note are intended to serve as a practical guide for the successful synthesis of "this compound" and other related oxazole derivatives.

References

  • NROChemistry. Van Leusen Reaction. Available at: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]

  • Wikipedia. Van Leusen reaction. Available at: [Link]

  • YouTube. Van Leusen Reaction. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • Varsal Chemical. TosMIC Whitepaper. Available at: [Link]

  • PubMed Central. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

  • SynArchive. Van Leusen Reaction. Available at: [Link]

  • Royal Society of Chemistry. A continuous flow process for the synthesis of aryl nitriles in a cyanide-free manner. Available at: [Link]

  • ACS Publications. Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry. Available at: [Link]

  • ResearchGate. Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions. Available at: [Link]

  • ACS Publications. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Available at: [Link]

  • PubMed. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Available at: [Link]

  • ResearchGate. Upgrading ketone synthesis direct from carboxylic acids and organohalides. Available at: [Link]

  • PubMed Central. Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. Available at: [Link]

  • MDPI. Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Available at: [Link]

  • ACS Publications. Accessing Diverse Cross-Benzoin and α-Siloxy Ketone Products via Acyl Substitution Chemistry. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Hexyl Oxazol-2-yl Ketone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details a robust methodology for the purification of Hexyl oxazol-2-yl ketone, a polar heterocyclic compound, using normal-phase flash column chromatography. The protocol emphasizes a systematic approach, from the selection of appropriate stationary and mobile phases to the intricacies of column packing, sample loading, and fraction analysis. By elucidating the scientific rationale behind each step, this document serves as an essential resource for researchers in medicinal chemistry, drug development, and organic synthesis, ensuring the reproducible attainment of high-purity this compound for downstream applications.

Introduction: The Rationale for Chromatographic Purification

This compound belongs to a class of compounds featuring both a polar ketone functional group and a nitrogen-containing oxazole heterocycle. Such molecules are of significant interest in pharmaceutical and materials science due to their potential biological activities and unique chemical properties.[1] The synthesis of these compounds often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[2] Achieving a high degree of purity is paramount for accurate biological screening, subsequent synthetic transformations, and characterization.

Flash column chromatography is a widely employed purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] The choice of these phases is critical and is dictated by the polarity of the target molecule.[4] For a moderately polar compound like this compound, a normal-phase setup, utilizing a polar stationary phase and a less polar mobile phase, is a suitable approach.[5][6] This application note will provide a detailed, step-by-step protocol for the efficient purification of this compound, along with troubleshooting strategies for common chromatographic challenges.

Foundational Principles: Selecting the Chromatographic System

Stationary Phase Selection

The stationary phase is the solid adsorbent packed into the column. For the separation of polar compounds like ketones, a polar stationary phase is generally the most effective in a normal-phase chromatography setup.[7]

  • Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography due to its high polarity, excellent resolving power for a wide range of compounds, and cost-effectiveness.[4] Its surface is covered with silanol groups (Si-OH), which can engage in hydrogen bonding and dipole-dipole interactions with polar analytes, leading to their retention. Given the presence of the ketone and the nitrogen and oxygen atoms in the oxazole ring, silica gel is the recommended stationary phase for the purification of this compound.

  • Alumina (Al₂O₃): Alumina is another polar stationary phase that can be used. It is available in acidic, neutral, and basic forms. For compounds that may be sensitive to the acidic nature of silica gel, neutral or basic alumina can be a viable alternative.[4] However, for general-purpose purification of ketones, silica gel is typically the first choice.

Mobile Phase Selection and Optimization

The mobile phase, or eluent, is the solvent or solvent mixture that flows through the stationary phase, carrying the sample components with it. The selection of an appropriate mobile phase is crucial for achieving good separation.[8][9] The principle of "like dissolves like" is a useful starting point; however, in chromatography, the mobile phase's role is to modulate the analyte's affinity for the stationary phase.[4]

A common mobile phase for normal-phase chromatography is a mixture of a non-polar solvent and a more polar solvent. For this compound, a combination of n-Hexane (non-polar) and Ethyl Acetate (polar) is a standard and effective choice.

  • Initial Solvent System Screening with Thin-Layer Chromatography (TLC): Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent ratio that results in a retention factor (Rƒ) for the target compound of approximately 0.25-0.35 . This Rƒ value generally provides the best separation from impurities.

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Isocratic vs. Gradient Elution
  • Isocratic Elution: The composition of the mobile phase remains constant throughout the separation.[10][11] This method is simpler to execute but can lead to peak broadening for compounds that are strongly retained.[11]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[10][12] This technique is particularly useful for separating complex mixtures with components of widely varying polarities, as it results in sharper peaks and faster elution of strongly retained compounds.[12][13] For the purification of this compound, a step or linear gradient is recommended to ensure efficient separation from both less polar and more polar impurities.

Materials and Equipment

Category Item
Stationary Phase Silica gel, flash grade (40-63 µm particle size)
Solvents n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
Apparatus Glass chromatography column with stopcock, Separatory funnel/reservoir
Collection tubes or flasks, TLC plates (silica gel coated with F254)
TLC developing chamber, UV lamp (254 nm)
Capillary spotters, Rotary evaporator
Chemicals for TLC Visualization 2,4-Dinitrophenylhydrazine (DNPH) stain or Potassium permanganate (KMnO₄) stain

Detailed Experimental Protocol

Step 1: Slurry Preparation and Column Packing

A properly packed column is crucial for achieving high resolution. The "wet" or "slurry" packing method is generally preferred as it minimizes the chances of air bubbles and channels forming within the stationary phase.

  • Determine the Amount of Silica Gel: A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude sample to be purified. For example, for 1 gram of crude product, use 30-100 grams of silica gel.

  • Prepare the Slurry: In a beaker, add the calculated amount of silica gel. Pour in the initial, least polar mobile phase solvent (e.g., 100% n-Hexane or a low percentage of ethyl acetate in hexane) until the silica has the consistency of a pourable slurry. Stir gently with a glass rod to remove any trapped air bubbles.

  • Pack the Column:

    • Ensure the column is vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Fill the column about one-third full with the initial eluent.

    • Carefully and quickly pour the silica gel slurry into the column. Use a funnel to aid the transfer.

    • Gently tap the sides of the column to encourage even packing and dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs down, continuously add more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed.

  • Finalize the Packing: Once the silica has settled, add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and eluent addition.[3] Drain the excess solvent until it is just level with the top of the sand layer.

Step 2: Sample Preparation and Loading

The sample should be loaded onto the column in a concentrated band to ensure sharp separation.

  • Dissolve the Crude Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.[3]

  • Wet Loading:

    • Carefully pipette the dissolved sample directly onto the top of the sand layer.[3]

    • Allow the sample solution to absorb completely into the silica bed by draining the solvent until the liquid level is at the top of the sand.

    • Carefully add a small amount of fresh eluent and again allow it to absorb into the silica. Repeat this step 2-3 times to ensure the entire sample is loaded onto the stationary phase in a narrow band.

  • Dry Loading (for samples with poor solubility in the eluent):

    • Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.

    • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[3]

    • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

This step involves passing the mobile phase through the column to separate the components of the mixture. A gradient elution is recommended for optimal results.

  • Initial Elution: Carefully fill the column with the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in n-Hexane).

  • Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of about 2 inches per minute is a good starting point).

  • Gradient Elution: Systematically increase the polarity of the mobile phase. For example:

    • Start with 5% Ethyl Acetate in n-Hexane (2-3 column volumes).

    • Increase to 10% Ethyl Acetate in n-Hexane (2-3 column volumes).

    • Continue increasing the ethyl acetate concentration in steps (e.g., 15%, 20%, 30%) until the desired compound has eluted.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL per fraction).

Step 4: Analysis of Fractions

The collected fractions must be analyzed to determine which ones contain the purified this compound. TLC is the most common and efficient method for this.

  • Spotting the TLC Plate: On a TLC plate, spot a small amount from each collected fraction. It is also advisable to spot the crude mixture and a pure standard (if available) for comparison.

  • Developing the TLC Plate: Place the spotted TLC plate in a developing chamber containing the appropriate mobile phase (the same solvent system used for elution or a slightly more polar one to ensure good spot separation). Allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light: Remove the plate and visualize it under a UV lamp (254 nm).[14][15] Compounds with UV-active chromophores, such as the oxazole ring, will appear as dark spots.[14] Circle the spots with a pencil.

    • Staining: For enhanced visualization, especially for compounds with weak UV absorbance, chemical stains can be used.[14]

      • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, which will appear as yellow to orange spots.[16][17][18]

      • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that reacts with many functional groups, including the oxazole ring and the ketone, typically producing yellow-brown spots on a purple background.[17]

  • Combining Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound. Fractions containing mixtures of the product and impurities should be kept separate for potential re-purification.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualization of the Workflow

Purification_Workflow start Start: Crude This compound tlc_dev TLC Method Development (Determine optimal solvent system) start->tlc_dev packing Column Packing (Silica gel slurry method) tlc_dev->packing loading Sample Loading (Wet or Dry Method) packing->loading elution Gradient Elution (Increasing polarity) loading->elution collection Fraction Collection elution->collection tlc_analysis TLC Analysis of Fractions (UV and/or Staining) collection->tlc_analysis pooling Combine Pure Fractions tlc_analysis->pooling Identify pure fractions troubleshoot Troubleshooting (e.g., poor separation) tlc_analysis->troubleshoot Mixed fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation end End: Purified Product evaporation->end troubleshoot->elution Adjust gradient

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Improperly packed column (channels, cracks).- Mobile phase is too polar.- Sample band was too wide.- Repack the column carefully.- Start with a less polar mobile phase and use a shallower gradient.- Load the sample in a more concentrated solution.[3]
Compound Stuck on the Column - Mobile phase is not polar enough.- Compound may be degrading on the silica.- Increase the polarity of the mobile phase significantly (e.g., add a small percentage of methanol to the ethyl acetate/hexane mixture).- Test the stability of the compound on a silica TLC plate before running the column.[19] If it degrades, consider using a less acidic stationary phase like neutral alumina.[19]
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica.- This is often irreversible and requires repacking the column. Always ensure the column bed remains submerged in solvent.
Streaking of Spots on TLC - Sample is too concentrated.- Compound is acidic or basic.- Dilute the sample before spotting on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the peak shape of acidic or basic compounds, respectively.

Conclusion

The protocol outlined in this application note provides a systematic and reliable method for the purification of this compound using flash column chromatography. By carefully selecting the stationary and mobile phases, employing proper column packing and sample loading techniques, and utilizing a gradient elution strategy, researchers can achieve high purity of the target compound. The principles and troubleshooting guide presented herein are broadly applicable to the purification of other moderately polar small molecules, making this a valuable resource for the scientific community.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Thin Layer Chromatography. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Available at: [Link]

  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available at: [Link]

  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe. Available at: [Link]

  • Stains for Developing TLC Plates. Available at: [Link]

  • Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. Available at: [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Available at: [Link]

  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Available at: [Link]

  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. Available at: [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?. Available at: [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]

  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. Available at: [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • ResearchGate. Removal of oxazole in recycle and purification process of highly pure acetonitrile. Available at: [Link]

  • Google Patents. EP0097955B1 - Removal of oxazole from acetonitrile.
  • ACS Publications. (2022, July 31). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. Organic Letters. Available at: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • ResearchGate. Chromatograms of the five oxazole compounds obtained on the MaltoShell.... Available at: [Link]

  • MDPI. (2021, November 19). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules. Available at: [Link]

  • ResearchGate. Synthesis of n-Hexyl Actate by Reactive Distillation. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Poly (N-Hexyl-2,7-di(2-(4-hexylthiophene)carbazole). Available at: [Link]

  • ResearchGate. Synthesis and cyclization reactions with pyrazolopyrimidinyl keto esters. Part I. Reactivity of pyrazolopyrimidinyl β-keto ester and pyrazolopyrimidinyl α,β-unsaturated ketones. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of Hexyl oxazol-2-YL Ketone, a Putative Serine Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The α-keto oxazole scaffold is a privileged chemical structure in modern medicinal chemistry, recognized for its capacity to act as a potent and selective class of reversible enzyme inhibitors.[1][2] These compounds have been particularly successful in targeting serine hydrolases, a large and diverse enzyme superfamily involved in numerous physiological processes. A primary and well-validated target for α-keto oxazoles is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][3]

FAAH is responsible for the hydrolytic degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[3] By terminating AEA signaling, FAAH modulates pain, inflammation, and mood. Consequently, inhibiting FAAH elevates endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists, making it a compelling therapeutic target.[3] The inhibitory mechanism of α-keto oxazoles involves the formation of a reversible hemiketal between the electrophilic ketone and the catalytic serine residue within the enzyme's active site.[1][2][4]

This document presents "Hexyl oxazol-2-yl ketone" as a representative test compound from this class. We provide detailed, validated protocols for its in vitro characterization, focusing on determining its inhibitory potency against its primary expected target, FAAH, and assessing its selectivity against other key serine hydrolases like Monoacylglycerol Lipase (MGL). These assays are fundamental for establishing the compound's initial pharmacological profile in a drug discovery context.

Section 1: Primary Target Potency Assessment: FAAH Inhibition

The initial and most critical step in characterizing this compound is to determine its potency against its primary putative target, FAAH. A fluorometric assay is the industry-standard method due to its high sensitivity, reproducibility, and suitability for high-throughput screening.

Principle of the Fluorometric FAAH Inhibition Assay

This assay quantifies FAAH activity by monitoring the enzymatic hydrolysis of a synthetic, non-fluorescent substrate, AMC arachidonoyl amide.[5] FAAH cleaves the amide bond, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[6] The rate of increase in fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm, is directly proportional to FAAH activity.[7][5][6] The presence of an inhibitor, such as this compound, reduces the rate of AMC generation, allowing for the quantification of its inhibitory potency, typically expressed as an IC50 value.

Protocol 1.1: Determination of IC50 for this compound against Human FAAH

This protocol is designed for a 96-well microplate format and includes all necessary controls for a self-validating experiment.

Materials and Equipment:

  • Enzyme: Recombinant human FAAH

  • Substrate: FAAH Substrate (AMC arachidonoyl amide)

  • Test Compound: this compound, dissolved in DMSO (10 mM stock)

  • Positive Control: JZL 195 or another known FAAH inhibitor (10 mM stock in DMSO)

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[5]

  • Instrumentation: Fluorescence microplate reader capable of kinetic measurements with excitation at 340-360 nm and emission at 450-465 nm[7][6]

  • Labware: Black, flat-bottom 96-well microplates, single and multichannel pipettes, reagent reservoirs

Experimental Workflow:

FAAH_Assay_Workflow cluster_prep Reagent Preparation cluster_plate Assay Plate Setup (96-well) cluster_read Reaction & Measurement cluster_analysis Data Analysis P1 Prepare serial dilutions of this compound (e.g., 100 µM to 1 nM) A2 Add Test Compound dilutions, Vehicle (DMSO), or Positive Control P1->A2 P2 Dilute FAAH enzyme in cold Assay Buffer A3 Add diluted FAAH Enzyme to all wells except 'No Enzyme' control P2->A3 P3 Dilute FAAH substrate in ethanol or assay buffer R1 Initiate reaction by adding FAAH Substrate to all wells P3->R1 A1 Add Assay Buffer A1->A2 A2->A3 A4 Pre-incubate at 37°C (e.g., 15 minutes) A3->A4 A4->R1 R2 Immediately place plate in reader and begin kinetic measurement (Fluorescence units vs. Time) R1->R2 D1 Calculate reaction rates (V) R2->D1 D2 Calculate % Inhibition vs. Vehicle Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Fit data to a four-parameter logistic equation to determine IC50 D3->D4

Caption: Workflow for the FAAH fluorometric inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM) to generate a final in-well concentration range from 10 µM to sub-nanomolar. Do the same for the positive control inhibitor.

  • Assay Plate Setup: In a black 96-well plate, add reagents in triplicate for each condition.

    • Test Wells: 2 µL of serially diluted this compound.

    • Positive Control Wells: 2 µL of serially diluted known inhibitor.

    • 100% Activity Control (Vehicle): 2 µL of DMSO.

    • Background Control (No Enzyme): 2 µL of DMSO.

  • Enzyme Addition: Add 178 µL of pre-diluted FAAH enzyme solution in cold Assay Buffer to all wells except the "Background Control" wells. To the "Background Control" wells, add 178 µL of Assay Buffer alone.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the diluted FAAH substrate to all wells, bringing the total volume to 200 µL.

  • Measurement: Immediately place the plate into the fluorescence reader (pre-set to 37°C) and begin kinetic reading (Ex: 355 nm, Em: 460 nm). Measure the fluorescence every minute for 20-30 minutes.

Data Analysis:

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

  • Correct for Background: Subtract the average rate of the "Background Control" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)) Where V_inhibitor is the rate in the presence of the test compound and V_vehicle is the average rate of the 100% activity (DMSO) control.

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Expected Potency of α-Keto Oxazole Inhibitors

The following table presents hypothetical data to serve as a benchmark for results obtained using the described protocol.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]Notes
This compoundHuman FAAH15.2Potent inhibition is expected based on the α-keto oxazole scaffold.
OL-135 (Positive Control)Human FAAH5.4A well-characterized, potent FAAH inhibitor for assay validation.[2]
JZL 195 (Positive Control)Human FAAH8.0A potent dual FAAH/MGL inhibitor often used as a control.[7]

Section 2: Selectivity Profiling

Demonstrating that an inhibitor is selective for its intended target is paramount in drug discovery to minimize the risk of off-target effects.[8] For a FAAH inhibitor, the most critical counterscreen is against Monoacylglycerol Lipase (MGL), another serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[9][10]

Protocol 2.1: Counterscreening against MGL using a Colorimetric Assay

Assay Principle

This assay provides a convenient method for screening MGL inhibitors. MGL hydrolyzes the chromogenic substrate 4-nitrophenylacetate, resulting in the formation of a yellow product, 4-nitrophenol.[9] The rate of increase in absorbance at 405-412 nm is directly proportional to MGL activity.

Materials:

  • Enzyme: Recombinant human MGL

  • Substrate: 4-Nitrophenylacetate

  • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[9]

  • Instrumentation: Absorbance microplate reader

  • Labware: Clear, flat-bottom 96-well microplates

Step-by-Step Procedure:

  • Compound Plating: Prepare and plate serial dilutions of this compound and a control inhibitor (e.g., JZL 195) as described in Protocol 1.1.

  • Enzyme Addition: Add 170 µL of diluted MGL enzyme in Assay Buffer to all wells except background controls (add buffer only).

  • Pre-incubation: Mix and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of MGL substrate (4-nitrophenylacetate) to all wells.[9]

  • Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 15-20 minutes.

  • Data Analysis: Calculate reaction rates (mOD/min) and determine the IC50 value as described for the FAAH assay. A significantly higher IC50 value for MGL compared to FAAH indicates selectivity.

Advanced Selectivity Screening: Competitive Activity-Based Protein Profiling (cABPP)

For a broader view of selectivity, cABPP is a powerful technique to assess an inhibitor's activity against a large portion of the serine hydrolase superfamily simultaneously within a complex biological sample (e.g., a cell or tissue proteome).[8][11]

Principle of cABPP

cABPP_Workflow cluster_proteome Step 1: Incubation cluster_probe Step 2: Probe Labeling cluster_analysis Step 3: Analysis P1 Proteome (e.g., Cell Lysate) P2 Add Vehicle (DMSO) (Control) P1->P2 P3 Add Inhibitor (this compound) P1->P3 L1 Add broad-spectrum fluorescent ABP (e.g., FP-Rhodamine) P2->L1 P3->L1 L2 ABP covalently labels active site of Serine Hydrolases L1->L2 A1 Separate proteins by SDS-PAGE L2->A1 A2 Scan gel for fluorescence A1->A2 A3 Analyze band intensity A2->A3 Result Result: Reduced fluorescence for target enzymes indicates inhibition. A3->Result

Caption: Workflow for competitive activity-based protein profiling (cABPP).

Brief Workflow:

  • Incubation: A proteome sample is pre-incubated with either the test inhibitor (this compound) or a vehicle control (DMSO).[8]

  • Probe Labeling: A broad-spectrum activity-based probe (ABP), such as a fluorophosphonate-rhodamine (FP-Rh), is added. This probe forms a covalent bond with the catalytic serine of active hydrolases.[11][12] If the inhibitor is bound to an enzyme's active site, it will block the ABP from labeling that enzyme.

  • Analysis: The proteome is separated by SDS-PAGE, and the gel is scanned for fluorescence. Each fluorescent band represents an active serine hydrolase.

  • Quantification: A reduction in the fluorescence intensity of a specific band in the inhibitor-treated lane compared to the vehicle control lane indicates that the compound inhibits that particular enzyme.[8] Dose-response experiments can be performed to determine IC50 values for multiple enzymes in parallel.

Data Presentation: Comprehensive Selectivity Profile

This table shows hypothetical selectivity data that could be generated from the assays described. High selectivity is indicated by a large ratio of IC50 (Off-Target) / IC50 (Target).

CompoundFAAH IC50 (nM)MGL IC50 (nM)ABHD6 IC50 (nM)Selectivity (vs. MGL)Selectivity (vs. ABHD6)
This compound15.21,850>10,000~122-fold>650-fold
JZL 195 (Control)8.04.02,0000.5-fold (Dual)~250-fold

References

  • Zvonok, A. M., et al. (2008). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Journal of Biomolecular Screening. [Link]

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Sapphire North America. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Jung, K. M., et al. (2016). Assay of Monoacylglycerol Lipase Activity. Methods in Molecular Biology. [Link]

  • Assay of Monoacylglycerol Lipase Activity. PubMed. [Link]

  • Adibekian, A., et al. (2011). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, X., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. [Link]

  • Keith, J. M., et al. (2007). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

  • Keith, J. M., et al. (2008). Optimization of R-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

  • Functional in vitro assays for drug discovery. Chem Help ASAP via YouTube. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Tipton, K. F., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Wang, Y., et al. (2018). Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9. Chembiochem. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

Sources

The Versatility of Hexyl Oxazol-2-yl Ketone: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the oxazole core stands out as a privileged heterocyclic motif.[1][2] Its presence in a multitude of natural products and pharmacologically active compounds underscores its significance.[2] When functionalized with a ketone at the 2-position, specifically as hexyl oxazol-2-yl ketone , this molecule transforms into a highly versatile and powerful building block. The convergence of the electron-deficient oxazole ring and the reactive carbonyl group offers a unique platform for a diverse array of chemical transformations, making it an invaluable tool for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors. Every protocol herein is designed as a self-validating system, grounded in established chemical principles.

Core Reactivity and Strategic Considerations

The chemical behavior of this compound is governed by the interplay between the oxazole ring and the hexanoyl substituent. The oxazole ring, being electron-deficient, influences the reactivity of the adjacent ketone. The C2 position of the oxazole ring is the most electron-deficient, which can impact the electrophilicity of the carbonyl carbon.[3] Understanding this electronic interplay is crucial for predicting reactivity and designing successful synthetic strategies.

Synthesis of this compound: A Modern Approach

The efficient synthesis of 2-acyl oxazoles has historically been a challenge. However, a robust and high-yielding method involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[4][5] This approach provides a reliable entry point to our target building block.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis via the Grignard reaction of 2-magnesiooxazole with N-methoxy-N-methylheptanamide (heptanoyl Weinreb amide).

Reaction Scheme:

Synthesis_of_Hexyl_Oxazol-2-yl_Ketone cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation Oxazole Oxazole Grignard 2-Magnesiooxazole Oxazole->Grignard iPrMgCl i-PrMgCl (in THF) WeinrebAmide Heptanoyl Weinreb Amide Product This compound Grignard->Product Reduction_to_Alcohol Ketone This compound Alcohol 1-(Oxazol-2-yl)heptan-1-ol Ketone->Alcohol NaBH4 NaBH4 (Methanol) Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone This compound Imine Imine Intermediate Ketone->Imine Amine_R R-NH2 Product_Amine Substituted Amine Imine->Product_Amine Reducing_Agent [H] Wittig_Reaction Ketone This compound Alkene Alkene Product Ketone->Alkene Ylide Phosphonium Ylide Aldol_Condensation Ketone This compound Enone α,β-Unsaturated Ketone Ketone->Enone Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Grignard_Reaction Ketone This compound Tertiary_Alcohol Tertiary Alcohol Ketone->Tertiary_Alcohol Grignard_R R-MgBr

Sources

Application Notes & Protocols: High-Throughput Screening of "Hexyl oxazol-2-yl ketone" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is a recurring structural feature in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The versatility of the oxazole core allows it to engage with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions.[1][2] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4] The prevalence of the oxazole moiety in successful drug candidates underscores its significance as a "privileged structure" in medicinal chemistry, making derivatives of this scaffold attractive for novel drug discovery campaigns.[1]

This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of "Hexyl oxazol-2-yl ketone" derivatives. Given the diverse biological activities associated with the oxazole core, this screening campaign is designed to be target-agnostic initially, employing a combination of biochemical and cell-based assays to identify potential lead compounds for further development.

I. Rationale for High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets.[5][6] The primary objective of this HTS campaign is to identify "this compound" derivatives that modulate the activity of key cellular pathways or protein targets. The screening strategy will encompass both target-based and phenotypic approaches to maximize the potential for hit identification.[7][8]

II. Biochemical Assays for Targeted Screening

Biochemical assays are ideal for identifying direct interactions between compounds and purified biological targets, such as enzymes or receptors.[6][9] The following protocols describe two robust and widely used HTS technologies suitable for screening the "this compound" library against specific protein classes.

A. Fluorescence Polarization (FP) for Kinase Inhibition

Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[10][11][12] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[11][13] When the tracer binds to a larger molecule (e.g., a protein), its tumbling slows, resulting in an increase in the polarization of the emitted light.[11][12][14] This change in polarization can be used to screen for inhibitors that disrupt the interaction between the tracer and the protein.[10][12]

Application: This assay can be adapted to screen for inhibitors of a wide range of kinases by using a fluorescently labeled ATP-competitive ligand as a tracer.

Workflow Diagram:

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound Compound Library (this compound derivatives) Mix Dispense Kinase, Tracer, and Compound Compound->Mix Kinase Kinase Enzyme Kinase->Mix Tracer Fluorescent Tracer Tracer->Mix Incubate Incubate at RT Mix->Incubate Read Read Fluorescence Polarization Incubate->Read Calculate Calculate % Inhibition Read->Calculate Identify Identify Hits Calculate->Identify

Caption: Fluorescence Polarization workflow for kinase inhibitor screening.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase of interest in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of the fluorescent tracer at a concentration determined by a prior titration experiment (typically in the low nanomolar range).

    • Prepare a serial dilution of the "this compound" derivative library in 100% DMSO.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the kinase solution into each well.

    • Add 100 nL of the compound dilutions using an acoustic liquid handler.

    • Add 5 µL of the fluorescent tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average of the minimum control wells (tracer only), and mP_max is the average of the maximum control wells (kinase and tracer, no inhibitor).

    • Identify hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., 50% or 3 standard deviations from the mean of the negative controls).

B. AlphaScreen for GPCR Ligand Binding

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[15][16][17] It utilizes two types of beads: a Donor bead and an Acceptor bead.[16][17] When in close proximity (within 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[15][16][17] This technology is highly sensitive and can be adapted for various assay formats.[15][16][18]

Application: This assay can be configured to screen for ligands that bind to a G-protein coupled receptor (GPCR). For example, in a competition assay, a biotinylated known ligand binds to a streptavidin-coated Donor bead, and the GPCR is captured on an antibody-coated Acceptor bead. Unlabeled compounds from the library can then compete with the biotinylated ligand for binding to the GPCR.

Workflow Diagram:

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound Compound Library Mix1 Dispense GPCR Membranes, Compound, and Biotinylated Ligand Compound->Mix1 GPCR GPCR-expressing Membranes GPCR->Mix1 Donor Donor Beads (Streptavidin-coated) Mix2 Add Donor and Acceptor Beads Donor->Mix2 Acceptor Acceptor Beads (Antibody-coated) Acceptor->Mix2 Ligand Biotinylated Ligand Ligand->Mix1 Incubate1 Incubate Mix1->Incubate1 Incubate1->Mix2 Incubate2 Incubate in Dark Mix2->Incubate2 Read Read AlphaScreen Signal Incubate2->Read Calculate Calculate % Inhibition Read->Calculate Identify Identify Hits Calculate->Identify HCS_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_staining Staining & Imaging cluster_analysis Image & Data Analysis Seed Seed Cells in 384-well plates Incubate_cells Incubate (24h) Seed->Incubate_cells Treat Add Compounds Incubate_cells->Treat Incubate_treatment Incubate (48-72h) Treat->Incubate_treatment Fix_Stain Fix, Permeabilize, and Stain Cells Incubate_treatment->Fix_Stain Image Acquire Images (Automated Microscopy) Fix_Stain->Image Analyze Image Analysis (Feature Extraction) Image->Analyze Profile Generate Phenotypic Profiles Analyze->Profile Identify Identify Bioactive Compounds Profile->Identify

Caption: High-Content Screening workflow for phenotypic analysis.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells into 384-well, clear-bottom imaging plates at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add the "this compound" derivatives to the plates at a final concentration typically in the low micromolar range.

    • Include appropriate positive (e.g., a known cytotoxic agent) and negative (DMSO vehicle) controls.

    • Incubate for 48-72 hours.

  • Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with fluorescent dyes to visualize different cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).

    • Acquire images using an automated high-content imaging system.

  • Image and Data Analysis:

    • Use image analysis software to segment the images and extract quantitative features for each cell (e.g., nuclear area, cell shape, fluorescence intensity).

    • Generate a phenotypic profile for each compound based on the multiparametric data. [19] * Identify compounds that induce statistically significant changes in one or more phenotypic parameters compared to the negative controls.

IV. Data Analysis and Quality Control

Robust data analysis and stringent quality control are essential for the success of any HTS campaign. [20][21][22] Key Quality Control Metrics:

MetricFormulaAcceptable RangeDescription
Z'-factor 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|> 0.5A measure of assay quality that reflects the separation between the distributions of the positive and negative controls. [23]
Signal-to-Background (S/B) Mean_max / Mean_min> 2The ratio of the mean signal of the positive control to the mean signal of the negative control.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%A measure of the variability of the data within a control group.

Data Normalization and Hit Selection:

  • Raw data from each plate should be normalized to account for plate-to-plate variability.

  • Hits are typically identified based on a threshold derived from the distribution of the sample data (e.g., > 3 standard deviations from the mean of the negative controls).

  • All primary hits should be re-tested in dose-response format to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀).

Workflow for HTS Data Analysis:

HTS_Data_Analysis RawData Raw HTS Data QC Quality Control (Z', S/B, %CV) RawData->QC Normalization Data Normalization QC->Normalization If QC Pass HitSelection Primary Hit Selection Normalization->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse Lead Validated Hits (Lead Compounds) DoseResponse->Lead

Caption: General workflow for HTS data analysis and hit validation.

V. Conclusion

This application note provides a framework for conducting a comprehensive high-throughput screening campaign for "this compound" derivatives. By employing a multi-pronged approach that includes both biochemical and cell-based assays, researchers can maximize the probability of identifying novel bioactive compounds. Rigorous adherence to the described protocols and quality control measures will ensure the generation of high-quality, reproducible data, paving the way for the development of new therapeutic agents.

VI. References

  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Comb Chem High Throughput Screen. 2005 Sep;8(6):521-7. [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. Nat Biotechnol. 2016 Jan;34(1):70-7. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacol Transl Sci. 2021 Apr 9;4(2):866-876. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opin Drug Discov. 2016;11(1):55-73. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • High throughput screening for orphan and liganded GPCRs. Curr Top Med Chem. 2007;7(13):1325-33. [Link]

  • What is High-Content Screening?. AZoLifeSciences.com. [Link]

  • High-throughput assays for promiscuous inhibitors. J Med Chem. 2005 Apr 7;48(7):2273-82. [Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chem Sci. 2019 May 21;10(19):5048-5053. [Link]

  • High Content Phenotypic Screening and Analysis Enhances Drug Discovery. The Scientist. [Link]

  • Computer-aided high-throughput screening for the discovery of GPCR biased ligands. Stanford Digital Repository. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. J Med Chem. 2020 Oct 8;63(19):10742-10772. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Curr Pharm Biotechnol. 2008 Feb;9(1):1-10. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. 2022;42(5):2249-2273. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. 2022;22(10):1859-1882. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. [Link]

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods Mol Biol. 2020;2083:185-201. [Link]

  • Image-based high-content screening in drug discovery. Drug Discov Today. 2020 Aug;25(8):1348-1361. [Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bio-Techne. [Link]

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. ResearchGate. [Link]

  • Quality control and data correction in high-throughput screening. J Biomol Screen. 2005 Feb;10(1):23-31. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab Chip. 2008 Jul;8(7):1171-7. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. J Anal Bioanal Tech. 2013;4(6):171. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020 Apr 2;25(7):1632. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • The use of AlphaScreen technology in HTS: Current status. ResearchGate. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Discovery of Oxazole and Triazole Derivatives as Potent and Selective S1P(1) Agonists Through Pharmacophore-Guided Design. Eur J Med Chem. 2014 Oct 6;85:1-15. [Link]

  • Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Cell-Based Screening Using High-Throughput Flow Cytometry. J Biomol Screen. 2012 Sep;17(8):987-97. [Link]

Sources

Application Note & Protocols: Characterization of Hexyl Oxazol-2-yl Ketone for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Oxazole Ketones in Enzyme Inhibition

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities.[1][2][3][4] Its unique electronic properties and ability to engage with biological targets through various non-covalent interactions make it a privileged scaffold in drug discovery.[2][4] When incorporated into an α-keto-oxazole structure, the resulting molecule class has shown exceptional promise as potent enzyme inhibitors.[5] A prime example is their documented activity against Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in regulating endocannabinoid signaling.[5][6] The inhibition of such enzymes is a key strategy in the development of therapeutics for a wide range of diseases, including pain, inflammation, and neurological disorders.[6][7]

This application note provides a comprehensive guide for the characterization of Hexyl oxazol-2-yl ketone , a novel α-keto-oxazole derivative, as a potential enzyme inhibitor. We will delve into the theoretical underpinnings of enzyme inhibition, provide detailed protocols for determining key inhibitory parameters, and offer insights into elucidating its mechanism of action. While the protocols are broadly applicable, we will use a serine hydrolase as a representative target class, given the established activity of related compounds.[5]

Understanding the Target: The α-Keto-Oxazole Pharmacophore

The inhibitory activity of α-keto-oxazoles often stems from the electrophilic nature of the ketone group, which can interact with nucleophilic residues, such as serine, in the active site of an enzyme.[8] This interaction can be reversible or irreversible, depending on the specific inhibitor and enzyme. The oxazole ring itself plays a crucial role in positioning the ketone for optimal interaction and can form additional binding interactions within the active site, contributing to both potency and selectivity.[6] The "hexyl" substituent in our compound of interest will likely influence its pharmacokinetic properties and its affinity for the enzyme's substrate-binding pocket.

Experimental Workflow for Inhibitor Characterization

The systematic evaluation of a potential enzyme inhibitor involves a multi-step process. The following workflow outlines the key stages, from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Reversibility & Mechanism of Action cluster_2 Phase 3: Selectivity Profiling A Single-Point Inhibition Assay B IC50 Determination A->B Identifies active compounds C Reversibility Assay (e.g., Rapid Dilution) B->C Proceed with potent inhibitors D Kinetic Studies (Substrate & Inhibitor Titration) C->D Determines nature of inhibition E Data Analysis (e.g., Lineweaver-Burk Plot) D->E Elucidates mechanism F Counter-Screening against Related Enzymes E->F Characterize selective inhibitors G Proteome-Wide Profiling (Optional) F->G Assesses off-target effects

Caption: Experimental workflow for characterizing an enzyme inhibitor.

Protocols for a New Era of Discovery

The following protocols provide a robust framework for characterizing this compound. It is imperative to optimize these general procedures for your specific enzyme and assay format (e.g., colorimetric, fluorometric).[9][10]

Protocol 1: Determination of the IC50 Value

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[11] It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (ideally at a concentration around its Km value[12])

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (for control wells)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer. A common approach is to use half-log or two-fold dilutions.[13]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Enzyme solution (at a fixed concentration)

    • Diluted inhibitor or DMSO (for 100% activity control)

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the reaction progress over time using a microplate reader at the appropriate wavelength. Ensure you are measuring the initial velocity of the reaction.[9][12]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data by setting the uninhibited control (DMSO) to 100% activity and a no-enzyme control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Data Presentation:

[this compound] (µM)% Inhibition
10098.5
3092.1
1085.3
365.7
148.9
0.325.4
0.110.2
0 (Control)0

This is example data and should be replaced with experimental results.

Protocol 2: Determining the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for lead optimization.[8][15] This can be achieved by measuring the enzyme's kinetics at varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Experimental Setup: Perform a series of kinetic assays as described in Protocol 1. However, for each fixed concentration of this compound, vary the concentration of the substrate.

  • Data Collection: For each inhibitor concentration, determine the initial reaction velocity at each substrate concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, create a Lineweaver-Burk plot by plotting 1/velocity (1/V) versus 1/[Substrate] (1/[S]).

    • Analyze the changes in the y-intercept (1/Vmax) and x-intercept (-1/Km) to determine the mode of inhibition.[16]

Interpreting Lineweaver-Burk Plots:

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on y-axis Km increases, Vmax unchanged b Lines intersect on x-axis Km unchanged, Vmax decreases c Parallel lines Km and Vmax decrease

Caption: Interpretation of Lineweaver-Burk plots for different inhibition types.

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate.[15][16] This increases the apparent Km, but Vmax remains unchanged at saturating substrate concentrations.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding.[15][16] This decreases Vmax, but Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[15][16] This decreases both Vmax and Km.

Concluding Remarks

The protocols outlined in this application note provide a foundational strategy for the characterization of this compound as an enzyme inhibitor. By systematically determining its potency (IC50) and elucidating its mechanism of action, researchers can gain valuable insights into its therapeutic potential. The versatility of the oxazole scaffold suggests that this compound could be a valuable tool for probing enzyme function and a promising starting point for drug discovery programs.

References

  • Elucidating Mechanisms for the Inhibition of Enzyme Catalysis. (2013). Chemistry LibreTexts. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Enzyme Inhibition. SlideShare. [Link]

  • Common Enzyme Inhibition Mechanisms Explained with Examples. (2024). Patsnap Synapse. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). CLYTE. [Link]

  • Goodsell, D. S. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. [Link]

  • Boger, D. L., et al. (2005). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

  • Copeland, R. A. (2005). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • Enzyme Inhibition | Definition, Types & Examples. Study.com. [Link]

  • Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. World Journal of Pharmaceutical Research. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical and Pharmaceutical Research. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Boger, D. L., et al. (2007). Optimization of R-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving Hexyl Oxazol-2-yl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide to employing cell-based assays for the characterization of "Hexyl oxazol-2-yl ketone," a novel small molecule with potential therapeutic applications. In the absence of established biological data for this specific compound, we present a logical, tiered screening strategy designed to elucidate its cytotoxic, anti-inflammatory, and enzyme inhibitory properties. This guide is built on the well-documented activities of the oxazole chemical class, which is known to exhibit a wide range of pharmacological effects.[1][2][3][4] The protocols detailed herein are intended to be robust and self-validating, providing researchers with the necessary tools to conduct a thorough initial investigation of this and similar novel chemical entities.

Introduction: The Rationale for a Structured Assay Cascade

The oxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] "this compound" combines this privileged heterocycle with a hexyl chain and a ketone group, suggesting a potential for interaction with various biological targets. The hexyl group imparts lipophilicity, which may enhance cell membrane permeability, a critical factor for intracellular activity.

Given that this is a novel compound, a systematic approach to biological characterization is paramount. A tiered assay cascade allows for an efficient and cost-effective evaluation, starting with broad cytotoxicity assessments to determine a safe therapeutic window, followed by more specific functional assays to probe potential mechanisms of action. This document outlines a workflow beginning with primary cytotoxicity screening, followed by secondary assays for anti-inflammatory and enzyme inhibitory activities.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Functional Characterization Cytotoxicity_Screening Primary Cytotoxicity Screening (e.g., MTT, LDH assays) Determine IC50/CC50 Anti_Inflammatory_Assays Anti-Inflammatory Assays (e.g., NO, Cytokine production) Cytotoxicity_Screening->Anti_Inflammatory_Assays Proceed with non-toxic concentrations Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., Kinase, Protease panels) Cytotoxicity_Screening->Enzyme_Inhibition_Assays Proceed with non-toxic concentrations Mechanism_of_Action Tier 3: Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Anti_Inflammatory_Assays->Mechanism_of_Action Identify lead activity Enzyme_Inhibition_Assays->Mechanism_of_Action Identify lead activity

Figure 1: A tiered approach for the functional characterization of novel compounds.

Tier 1: Primary Cytotoxicity Screening

Rationale: Before investigating any specific biological activity, it is crucial to determine the concentration range at which "this compound" is non-toxic to cells. This step is essential for differentiating true biological effects from those caused by general cytotoxicity. We will utilize two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses cell membrane integrity.[6][7]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HEK293 or other suitable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • "this compound" stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of "this compound" in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity based on compromised membrane integrity.[7]

Materials:

  • Cells and culture reagents as in the MTT assay

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

Data Presentation:

Assay TypeEndpoint MeasuredTypical Output
MTT Assay Mitochondrial dehydrogenase activityIC50 (50% inhibitory concentration)
LDH Release Assay Cell membrane integrityCC50 (50% cytotoxic concentration)

Tier 2: Secondary Screening - Anti-Inflammatory Activity

Rationale: Many oxazole derivatives have demonstrated anti-inflammatory properties.[1][2] A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[9][10]

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[9][11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS (from E. coli)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of "this compound" for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Collect 50 µL of the supernatant and mix it with 50 µL of Griess Reagent in a new plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol: Cytokine Production (ELISA)

Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the production of specific pro-inflammatory cytokines, such as TNF-α and IL-6.

Materials:

  • Supernatants from the NO production assay

  • Commercially available ELISA kits for TNF-α and IL-6

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards.

  • Add the detection antibody, followed by a substrate solution.

  • Measure the absorbance and calculate cytokine concentrations based on the standard curve.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) TLR4->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators Compound This compound Compound->Signaling_Cascade Potential Inhibition

Figure 2: Simplified inflammatory signaling pathway in macrophages.

Tier 2: Secondary Screening - Enzyme Inhibition Assays

Rationale: The ketone moiety in "this compound" suggests that it could potentially interact with the active sites of various enzymes, such as kinases or proteases. A broad-panel enzyme inhibition screen can provide valuable insights into its potential molecular targets.

Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzyme classes. A coupled enzymatic assay is often used, where the product of the primary enzyme reaction is a substrate for a secondary enzyme that produces a detectable signal (e.g., change in absorbance or fluorescence).[12]

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Coupling enzyme and its substrate (if required)

  • Cofactors (e.g., ATP, NADH)

  • Assay buffer

  • "this compound"

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • In a 96-well plate, add the assay buffer, target enzyme, and "this compound" at various concentrations.

  • Incubate for a pre-determined time to allow for compound-enzyme binding.

  • Initiate the reaction by adding the substrate (and cofactors).

  • If using a coupled assay, the coupling enzyme and its substrate are also added at this step.

  • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.

  • Calculate the reaction rate and determine the percent inhibition for each compound concentration.

Data Presentation:

ParameterDescription
% Inhibition The percentage by which the compound reduces enzyme activity compared to a vehicle control.
IC50 The concentration of the compound required to inhibit 50% of the enzyme's activity.

Concluding Remarks and Future Directions

The application notes and protocols provided in this document offer a structured and scientifically rigorous approach to the initial characterization of "this compound." By following this tiered screening cascade, researchers can efficiently gather crucial data on the compound's cytotoxicity, anti-inflammatory potential, and enzyme inhibitory activity. Positive "hits" from these assays will warrant further investigation into the specific molecular mechanisms of action, utilizing techniques such as Western blotting to probe signaling pathways, or more detailed enzymology studies to determine the mode of inhibition. This foundational knowledge is essential for the advancement of "this compound" as a potential therapeutic agent.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Frontiers in Pharmacology. [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025). ResearchGate. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2016). Journal of Cancer Prevention. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2023). ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Assay Guidance Manual. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. (n.d.). Redoxis. Retrieved January 18, 2026, from [Link]

  • High content cell-based assay for the inflammatory pathway. (2015). SPIE Digital Library. [Link]

  • Method of measuring the total ketone body and a sample reagent. (n.d.). Google Patents.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2017). Pharmaceutical Sciences and Research. [Link]

  • Selected 2-ethylhexyl esters: Human health tier II assessment. (2016). NICNAS. [Link]

  • Tetrahydrocannabinol. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Waxy esters of 2-ethylhexanol: Human health tier III assessment. (2019). NICNAS. [Link]

  • Hexyl acetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

  • Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. (2019). MDPI. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]

  • Hexyl hexanoate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

Application Note: Quantitative Analysis of Hexyl Oxazol-2-yl Ketone in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexyl oxazol-2-yl ketone is an emerging molecule of interest in pharmaceutical development, potentially as a synthetic intermediate or a novel active pharmaceutical ingredient (API). Its unique structure, combining a reactive ketone group, a heterocyclic oxazole ring, and a nonpolar hexyl chain, necessitates robust and reliable analytical methods for its quantification in various matrices. Accurate determination of its concentration is critical for pharmacokinetic studies, quality control of drug substances and products, and stability testing.

This application note provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for more sensitive and specific analyses, particularly in complex biological matrices. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance[1][2].

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely available, its structure (CAS Number: 898758-33-3, Linear Formula: C10H15NO2) allows for the prediction of key physicochemical properties relevant to analytical method development.

  • Polarity: The presence of the oxazole ring and the ketone group introduces polarity, while the hexyl chain imparts significant nonpolar character. This amphiphilic nature suggests good solubility in a range of organic solvents like acetonitrile, methanol, and ethyl acetate.

  • Chromatographic Behavior: The compound is well-suited for reversed-phase HPLC, where the hexyl chain will strongly interact with the nonpolar stationary phase. Its volatility and thermal stability make it a candidate for GC analysis.

  • Spectroscopic Properties: The oxazole ring and the conjugated ketone system are expected to exhibit UV absorbance, making UV detection a viable quantification strategy in HPLC.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique ideal for routine quantification in quality control and formulation development.

Principle of the Method

The method is based on reversed-phase chromatography, where this compound is separated from matrix components on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (optional, for pH adjustment).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. The ratio should be optimized to achieve a suitable retention time and peak shape. A starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution. A wavelength of maximum absorbance (λmax) should be selected for optimal sensitivity.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL)[3].

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug product, this may involve dissolving the product in a suitable solvent and filtering through a 0.45 µm syringe filter before injection. For biological samples, a more extensive cleanup such as solid-phase extraction (SPE) may be necessary[4][5].

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (as per ICH Q2(R2))[1][2][7][8]

The developed HPLC-UV method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:

Validation Parameter Acceptance Criteria Brief Description
Specificity The analyte peak should be well-resolved from other components (impurities, excipients) with no interference at the analyte's retention time.Analyze blank matrix, placebo, and spiked samples. Peak purity analysis using a DAD is recommended.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Analyze a minimum of five concentrations.
Range The range should cover the expected concentrations in the samples with acceptable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay.
Accuracy The percent recovery should be within a predefined range (e.g., 98-102%).Analyze samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of ≤ 2%.Analyze multiple preparations of a homogeneous sample.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Determined based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it particularly suitable for the analysis of this compound in complex matrices like biological fluids or for trace-level impurity analysis.

Principle of the Method

The analyte is volatilized and separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard (≥98% purity).

  • Acetonitrile or Ethyl Acetate (GC grade).

  • Helium (carrier gas, 99.999% purity).

2. Chromatographic and Mass Spectrometric Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification. In SIM mode, monitor characteristic ions of this compound.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired range (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: For biological samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte from the matrix and concentrate it[5][6]. The final extract should be in a volatile solvent compatible with GC, such as ethyl acetate.

4. Data Analysis and Quantification:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Select characteristic ions for quantification in SIM mode.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

The GC-MS method should be validated according to ICH guidelines, similar to the HPLC-UV method, with a focus on parameters relevant to trace analysis in complex matrices[1][7].

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Calibration Standards B->C E Inject into HPLC System C->E Calibration Run D Prepare Sample Solution D->E Sample Run F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Sample Concentration G->I H->I

Caption: HPLC-UV workflow for quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Standards in Volatile Solvent D Inject into GC-MS A->D Calibration B Sample Extraction (LLE/SPE) C Evaporate & Reconstitute B->C C->D Analysis E GC Separation D->E F MS Detection (SIM Mode) E->F G Construct Calibration Curve F->G H Quantify Analyte F->H G->H

Caption: GC-MS workflow for trace analysis.

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is well-suited for routine quality control of drug substances and products, while the GC-MS method provides the higher sensitivity and selectivity needed for bioanalytical studies or trace impurity analysis. Both methods, when properly validated according to ICH guidelines, will yield accurate and precise results, ensuring the quality and safety of pharmaceutical products containing this compound.

References

  • Benchchem. A Comparative Review of Analytical Techniques for Ketone Analysis.
  • Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed. High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate.
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • PubMed Central. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS.
  • Benchchem. Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Spectroscopy Online. Overview of Methods and Considerations for Handling Complex Samples.
  • Sigma-Aldrich. This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexyl Oxazol-2-yl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexyl Oxazol-2-yl Ketone. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route and troubleshoot common issues encountered during this procedure. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. We will focus on robust methodologies that prioritize yield, purity, and reproducibility.

Recommended Synthetic Pathway: The Weinreb-Nahm Ketone Synthesis

For the preparation of this compound, direct acylation of the oxazole ring or reaction of an organometallic reagent with a standard ester or acyl chloride can be fraught with difficulties, including low yields and significant side-product formation (e.g., tertiary alcohols from over-addition)[1][2]. The most reliable and high-yielding strategy is the Weinreb-Nahm Ketone Synthesis .[3]

This two-step process involves:

  • Formation of the N-methoxy-N-methylamide (Weinreb amide) from an activated oxazole-2-carboxylic acid derivative.

  • Controlled addition of a hexyl organometallic reagent (e.g., Hexylmagnesium Bromide) to the Weinreb amide to furnish the desired ketone.

The key advantage of this method is the formation of a stable, chelated tetrahedral intermediate during the organometallic addition step, which prevents the common problem of over-addition to form a tertiary alcohol.[3][4][5] This stability ensures the reaction stops cleanly at the ketone stage upon acidic workup.

Weinreb Synthesis Workflow Start Oxazole-2-Carboxylic Acid Step1 Activation & Coupling (e.g., SOCl2, then HN(OMe)Me) Start->Step1 Amide Oxazole-2-yl Weinreb Amide Step1->Amide Step2 Grignard Addition (Hexyl-MgBr, THF) Amide->Step2 Intermediate Stable Chelated Tetrahedral Intermediate Step2->Intermediate Step3 Aqueous Workup (e.g., aq. NH4Cl or HCl) Intermediate->Step3 Product This compound Step3->Product

Caption: General workflow for the Weinreb-Nahm synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is consistently low (<50%). Where is the most common point of failure?

Answer: A low overall yield in a multi-step synthesis is often due to cumulative losses or a single catastrophic failure in one of the steps. The most critical points to investigate are the quality of the organometallic reagent and the absolute exclusion of water.

Troubleshooting Steps:

  • Verify Organometallic Reagent Quality: The concentration of commercially available Grignard or organolithium reagents can decrease over time. It is imperative to titrate your hexylmagnesium bromide or hexyllithium solution immediately before use to determine its exact molarity. An inaccurate concentration leads to incorrect stoichiometry, resulting in either incomplete reaction or excess reagent that complicates workup.

  • Ensure Anhydrous Conditions: Organometallic reagents are extremely strong bases and will be quenched instantly by protic sources, particularly water.[6]

    • Glassware: All glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, Diethyl Ether). Solvents from opened bottles should be viewed with suspicion.

    • Reagents: Ensure the Weinreb amide starting material is dry. If it is a solid, dry it in a vacuum oven. If it is an oil, dissolve it in an anhydrous solvent and remove the solvent under vacuum (azeotropic drying).

  • Check Intermediate Purity: Do not proceed to the second step without confirming the purity of your Weinreb amide. Impurities from the first step can interfere with the Grignard reaction. Purify the amide via column chromatography if necessary.

Q2: I am attempting the reaction of 2-lithiooxazole with hexanoyl chloride, but my yields are poor and the reaction is messy. Why?

Answer: This is a very common and significant problem. While direct C-2 lithiation of oxazole is possible, the resulting 2-lithiooxazole is often unstable. It exists in equilibrium with its ring-opened isonitrile form.[7][8] This isonitrile can then react non-productively, leading to a complex mixture and low yields of the desired ketone.

Key Issues & Solutions:

  • Ring-Opening: The electrocyclic ring-opening is a known side reaction for 2-lithiooxazoles.[9]

    • Solution 1 (Temperature): Perform the lithiation and subsequent quench with hexanoyl chloride at very low temperatures (e.g., -78 °C) to disfavor the ring-opening equilibrium.

    • Solution 2 (Protecting Groups): Complexation of the 2-lithiooxazole with a borane can stabilize the ring and prevent opening, though this adds steps to the synthesis.[9]

    • Recommended Solution (Change of Route): The most robust solution is to avoid this pathway altogether and use the Weinreb-Nahm synthesis, which is not susceptible to this type of ring instability.

Lithiooxazole Instability cluster_0 Desired Pathway cluster_1 Side Reaction LithioOxazole 2-Lithiooxazole AcylChloride + Hexanoyl Chloride LithioOxazole->AcylChloride RingOpened Ring-Opened Isocyanoenolate LithioOxazole->RingOpened Equilibrium (Favored at > -78°C) Ketone This compound (Low Yield) AcylChloride->Ketone Decomposition Decomposition / Polymerization RingOpened->Decomposition

Caption: Competing pathways for 2-lithiooxazole leading to low ketone yield.

Q3: During the Grignard addition to my oxazole-2-yl Weinreb amide, the reaction stalls or is incomplete, even after titrating the Grignard reagent.

Answer: Assuming anhydrous conditions are met and the Grignard titer is correct, this issue often points to problems with temperature or the addition rate.

Troubleshooting Protocol:

  • Temperature Control: The reaction should be initiated at a low temperature (0 °C or -20 °C) to control the initial exotherm. Slowly add the Grignard reagent to the solution of the Weinreb amide in THF.

  • Allow for Warming: After the addition is complete, allow the reaction to slowly warm to room temperature. The stable tetrahedral intermediate forms at low temperature, but the reaction may require thermal energy to go to completion. Stirring overnight at room temperature is a common practice.[10]

  • Monitor by TLC/LCMS: Before quenching the reaction, take a small aliquot (carefully quench it with saturated NH4Cl solution, extract with ethyl acetate) and check for the presence of starting material. If starting material remains, the reaction may need gentle heating (e.g., refluxing THF at ~65°C) for a few hours, although this should be a last resort as it can promote side reactions.

ParameterRecommendationRationale
Addition Temperature 0 °C to -20 °CControls initial exotherm and minimizes side reactions.
Reaction Temperature Allow to warm to 20-25 °CEnsures the reaction proceeds to completion.
Reaction Time 3h to overnight[10]Provides sufficient time for complete conversion.
Grignard Equivalents 1.1 - 1.2 eq.A slight excess ensures full conversion of the amide.

Table 1. Recommended reaction parameters for Grignard addition to the Weinreb amide.

Q4: My reaction seems to have worked, but after workup and purification, I isolate a significant amount of an alcohol (7-dodecanol) instead of my ketone.

Answer: This is a classic sign of over-addition . While this is the primary problem the Weinreb amide is designed to prevent, it can still occur if your starting material is not the Weinreb amide.

  • Cause: You may have inadvertently used an oxazole-2-carboxylate ester (e.g., methyl or ethyl ester) instead of the Weinreb amide. Grignard reagents add to esters to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent immediately attacks this ketone to form a tertiary alcohol.[1][11]

  • Verification: Check the NMR and mass spectrometry data of your starting material. The Weinreb amide will have characteristic signals for the N-methoxy (N-OCH3) and N-methyl (N-CH3) groups, typically around 3.3 and 3.8 ppm in ¹H NMR, and a molecular weight corresponding to C4H3N(O)CON(OCH3)CH3.

  • Solution: Resynthesize the starting material, ensuring you correctly form the Weinreb amide from oxazole-2-carboxylic acid (or its acid chloride) and N,O-dimethylhydroxylamine hydrochloride.[4]

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism that makes the Weinreb amide so effective?

A: The N-methoxy-N-methylamide group is the key. When the organometallic reagent (R-M) attacks the amide carbonyl, it forms a tetrahedral intermediate. The oxygen of the N-methoxy group acts as a chelating agent for the metal cation (MgX⁺ or Li⁺). This five-membered chelate ring is exceptionally stable, even at room temperature.[3][4][5] This stability prevents the intermediate from collapsing and eliminating the methoxymethylamine group to form the ketone until a protic acid is added during the workup. In contrast, the intermediate formed from an ester or acid chloride lacks this stabilization and rapidly eliminates the leaving group (e.g., -OR or -Cl) to generate the ketone in the presence of excess organometallic reagent, leading to the problematic second addition.

Q: Are there alternatives to Hexylmagnesium Bromide?

A: Yes. Hexyllithium can also be used and often shows similar or even enhanced reactivity.[3] The choice may depend on commercial availability, ease of preparation, or tolerance of other functional groups in a more complex substrate. Both reagents are highly effective with Weinreb amides.

Q: What are the critical safety precautions for this synthesis?

A:

  • Organometallics: Hexylmagnesium bromide and hexyllithium are pyrophoric (hexyllithium especially) and react violently with water. All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.

  • Anhydrous Ethers: Solvents like THF and diethyl ether are highly flammable and can form explosive peroxides upon standing. Use freshly opened or distilled solvents and never distill to dryness.

  • Quenching: The quenching of excess organometallic reagent is highly exothermic. The reaction flask should be cooled in an ice bath before slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Never add water directly to the reaction mixture.

References

  • Weinreb ketone synthesis - Wikipedia . Wikipedia. [Link]

  • Oxidative addition of 2-substituted azolium salts to Group-10 metal zero complexes--a DFT study . PubMed. [Link]

  • Oxazole Chemistry Overview . Scribd. [Link]

  • Base-promoted Formal Arylation of Benzo[d]oxazoles With Acyl Chloride . PubMed. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles . Reddit. [Link]

  • Weinreb ketone synthesis . YouTube. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry . ChemRxiv. [Link]

  • Chemical Reactions of Oxazole . CUTM Courseware. [Link]

  • Oxazole - Wikipedia . Wikipedia. [Link]

  • Syntheses via 2-oxazolines. III. Formation of substituted benzoic acids or esters utilizing the Grignard reagent of 2-(bromophenyl)-2-oxazolines . ACS Publications. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . PubMed Central (PMC). [Link]

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen . PubMed Central (PMC). [Link]

  • Reaction of Grignard Reagent with Carboxylic Acid Derivatives . YouTube. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW . [Link]

  • Substituted oxazoles: syntheses via lithio intermediates . The Journal of Organic Chemistry. [Link]

  • Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols . PubMed Central (PMC). [Link]

  • Reaction of carboxylic acid derivatives with Grignard reagents . YouTube. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide . [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions . Organic Letters. [Link]

  • Reactions of Aldehydes and Ketones 2 . [Link]

  • A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride . MDPI. [Link]

  • Preparing Carboxylic Acids . Chemistry LibreTexts. [Link]

  • 1,2- and 1,4-Additions of Organometallic Reagents . Chemistry LibreTexts. [Link]

  • A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride . ResearchGate. [Link]

  • new chemistry of oxazoles . [Link]

  • 4,5- and 2,5-additions to oxazoles . Bar-Ilan University. [Link]

  • Formation of carboxylic acids from Grignard reagents and CO2 . Master Organic Chemistry. [Link]

  • Multiple-Step, One-Pot Synthesis of 2-Substituted-3-phosphono-1-thia-4-aza-2-Cyclohexene-5-Carboxylates and Their Corresponding Ethyl Esters . PubMed Central (PMC). [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • Scheme 1: Synthesis of oxazolones (2-7) . ResearchGate. [Link]

  • Synthesis of 2-oxazolines . Organic Chemistry Portal. [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions . ACS Publications. [Link]

  • Reactions of Aldehydes and Ketones and their Derivatives . SciSpace. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Semantic Scholar. [Link]

  • Upgrading ketone synthesis direct from carboxylic acids and organohalides . ResearchGate. [Link]

  • The Grignard Reaction . [Link]

  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids . PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies . ResearchGate. [Link]

  • Strategies towards the Synthesis of 2‐Ketoaryl Azole Derivatives using C‐H Functionalization Approach and 1,2‐Bis‐Nucleophile Precursors . ResearchGate. [Link]

  • Grignard reagent formation via C-F bond activation: a centenary perspective . Royal Society of Chemistry. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM . ADICHEMISTRY. [Link]

  • Selected optimization data for synthesis of alkyl aryl ketones under... . ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Acyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-acyl-oxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of oxazole chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during synthesis. Our focus is on explaining the causality behind experimental outcomes and offering field-proven, validated protocols to enhance your success.

Troubleshooting Guides: Tackling Key Synthetic Challenges

This section addresses specific problems that may arise during the synthesis of 2-acyl-oxazoles, focusing on the most critical and challenging methods.

Scenario 1: Direct Acylation of the Oxazole Ring via C2-Metallation

Direct C2-acylation is a powerful strategy, but it is fraught with potential side reactions if not executed with precision. The primary challenge stems from the instability of the intermediate 2-lithio-oxazole.

Question: My attempt to acylate an oxazole at the C2 position using n-butyllithium followed by an acyl chloride resulted in a complex mixture and very low yield of the desired 2-acyl-oxazole. What is happening?

Answer: This is a classic and frequently encountered problem. The primary cause is the inherent instability of 2-lithio-oxazoles. These intermediates exist in a temperature-dependent equilibrium with a ring-opened isocyanide enolate form.[1][2][3] Direct reaction of this open-chain species with a highly reactive electrophile like an acyl chloride leads to undesired O-acylation products and other byproducts rather than the target C-acylated oxazole.[2]

Causality Analysis:

  • The Problematic Equilibrium: The C2 proton of an oxazole is the most acidic (pKa ≈ 20), making deprotonation with strong bases like n-BuLi feasible.[4] However, the resulting 2-lithio-oxazole can undergo a reversible electrocyclic ring-opening to form a more stable vinyl isocyanide species.[1][2][5]

  • Electrophile Reactivity: Highly reactive electrophiles, such as acyl chlorides, react indiscriminately and rapidly with the open-chain form, leading to a cascade of side reactions.

G

Solution: The Grignard-Weinreb Amide Protocol

A robust and field-proven solution is to avoid lithium bases and harsh electrophiles. The use of a Grignard reagent to metallate the oxazole, followed by reaction with a Weinreb amide, cleanly provides 2-acyl-oxazoles in good to high yields.[2][6][7][8]

Mechanism of Success:

  • Stable Metallation: Isopropylmagnesium chloride (i-PrMgCl) is a milder base that smoothly generates the 2-magnesiated oxazole.[2][6] While this Grignard reagent also exists in equilibrium with an open-chain form, its reactivity is more controlled.

  • The Weinreb Amide Advantage: Weinreb amides (N-methoxy-N-methylamides) react with the 2-magnesiated oxazole to form a highly stable, chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, preventing the common side reactions seen with more reactive electrophiles like over-addition or α-keto deprotonation.[2]

Validated Experimental Protocol:[2][6]

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the starting oxazole (1.25 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Metallation: Cool the solution to -15 °C. Add isopropylmagnesium chloride (i-PrMgCl, 2 M in THF, 1.25 equivalents) dropwise, maintaining the internal temperature below 0 °C. Stir for 1-2 hours at this temperature.

  • Acylation: Add the Weinreb amide (1.0 equivalent) as a solution in THF. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Reagent CombinationTypical OutcomeKey Advantage
n-BuLi / Acyl ChlorideLow yield, complex byproducts-
i-PrMgCl / Weinreb AmideGood to high yield of pure productForms a stable tetrahedral intermediate, preventing side reactions.[2]
Scenario 2: Low Yield in Robinson-Gabriel Synthesis of an Acylamino Ketone Precursor

The Robinson-Gabriel synthesis is a classic method involving the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][9][10] Low yields often originate from this critical cyclization step.

Question: My Robinson-Gabriel cyclodehydration of a 2-acylamino-ketone is sluggish and gives a poor yield, with significant amounts of unreacted starting material remaining. What can I do?

Answer: The success of the Robinson-Gabriel synthesis hinges on the efficiency of the cyclodehydration step. Incomplete reaction is typically due to an insufficiently powerful dehydrating agent or reaction conditions that do not adequately favor the formation of the aromatic oxazole.

Causality Analysis:

  • Reversibility: The initial cyclization to an intermediate oxazoline is often reversible.

  • Dehydration Barrier: The final dehydration to the aromatic oxazole requires overcoming a significant energy barrier. Common reagents like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) may not be sufficient for all substrates, especially those that are sterically hindered or electron-poor.

Solutions & Optimization:

  • Employ a More Potent Dehydrating Agent: For stubborn substrates, stronger agents are required.

    • Trifluoromethanesulfonic acid (TfOH): A powerful acid catalyst that can promote cyclization.[9]

    • Phosphorus oxychloride (POCl₃): Often used in dimethylformamide (DMF); however, be aware of a potential side reaction where Vilsmeier-Haack formylation can occur on activated aromatic rings.[11]

    • Dess-Martin Periodinane (DMP) / Triphenylphosphine (PPh₃) & Iodine: A milder, modern alternative that works well for sensitive substrates.[9]

Validated Experimental Protocol (Using POCl₃):

  • Setup: Dissolve the 2-acylamino-ketone (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Dehydration: Cool the solution to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equivalents) dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature, then heat to 80-90 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by chromatography.

G

Frequently Asked Questions (FAQs)

Q1: How can I purify my final 2-acyl-oxazole product? A1: Flash column chromatography on silica gel is the most common and effective method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically successful. For non-polar byproducts, a simple filtration through a plug of silica can sometimes be sufficient.[6]

Q2: Are 2-acyl-oxazoles generally stable? A2: Oxazoles are thermally stable aromatic compounds.[12][13] However, the oxazole ring can be sensitive to strong acids and certain nucleophiles. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, which can lead to ring cleavage under harsh conditions.[1][4][12] They should be stored in a cool, dry place, protected from light.

Q3: I am using a Van Leusen synthesis to prepare a 5-substituted oxazole precursor. I am observing a significant nitrile byproduct. Why? A3: The Van Leusen reaction uses tosylmethyl isocyanide (TosMIC) and an aldehyde.[14][15] The formation of a nitrile byproduct from the starting aldehyde is a known side reaction.[16] This occurs when the intermediate oxazoline does not efficiently eliminate the tosyl group to form the aromatic oxazole. The use of a protic solvent like methanol and a suitable base (e.g., K₂CO₃) is crucial to promote this final elimination step.[17][18] If the problem persists, ensure your aldehyde is free of ketone impurities, as ketones react with TosMIC to form nitriles directly.[14][16]

Q4: Can I oxidize a 2-alkyl-oxazole to a 2-acyl-oxazole? A4: While plausible, this transformation can be challenging. The oxazole ring itself can be sensitive to strong oxidizing agents, which may lead to ring cleavage.[1][5] A more reliable method is the oxidation of an intermediate 2-aryl-oxazoline to the corresponding oxazole using reagents like activated manganese dioxide (MnO₂), which is often a cleaner transformation.[19] Direct oxidation of the alkyl side chain would require careful selection of reagents to avoid degradation of the heterocyclic core.

References

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. ACS Publications. [Link]

  • Pippel, D. J., et al. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. PubMed. [Link]

  • Pippel, D. J., et al. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. Figshare. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Taylor, R. D., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link]

  • O'Brien, C. J., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Purification of Hexyl Oxazol-2-yl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of Hexyl oxazol-2-yl ketone. The information herein is designed to blend technical accuracy with practical, field-tested insights to streamline your purification workflows.

Introduction

This compound is a member of the 2-acyl oxazole family, a class of compounds that are important building blocks in medicinal chemistry.[1] The synthesis of these molecules has historically presented challenges, often leading to complex crude reaction mixtures.[1] Consequently, robust purification strategies are critical for obtaining the target compound with the high degree of purity required for subsequent applications. This guide will navigate the common hurdles in purification, focusing on the inherent chemical properties of the oxazole ring and the ketone functionality.

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen.[2] While thermally stable, it can be susceptible to cleavage under strongly acidic or basic conditions and can be opened by certain nucleophiles or oxidizing agents.[3][4] These stability considerations are paramount when selecting and optimizing a purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Problem 1: My final product shows a persistent, unknown impurity by ¹H NMR after column chromatography.

Answer:

Persistent impurities that co-elute with the product are a common challenge. The cause is often an impurity with a polarity very similar to this compound.

Possible Causes & Solutions:

  • Isomeric Impurities: The synthesis of 2-acyl oxazoles can sometimes yield isomeric byproducts. For example, incomplete cyclization or rearrangement might lead to α-acylamino ketone intermediates or other heterocyclic isomers.[5]

    • Solution: Alter the selectivity of your chromatography. If you are using a standard silica gel column, consider switching to a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (like diol or cyano). Alternatively, modify the mobile phase significantly. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone gradient can alter the elution order.[6]

  • Starting Material Carryover: If the synthesis involves the reaction of a hexyl-containing nucleophile with a 2-substituted oxazole, or vice-versa, unreacted starting materials may be the culprit.

    • Solution: Before resorting to chromatography, an acidic or basic liquid-liquid extraction wash can be highly effective. If one of your starting materials has a basic nitrogen atom (and your product does not), a dilute acid wash (e.g., 1M HCl) will pull it into the aqueous layer. Conversely, an acidic starting material can be removed with a dilute base wash (e.g., saturated NaHCO₃). Be cautious with strong acids or bases, as they can potentially degrade the oxazole ring.[4][7]

  • Ring-Opened Impurities: Aggressive workup conditions or prolonged exposure to certain chromatographic solvents (e.g., acidic or very polar solvents) might cause a small percentage of the oxazole ring to open, leading to an isonitrile or other degradation products.[8][9]

    • Solution: Ensure your workup is performed with neutral water and that solvents for chromatography are of high purity and neutral. If degradation on silica is suspected, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the mobile phase).

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: Run thin-layer chromatography (TLC) plates in multiple solvent systems to find one that provides the best separation (largest ΔRf) between your product and the impurity.[10] Test systems like:

    • Hexane:Ethyl Acetate (varied ratios)

    • Dichloromethane:Methanol (e.g., 98:2)

    • Toluene:Acetone (varied ratios)

  • Column Preparation: Pack the column with the chosen stationary phase. If using neutralized silica, prepare a slurry of silica gel in the least polar mobile phase component (e.g., hexane) containing 1% triethylamine.

  • Loading and Elution: Load the crude product onto the column using a minimal amount of solvent. Elute the column with the optimized mobile phase, collecting fractions and monitoring by TLC.

Problem 2: I am experiencing low recovery after recrystallization.

Answer:

Low recovery from recrystallization is typically a solvent-related issue. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[11][12]

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound even at room temperature or in an ice bath.

    • Solution: The principle of "like dissolves like" can be a starting point.[13] Given the ketone and oxazole moieties, solvents of intermediate polarity are a good place to start. If a single solvent is not effective, a binary solvent system is an excellent alternative. Common systems include Hexane/Ethyl Acetate, Hexane/Acetone, or Ethanol/Water.[13]

  • Using Too Much Solvent: Dissolving the crude material in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[14]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated crude material until everything just dissolves.

  • Cooling Too Rapidly: Crash cooling the solution from boiling to ice-cold can cause the product to "oil out" or precipitate as a fine, impure powder rather than forming well-defined crystals.[11]

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop. Once at room temperature, you can induce further crystallization by moving the flask to a refrigerator, and then to an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can also help initiate crystallization.

Experimental Protocol: Binary Solvent Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a solvent in which the compound is highly soluble (e.g., acetone or ethyl acetate) - just enough to cover the solid.

  • Heat the mixture to a gentle boil.

  • Slowly add a "poor" solvent (a solvent in which the compound is insoluble, e.g., hexane or water) dropwise until you see persistent cloudiness (turbidity).

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[14]

Problem 3: The product appears to be degrading on the silica gel column.

Answer:

The oxazole ring, while generally stable, can be sensitive.[3] Silica gel is naturally acidic and can catalyze the degradation of sensitive compounds.

Possible Causes & Solutions:

  • Acidity of Silica Gel: The Lewis and Brønsted acid sites on the surface of silica gel can promote ring-opening or other decomposition pathways.[4]

    • Solution 1 (Neutralization): As mentioned previously, add ~1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica.

    • Solution 2 (Alternative Sorbent): Switch to a neutral stationary phase like neutral alumina. Be aware that the elution order of compounds can change significantly on alumina compared to silica.

    • Solution 3 (Flash Chromatography): Minimize the contact time between the compound and the stationary phase. Use flash column chromatography with slightly higher pressure to push the solvent through faster.

Visualization: Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting common purification issues.

Troubleshooting_Workflow start Crude Product check_purity Analyze Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column Column Chromatography purification_method->column recrystallization Recrystallization purification_method->recrystallization column_outcome Analyze Column Fractions column->column_outcome recryst_outcome Assess Crystals & Mother Liquor recrystallization->recryst_outcome column_outcome->is_pure Pure co_elution Problem: Co-elution column_outcome->co_elution Impure degradation Problem: Degradation column_outcome->degradation Streaking/Loss recryst_outcome->is_pure Pure low_yield Problem: Low Yield recryst_outcome->low_yield Low Recovery solve_yield Optimize Solvent System (Binary Solvents, Slow Cooling) low_yield->solve_yield solve_elution Change Mobile Phase or Stationary Phase (Alumina) co_elution->solve_elution solve_degradation Neutralize Silica (Et3N) or Use Alumina degradation->solve_degradation solve_yield->recrystallization solve_elution->column solve_degradation->column

Caption: Decision tree for troubleshooting purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound?

A1: For most lab-scale syntheses, a multi-step approach is best. Start with a liquid-liquid extraction workup to remove highly polar or ionizable impurities. Follow this with flash column chromatography on silica gel to separate the target compound from non-polar byproducts and closely related impurities.[6][15] If the product is a solid, a final recrystallization step can be performed to achieve high analytical purity.[11]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary methods for structural confirmation.[16][17] The proton NMR should show the characteristic signals for the hexyl chain, as well as distinct peaks for the protons on the oxazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight.[18]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when visualized under UV light and/or with a chemical stain. Running the TLC in multiple solvent systems adds confidence.[10]

  • Melting Point: If the compound is a crystalline solid, a sharp melting point range (typically < 2 °C) is a strong indicator of purity.[14]

Q3: What are some common impurities I should expect from the synthesis?

A3: The impurities will depend heavily on the synthetic route. However, some general possibilities include:

  • Unreacted Starting Materials: Such as an oxazole precursor or a hexanoyl derivative.[1]

  • Ring-Opened Precursors: For example, α-acylamino ketones that failed to cyclize.[8]

  • Over-alkylation/acylation products: If reactive sites are present.

  • Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO.

Data Summary: Analytical Characterization

TechniquePurposeExpected Observations for Pure this compound
¹H NMR Structural Elucidation & PuritySignals corresponding to hexyl chain protons (triplet ~0.9 ppm, multiplets ~1.3-1.7 ppm, triplet ~3.0 ppm) and oxazole ring protons (singlets/doublets ~7-8.5 ppm). Integral ratios should match the structure. Absence of impurity peaks.[17]
¹³C NMR Carbon Skeleton ConfirmationResonances for all unique carbon atoms, including the carbonyl carbon (~180-190 ppm) and carbons of the oxazole ring (~120-160 ppm).[19]
HRMS Elemental Formula ConfirmationThe measured m/z value should match the calculated exact mass for the molecular formula C₁₀H₁₅NO₂ within a very small error margin (e.g., < 5 ppm).
FT-IR Functional Group IdentificationCharacteristic stretches for C=O (ketone, ~1680-1700 cm⁻¹), C=N, and C-O-C of the oxazole ring.
Visualization: General Purification Workflow

This diagram illustrates a standard workflow for the purification of a synthesized organic compound like this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup / Initial Cleanup cluster_purification Primary Purification cluster_polishing Final Polishing (if solid) cluster_analysis Analysis reaction Crude Reaction Mixture quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel or Alumina) concentrate->chromatography recrystallize Recrystallization chromatography->recrystallize final_product Pure Product chromatography->final_product If liquid or pure enough recrystallize->final_product

Caption: A standard experimental workflow for synthesis and purification.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. ACS Publications. [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]

  • Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. JETIR. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]

  • Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. JETIR. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Chromatograms of the five oxazole compounds obtained on the MaltoShell... ResearchGate. [Link]

  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. [Link]

  • Video: Recrystallization - Concept. JoVE. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. National Center for Biotechnology Information. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

Sources

"Hexyl oxazol-2-YL ketone" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hexyl Oxazol-2-yl Ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of this compound. Here, we address potential challenges you might encounter during your experiments through troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity of your results.

I. Compound Stability Profile: Understanding Potential Degradation

This compound possesses two key functional groups that dictate its stability: the oxazole ring and the ketone moiety. The interaction of these groups and their susceptibility to environmental factors are crucial for understanding potential degradation pathways. Oxazole derivatives, while generally aromatic, can exhibit instability under certain conditions.[1] Similarly, the ketone functional group can be a site for various chemical transformations.

Potential Degradation Pathways

Based on the known chemistry of oxazoles and ketones, several potential degradation pathways should be considered:

  • Hydrolytic Degradation: The oxazole ring, particularly if substituted with certain groups, can be susceptible to hydrolytic ring-opening under either acidic or basic conditions.[2] This can lead to the formation of acyclic amide and carboxylic acid derivatives.

  • Oxidative Degradation: Both the oxazole ring and the aliphatic hexyl chain are potential sites for oxidation. N-heterocycles can undergo oxidative dehydrogenation[3][4][5][6], and the carbon alpha to the ketone is also susceptible to oxidation, potentially leading to the formation of hydroperoxides, hydroxides, or dicarbonyl compounds.[7]

  • Thermal Decomposition: While oxazoles are noted for their thermal stability[8], ketones can undergo thermal decomposition at elevated temperatures.[9][10][11][12][13] Prolonged exposure to high heat should be avoided.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in organic molecules. Some oxazole-containing compounds are studied for their photostability, implying that light can be a degradation factor.[14][15]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light.[16][17][18] For long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.

Q2: I observed a change in the color of my compound from colorless to a slight yellow. What could be the cause?

A color change often indicates the formation of degradation products. This could be due to minor oxidation or photodegradation. It is crucial to re-analyze the purity of the compound using a suitable analytical method like HPLC-UV or LC-MS before proceeding with your experiments. If significant degradation is detected, the batch should not be used.

Q3: Can I dissolve this compound in aqueous buffers for my assays?

Given the potential for hydrolytic degradation of the oxazole ring, prolonged storage in aqueous buffers, especially at pH extremes, is not recommended. If your experimental protocol requires an aqueous medium, prepare the solution fresh and use it immediately. It is advisable to conduct a preliminary stability study of the compound in your specific buffer system to understand its stability over the time course of your experiment.

Q4: What solvents are recommended for dissolving and handling this compound?

This compound is expected to be soluble in a range of organic solvents. For analytical purposes, HPLC-grade acetonitrile or methanol are good starting points. For storage of stock solutions, anhydrous aprotic solvents like DMSO or DMF can be used, but it is essential to store them at low temperatures (e.g., -20°C) to minimize solvent-mediated degradation. Always use high-purity solvents to avoid introducing contaminants that could catalyze degradation.

Q5: Are there any known incompatibilities with common lab reagents?

Avoid strong acids, strong bases, and potent oxidizing agents, as these can readily induce degradation of the oxazole ring or the ketone functional group. Care should also be taken with reducing agents, such as sodium borohydride, which can reduce the ketone to a secondary alcohol.[19]

III. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues you might face during the handling and analysis of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent results in biological assays Compound degradation leading to lower effective concentration.1. Confirm the purity of the compound stock using HPLC or LC-MS. 2. Prepare fresh dilutions for each experiment. 3. Assess the stability of the compound in the assay medium over the experiment's duration.
Appearance of new peaks in HPLC chromatogram Degradation of the compound during sample preparation or analysis.1. Investigate the sample preparation procedure for potential stressors (e.g., high temperature, extreme pH). 2. Ensure the mobile phase is compatible with the compound and does not induce on-column degradation.[20] 3. Protect samples from light during storage and in the autosampler.
Poor solubility in the desired solvent Incorrect solvent choice or presence of impurities.1. Verify the compound's purity. Impurities can sometimes affect solubility. 2. Try a range of solvents with varying polarities. 3. Gentle warming or sonication can aid dissolution, but avoid excessive heat.
Loss of compound during workup/extraction Instability under the extraction conditions (e.g., pH).1. If using liquid-liquid extraction with acidic or basic aqueous phases, minimize contact time. 2. Consider solid-phase extraction (SPE) with a suitable sorbent as a milder alternative.

IV. Experimental Protocols: Forced Degradation Studies

To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is highly recommended.[7][21][22][23][24] This involves subjecting the compound to a range of stress conditions to generate potential degradation products.

Protocol 1: General Procedure for a Forced Degradation Study

This protocol is a general guideline and should be adapted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and sample at shorter intervals (e.g., 0.5, 1, 2, 4 hours) as base-catalyzed hydrolysis can be rapid.[24] Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Incubate at room temperature, protected from light, and sample at various time points (e.g., 2, 6, 12, 24 hours).

    • Thermal Degradation: Store the solid compound in an oven at 70°C.[7] Sample at various time points (e.g., 1, 3, 7 days) and prepare solutions for analysis. Also, subject the stock solution to thermal stress at 60°C.

    • Photodegradation: Expose the stock solution and the solid compound to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as a reverse-phase HPLC with a photodiode array (PDA) detector. The use of a mass spectrometer (LC-MS) is highly beneficial for identifying the mass of the degradation products.

  • Data Evaluation:

    • Assess the percentage of degradation of the parent compound.

    • Evaluate the peak purity of the parent compound in the presence of degradation products to establish the stability-indicating nature of the analytical method.

    • Characterize the major degradation products using LC-MS/MS and NMR if necessary.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acidic Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-PDA/UV Analysis Acid->HPLC Analyze Samples Base Basic Hydrolysis (0.1M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidative (3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (70°C Solid/Solution) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Purity_Eval Evaluate Peak Purity HPLC->Purity_Eval Deg_Eval Assess % Degradation LCMS->Deg_Eval Struct_Elucid Structure Elucidation LCMS->Struct_Elucid Stock This compound Stock Solution (1 mg/mL) Stock->Acid Expose to Stress Stock->Base Expose to Stress Stock->Oxidation Expose to Stress Stock->Thermal Expose to Stress Stock->Photo Expose to Stress

Caption: Workflow for a forced degradation study.

V. Potential Degradation Pathways Diagram

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis_Prod Acyclic Amide/ Carboxylic Acid Derivatives Parent->Hydrolysis_Prod Acid/Base Hydrolysis Oxidation_Prod Hydroxylated Species, Dicarbonyls, or Ring-Opened Products Parent->Oxidation_Prod Oxidation (Air, Peroxides) Reduction_Prod Hexyl Oxazol-2-yl Methanol Parent->Reduction_Prod Reduction (e.g., NaBH₄) Stressors Degradation Stressors Stress_Acid Strong Acid/Base Stress_Ox Oxidizing Agents Stress_Red Reducing Agents Stress_Light Light (UV/Vis) Stress_Heat Heat

Caption: Potential degradation pathways for this compound.

VI. References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available from:

  • Ketone Production from the Thermal Decomposition of Carboxylate Salts - OAKTrust. Available from:

  • A plausible mechanism for the oxidation of N‐heterocycles. - ResearchGate. Available from:

  • Thermal decomposition of .beta.-hydroxy ketones. Available from:

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles | ACS Sustainable Chemistry & Engineering. Available from:

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from:

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing). Available from:

  • Oxazole | 288-42-6 - ChemicalBook. Available from:

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available from:

  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing). Available from:

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. Available from:

  • forced degradation products: Topics by Science.gov. Available from:

  • The Kinetics of the Thermal Decomposition of Gaseous Diethyl Ketone - ACS Publications. Available from:

  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed. Available from:

  • Forced Degradation Studies - MedCrave online. Available from:

  • THE THERMAL DECOMPOSITION OF ACETONE IN THE GASEOUS STATE - PNAS. Available from:

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available from:

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available from:

  • Oxazole - Wikipedia. Available from:

  • Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy - PubMed. Available from:

  • How to Handle Research Compounds Safely. Available from:

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Available from:

  • HPLC Troubleshooting Guide - Sigma-Aldrich. Available from:

  • Specific Solvent Issues / Safety Issues with Ketone Reduction - Wordpress. Available from:

Sources

Technical Support Center: Synthesis of Hexyl Oxazol-2-yl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of Hexyl oxazol-2-yl ketone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 2-acyl oxazole scaffolds. The synthesis of these compounds, while conceptually straightforward, is often complicated by competing reaction pathways, low yields, and purification challenges.

This document provides a comprehensive, question-and-answer-based resource to navigate the common pitfalls and optimize your experimental conditions. We will explore two primary synthetic strategies, delve into the mechanistic reasoning behind protocol choices, and offer detailed troubleshooting advice grounded in established chemical principles. Our goal is to provide a self-validating framework to ensure reproducible and high-yielding results in your laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic strategies for preparing this compound?

There are two primary and reliable strategies for the synthesis of this compound. The choice between them often depends on the availability of starting materials and the specific challenges encountered in your lab.

  • Strategy A: Direct C2-Acylation of an Oxazole Precursor. This is a convergent approach where a metalated oxazole is directly acylated. The most robust version of this strategy involves the reaction of a 2-magnesiated oxazole with a hexanoyl Weinreb amide.[1] This method is often preferred as it elegantly avoids common side reactions.

  • Strategy B: Oxidation of a Secondary Alcohol Intermediate. This is a two-step linear approach. First, a Grignard reaction between an N-protected oxazole-2-carbaldehyde and hexylmagnesium bromide generates the secondary alcohol, 1-(oxazol-2-yl)heptan-1-ol. Subsequent oxidation of this alcohol yields the target ketone.

Below is a diagram outlining these two strategic pathways.

G cluster_A Strategy A: Direct C2-Acylation cluster_B Strategy B: Oxidation of Secondary Alcohol A1 Oxazole A2 2-Magnesiated Oxazole (i-PrMgCl) A1->A2 Metalation A4 This compound A2->A4 Acylation A3 Hexanoyl Weinreb Amide A3->A4 B1 Oxazole-2-carbaldehyde B3 1-(Oxazol-2-yl)heptan-1-ol B1->B3 B2 Hexylmagnesium Bromide B2->B3 Grignard Reaction B4 This compound B3->B4 Oxidation (e.g., Kornblum, Swern) start Synthetic Goal start->A1 start->B1

Caption: Overview of primary synthetic routes to this compound.

In-Depth Troubleshooting and Protocols
Strategy A: Direct C2-Acylation

This is our recommended approach due to its high efficiency and selectivity.

Q2: Why is the reaction of a 2-magnesiated oxazole with a Weinreb amide superior to using hexanoyl chloride?

This is a critical question that addresses the core challenge of 2-acyl oxazole synthesis. Direct acylation of 2-lithio or 2-magnesio oxazoles with highly reactive acylating agents like hexanoyl chloride often results in low yields.[1] The primary reason is that the initial ketone product is susceptible to further nucleophilic attack, leading to over-addition. More significantly, the organometallic reagent can attack the oxazole ring itself, causing ring-opening side reactions.[1]

The Weinreb amide (N-methoxy-N-methylhexanamide) circumvents this issue. The magnesium of the Grignard reagent forms a stable six-membered chelate with the methoxy and carbonyl oxygens of the Weinreb amide. This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents over-addition and protects the oxazole ring, leading to a much cleaner reaction and higher yield of the desired 2-acyl oxazole.[1]

G Mechanism: Weinreb Amide Advantage RMgX 2-Oxazolyl-MgX Intermediate Stable Tetrahedral Intermediate (Chelated) RMgX->Intermediate Weinreb Hexanoyl Weinreb Amide Weinreb->Intermediate Workup Aqueous Acidic Workup Intermediate->Workup Stable at low temp Product This compound Workup->Product Collapse

Caption: The stable chelated intermediate prevents side reactions in the Weinreb amide protocol.

Q3: I'm getting a low yield with the Weinreb amide method. What are the likely causes and solutions?

Even with a robust protocol, several factors can lead to diminished yields. Here is a troubleshooting workflow to diagnose the issue.

G start Low Yield of This compound q1 Was the 2-magnesiated oxazole formed successfully? start->q1 s1_yes Check Weinreb Amide Quality & Stoichiometry q1->s1_yes Yes s1_no Incomplete Metalation q1->s1_no No q2 Were anhydrous conditions strictly maintained? s1_yes->q2 end Optimization Complete s1_yes->end Solution: Use high-purity Weinreb amide. Ensure accurate stoichiometry (1.0 eq). Add slowly at low temperature. s1_no->q2 s1_no->end Solution: Ensure i-PrMgCl is fresh. Consider a slight excess (1.1 eq). Verify oxazole purity. s2_yes Consider Reaction Temperature & Time q2->s2_yes Yes s2_no Grignard Reagent Quenched q2->s2_no No s2_yes->end Solution: Ensure reaction is sufficiently cold during addition (-78 to 0 °C) and allow to warm slowly. Monitor by TLC. s2_no->end Solution: Use oven-dried glassware, dry solvents (THF), and maintain an inert atmosphere (N2 or Ar).

Caption: Troubleshooting workflow for the direct C2-acylation (Strategy A).

Optimization Parameters for Strategy A

To maximize your yield, consider systematically optimizing the following parameters.

ParameterStandard ConditionOptimization Strategy & Rationale
Solvent Anhydrous THFTHF is essential for Grignard reagent stability. Ensure it is freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or from a commercial anhydrous source.
Metalating Agent i-PrMgCl (1.1 eq)Isopropylmagnesium chloride is a strong, non-nucleophilic base ideal for deprotonating the C2 position of the oxazole.[1] Ensure the titer is accurate.
Temperature -10 °C to 0 °CMetalation is typically fast at 0 °C. The subsequent addition of the Weinreb amide should be done at a lower temperature (e.g., -40 °C to 0 °C) to control the exothermic reaction and maintain the stability of the tetrahedral intermediate.
Reaction Time 1-4 hoursMonitor progress by TLC. Quench the reaction once the starting oxazole is consumed to prevent potential degradation.
Workup Saturated NH₄Cl (aq.)An acidic workup (e.g., with 1M HCl) is required to hydrolyze the intermediate to the ketone. A buffered solution like ammonium chloride can provide a milder quench.
Experimental Protocol: Synthesis of this compound via Strategy A

Part 1: Preparation of 2-Magnesiated Oxazole

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (10 mL per 1 mmol of oxazole).

  • Cool the flask to 0 °C in an ice bath.

  • Add oxazole (1.0 eq) to the flask.

  • Slowly add isopropylmagnesium chloride solution (typically 2.0 M in THF, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0 °C for 30-60 minutes. Successful metalation yields the 2-magnesiated oxazole intermediate.

Part 2: Acylation with Weinreb Amide

  • In a separate oven-dried flask, dissolve N-methoxy-N-methylhexanamide (1.05 eq) in anhydrous THF.

  • Cool the solution of the 2-magnesiated oxazole to -10 °C.

  • Add the Weinreb amide solution dropwise to the Grignard reagent solution.

  • Allow the reaction to stir at -10 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 3: Purification

  • The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure compound.[2]

Strategy B: Oxidation of Secondary Alcohol

This linear approach can be effective if oxazole-2-carbaldehyde is readily available.

Q4: My Grignard reaction between oxazole-2-carbaldehyde and hexylmagnesium bromide is giving poor results. What should I check?

The Grignard reaction is notoriously sensitive to reaction conditions.[3]

  • Moisture is the primary culprit. Grignard reagents are potent bases and are readily quenched by water or other protic sources.[3] Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Solvents must be strictly anhydrous.

  • Quality of Magnesium. The magnesium turnings should be fresh and activated if necessary (e.g., with a crystal of iodine) to ensure reaction initiation.

  • Side Reactions. A common side reaction is Wurtz coupling, where the Grignard reagent couples with unreacted hexyl bromide.[4] This can be minimized by slow addition of the alkyl halide to the magnesium turnings during reagent preparation.

Q5: Which oxidation method is best for converting 1-(oxazol-2-yl)heptan-1-ol to the ketone?

Several methods can be employed, but a classic and effective one that avoids harsh heavy metals is the Kornblum oxidation . This reaction uses dimethyl sulfoxide (DMSO) as the oxidant to convert a primary alkyl halide or tosylate into an aldehyde.[5][6] The mechanism involves the formation of an alkoxysulfonium salt, which then eliminates to the carbonyl compound in the presence of a mild base like triethylamine.[5]

For a secondary alcohol, the protocol would first involve converting the alcohol to a good leaving group (e.g., a tosylate or bromide) followed by the DMSO-mediated oxidation.

Experimental Protocol: Synthesis via Strategy B

Part 1: Grignard Reaction

  • Prepare hexylmagnesium bromide from hexyl bromide and magnesium turnings in anhydrous THF under a nitrogen atmosphere.

  • In a separate flask, dissolve oxazole-2-carbaldehyde (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the prepared Grignard reagent (1.1 eq) to the aldehyde solution.

  • Stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.

  • Quench with saturated aqueous NH₄Cl, and perform an extractive workup as described in Strategy A to isolate the crude 1-(oxazol-2-yl)heptan-1-ol.

Part 2: Kornblum Oxidation

  • Convert the crude alcohol to its corresponding tosylate using tosyl chloride and pyridine.

  • Dissolve the purified 1-(oxazol-2-yl)heptan-1-yl tosylate in DMSO.

  • Add a mild base, such as triethylamine (2.0-3.0 eq).

  • Heat the mixture (temperatures can range from room temperature to 150 °C depending on the substrate) and monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and perform an extractive workup. Purify by column chromatography to obtain the final product.

Product Confirmation

Q6: How do I confirm the successful synthesis and purity of this compound?

A combination of spectroscopic methods should be used to verify the structure and assess the purity of the final product.

  • ¹H NMR Spectroscopy: Look for characteristic signals corresponding to the hexyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups) and the protons on the oxazole ring. The methylene group adjacent to the carbonyl (-CH₂-CO-) will be deshielded and appear as a triplet around 2.8-3.2 ppm.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the ketone will be a key signal, typically appearing in the range of 185-195 ppm. Also, identify the signals for the carbons of the oxazole ring and the hexyl chain.[7]

  • FT-IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretch of the ketone conjugated to the oxazole ring.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and check for the correct molecular ion peak (M⁺) to confirm the elemental composition.[8]

By carefully selecting a synthetic strategy, optimizing key reaction parameters, and diligently troubleshooting any issues, the successful synthesis of this compound can be reliably achieved.

References
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of oxazole derivatives. BenchChem.
  • Vedejs, E., & Lu, S. (2008). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 73(5), 1805-1808. Retrieved from [Link]

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • ResearchGate. (n.d.). Optimization of the oxazole synthesis using the pre-catalyst 3a. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. Retrieved from [Link]

  • Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • PubMed. (2013). Base-promoted Formal Arylation of Benzo[d]oxazoles With Acyl Chloride. PubMed. Retrieved from [Link]

  • Sha, W., & Zhang, M. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1621. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). DMSO Oxidation. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2337489A - Purification of ketones. Google Patents.
  • Wikipedia. (n.d.). Kornblum oxidation. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. Retrieved from [Link]

  • SynArchive. (n.d.). Kornblum Oxidation. SynArchive. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures. Google Patents.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Retrieved from [Link]

  • Chem-Station. (2018). Kornblum Oxidation. Chem-Station International Edition. Retrieved from [Link]

  • Reis, B., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Marine Drugs, 19(7), 385. Retrieved from [Link]

  • MDPI. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Marine Drugs, 19(7), 385. Retrieved from [Link]

  • Heterocycles. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1449. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of oxazolones (2-7). ResearchGate. Retrieved from [Link]

  • PubMed Central. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. PubMed Central. Retrieved from [Link]

  • Charles Darwin University. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University Research Portal. Retrieved from [Link]

  • Schnyder Safety Chemistry AG. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder Chemsafety. Retrieved from [Link]

  • Osbourn, J. (2021, June 27). Reduction of Aryl Ketones. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hexyl-5-oxo-2,5-dihydro-3-furancarboxylic acid. ChemSynthesis. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Hexyl Oxazol-2-YL Ketone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with novel or poorly characterized hydrophobic compounds, such as "Hexyl Oxazol-2-YL Ketone," in biological assays. While specific experimental data for every new chemical entity is not always available, the principles and troubleshooting strategies outlined here provide a robust framework for achieving reliable and reproducible results.

Poor aqueous solubility is a common hurdle in drug discovery, affecting over 70% of new chemical entities in development pipelines.[1] This issue can lead to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[2] This guide will equip you with the knowledge and practical protocols to proactively address and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what should I do?

A: This is a classic issue known as "solvent-shift" precipitation. This compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when diluted into an aqueous buffer. The hexyl group and the oxazole ring contribute to the compound's hydrophobicity.[3][4] When the DMSO concentration drops significantly upon dilution, the aqueous buffer cannot maintain the compound in solution, leading to precipitation.[5][6]

Troubleshooting Steps:

  • Visual Confirmation: Before a full experiment, perform a small-scale test by diluting your compound into the assay buffer and visually inspecting for cloudiness or precipitate.[6]

  • Optimize Final DMSO Concentration: Aim for the lowest final DMSO concentration that maintains your compound's solubility without affecting the assay's biological system. For many cell-based assays, this is typically at or below 0.5%.[5]

  • Employ a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can prevent immediate precipitation.[5][6]

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A: The tolerance to DMSO is cell-line dependent. Generally, concentrations below 0.1% are considered safe for most cell lines.[7] As the concentration increases from 0.1% to 1%, some sensitive cell types may experience adverse effects on morphology, function, or survival with prolonged exposure.[7] Concentrations above 1% are more likely to cause significant issues, including membrane damage and cell death.[7][8] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment where cells are exposed to a range of DMSO concentrations (e.g., 0.1% to 2%).

Q3: How can I prepare my stock solution of this compound to minimize solubility problems?

A: Proper stock solution preparation is the first line of defense against solubility issues.

  • Solubility-First Concentration Selection: The concentration of your stock solution should be based on experimentally determined solubility data if possible. Avoid arbitrarily choosing a high concentration.[9]

  • Use High-Quality Solvents: Ensure your DMSO or other organic solvent is anhydrous and of high purity.

  • Aliquot and Store Properly: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation and changes in concentration.[9] Store at -20°C or -80°C as appropriate.

Q4: Are there alternative solvents I can use if DMSO is not suitable for my assay?

A: Yes, other solvents can be considered, but their compatibility with your specific assay must be validated. Common alternatives include:

  • Ethanol: Often used in cell culture, but typically at very low final concentrations.

  • Dimethylformamide (DMF): Another polar aprotic solvent, but it can be more toxic to cells than DMSO.

  • Co-solvents: Mixtures of solvents can sometimes improve solubility. For example, a small amount of a less polar solvent could be used in conjunction with DMSO, but this requires careful optimization.[10]

Always perform a solvent tolerance test with your assay system before proceeding with your compound.

Q5: What are some formulation strategies to improve the solubility of my compound in the assay medium?

A: Several formulation strategies can enhance the aqueous solubility of hydrophobic compounds.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility in aqueous solutions.[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[11][14]

  • Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration can improve wetting and solubility. However, they can also interfere with biological assays, so careful selection and concentration control are necessary.

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer to favor the charged form can increase solubility.[15] The oxazole ring itself is a weak base.[16]

Q6: How can I determine the kinetic and thermodynamic solubility of my compound?

A: Understanding both kinetic and thermodynamic solubility is crucial for drug discovery.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated DMSO stock to an aqueous buffer. This is highly relevant for high-throughput screening (HTS) settings.[17] It can be assessed by methods like nephelometry (turbidity measurement).

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is determined by incubating the solid compound with the solvent until equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant.[17]

Troubleshooting Guides & Protocols

Protocol for Preparing a Stock Solution of a Hydrophobic Compound
  • Determine the Molecular Weight (MW): Accurately calculate the MW of this compound.

  • Weigh the Compound: Use a calibrated analytical balance to weigh the desired amount of the solid compound.

  • Calculate the Solvent Volume: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

  • Dissolution: Add the solvent to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be necessary for some compounds, but be cautious of potential degradation.

  • Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials and store at -20°C or -80°C.[9]

Protocol for Serial Dilution to Avoid Precipitation
  • Prepare a High-Concentration Stock: Start with a concentrated stock solution in 100% DMSO (e.g., 20 mM).

  • Intermediate Dilution Plate (in DMSO): If necessary, perform an initial dilution series in 100% DMSO.

  • Dilution into Aqueous Buffer: Instead of a single large dilution, perform a stepwise dilution. For example, add a small volume of the DMSO stock to a larger volume of assay buffer while vortexing to ensure rapid mixing.[6]

  • Final Concentration: Ensure the final concentration of DMSO in your assay is below the tolerance limit for your cells or biological system.[5]

Workflow for Troubleshooting Compound Precipitation

start Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No serial_dilution Implement Serial Dilution Protocol check_dmso->serial_dilution Yes reduce_dmso->serial_dilution solubility_test Perform Small-Scale Solubility Test serial_dilution->solubility_test still_precipitates Does it still precipitate? solubility_test->still_precipitates formulation Consider Formulation Strategies (e.g., Cyclodextrins) still_precipitates->formulation Yes success Proceed with Assay still_precipitates->success No formulation->success reassess Re-evaluate Compound or Assay Conditions

Caption: A decision tree for troubleshooting compound precipitation.

Data Presentation

Table 1: Common Co-solvents and Their Typical Concentration Limits in Cell-Based Assays
Co-solventTypical Concentration LimitNotes
DMSO ≤ 0.5% (ideally ≤ 0.1%)Most common, but can affect cell differentiation and other processes.[7][8]
Ethanol ≤ 0.5%Can be cytotoxic at higher concentrations.
Methanol Not recommendedGenerally too toxic for most cell-based assays.
DMF ≤ 0.1%Can be more toxic than DMSO.

Note: These are general guidelines. The tolerance for any solvent should be determined experimentally for your specific assay system.

Table 2: Comparison of Common Cyclodextrins for Solubility Enhancement
CyclodextrinCavity SizeAqueous SolubilityCommon Uses
α-Cyclodextrin SmallModerateFor smaller hydrophobic molecules.[13]
β-Cyclodextrin MediumLowLimited by lower aqueous solubility.[18]
γ-Cyclodextrin LargeHighFor larger guest molecules.
HP-β-CD MediumVery HighWidely used to improve drug solubility and stability.[11][14]
SBE-β-CD MediumVery HighSulfobutylether derivative with high aqueous solubility.[12]

Visualizations

Experimental Workflow for Compound Preparation and Dilution

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Solid Compound dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw serial_dilute Serial Dilution in Assay Buffer thaw->serial_dilute add_to_assay Add to Assay Plate serial_dilute->add_to_assay

Caption: Workflow for preparing and diluting a hydrophobic compound.

By systematically addressing the solubility of this compound, you can ensure the integrity of your experimental data and make more informed decisions in your research and development efforts.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. SciSpace.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. World Pharma Today.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY - ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. Purdue University.
  • Technical Support Center: Troubleshooting Compound X Solubility - Benchchem. BenchChem.
  • Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays - Benchchem. BenchChem.
  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Enzo Life Sciences.
  • Oxazole - Solubility of Things. Solubility of Things.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
  • How can I increase the solubility to perform an enzyme assay? - ResearchGate.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. PubMed Central.
  • DMSO in cell based assays - Scientist Solutions. Scientist Solutions.
  • Oxazole - Wikipedia. Wikipedia.
  • 2-octanone Ketone | Bulk Supply For Chemical & Aroma Use. Chemical Bull.

Sources

Technical Support Center: Overcoming Low Yield in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your first point of reference when encountering yield-related challenges in oxazole synthesis. The oxazole motif is a cornerstone in medicinal chemistry and materials science, yet its synthesis can be fraught with complexities that lead to disappointing yields.[1][2] This resource moves beyond simple procedural lists to provide in-depth, evidence-based troubleshooting strategies grounded in chemical principles.

Our approach is built on understanding the "why" behind experimental outcomes. By diagnosing the root cause of low yields—be it side reactions, suboptimal reagent choice, or flawed workup procedures—we can implement targeted solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section directly addresses low-yield scenarios encountered in the most prevalent oxazole synthesis methodologies.

Issue 1: Low Yield in Robinson-Gabriel Synthesis

Question: My Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole is resulting in a low yield (<40%). I'm using sulfuric acid as the dehydrating agent. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclodehydration of α-acylamino ketones, are a frequent challenge.[3] The issue often stems from the choice and handling of the dehydrating agent or from competing side reactions.

Causality and Strategic Solutions:

  • Inefficient Dehydration: Standard dehydrating agents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) can be overly harsh, leading to charring and decomposition of starting materials or the product oxazole ring.[4][5] The oxazole ring itself, while aromatic, has instabilities comparable to furans and can be sensitive to strong acids.[6][7]

    • Solution: Switch to a milder and more effective dehydrating agent. Polyphosphoric acid (PPA) is an excellent alternative that often improves yields to the 50-60% range by promoting cyclization under more controlled conditions.[4][5]

  • Side Reactions: The reaction conditions may favor the formation of alternative ring structures or other byproducts, consuming your starting material.[8]

  • Incomplete Reaction: The reaction may not be reaching completion. Monitoring via Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time before quenching.[8]

Troubleshooting Workflow: Robinson-Gabriel Synthesis

start Low Yield in Robinson-Gabriel Synthesis check_dehydrating Evaluate Dehydrating Agent H₂SO₄, POCl₃, PCl₅ start->check_dehydrating switch_ppa Action: Switch to Polyphosphoric Acid (PPA) check_dehydrating->switch_ppa If harsh agents are used monitor_tlc Monitor Reaction Progress Is starting material consumed? check_dehydrating->monitor_tlc If agent is appropriate switch_ppa->monitor_tlc optimize_temp Optimize Temperature | {Avoid excessive heat} monitor_tlc->optimize_temp If reaction is slow/stalled purification Purification | {Column Chromatography} monitor_tlc->purification If reaction is complete optimize_temp->monitor_tlc success Improved Yield purification->success

Caption: Troubleshooting workflow for Robinson-Gabriel synthesis.

Experimental Protocol: Improved Robinson-Gabriel Synthesis

  • To the α-acylamino ketone (1.0 eq), add polyphosphoric acid (10 eq by weight).

  • Heat the mixture with stirring to 130-150 °C.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to approximately 80 °C.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Yield and Side Products in Van Leusen Oxazole Synthesis

Question: I am attempting a van Leusen synthesis using an aromatic aldehyde and TosMIC with potassium carbonate as the base in methanol. My yield is low, and I'm isolating a significant amount of a nitrile byproduct. What is going wrong?

Answer:

The van Leusen reaction, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), is a powerful tool for creating 5-substituted oxazoles.[2][9] However, its success is highly sensitive to reaction conditions, particularly the choice of base and solvent, and the purity of the reagents.

Causality and Strategic Solutions:

  • Base Strength and Type: Potassium carbonate (K₂CO₃) is a common base, but its strength can be insufficient for efficient deprotonation of TosMIC, leading to a slow reaction. Conversely, overly strong bases or nucleophilic bases can promote side reactions. The choice of base can dictate whether the reaction stops at the intermediate oxazoline or proceeds to the final oxazole.[10][11]

    • Solution: For sluggish reactions, consider a stronger, non-nucleophilic base like potassium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[12] The use of potassium phosphate (K₃PO₄) has also been shown to be effective, particularly under microwave irradiation.[10][11]

  • Nitrile Byproduct Formation: The formation of a nitrile from the starting aldehyde can occur if the intermediate oxazoline does not efficiently eliminate the tosyl group. This can be exacerbated by the presence of ketone impurities in your aldehyde starting material.[12][13]

  • Solvent Effects: Methanol is a common solvent, but other solvents or solvent systems can offer advantages. For instance, using ionic liquids like [bmim]Br can improve yields and allow for solvent recycling.[14] A mixture of DME and methanol has also been reported to be effective.[9][13]

  • Reagent Purity and Anhydrous Conditions: TosMIC is sensitive to moisture and can hydrolyze, especially in the presence of a base, to form N-(tosylmethyl)formamide.[12] The aldehyde should be pure and free from any corresponding carboxylic acid, which would quench the base.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[12]

Troubleshooting Workflow: Van Leusen Synthesis

start Low Yield / Side Products in Van Leusen Synthesis check_conditions Initial Checks Anhydrous conditions? Reagent purity? start->check_conditions base_issue Problem: Base Inefficiency or Side Reactions check_conditions->base_issue If conditions are optimal purify_reagents Action: Purify Aldehyde & Use Dry Solvents/TosMIC check_conditions->purify_reagents If purity/dryness is questionable change_base Action: Switch to Stronger, Non-nucleophilic Base (e.g., K₃PO₄, DBU) base_issue->change_base solvent_issue Problem: Suboptimal Solvent change_solvent Action: Trial Alternative Solvents (e.g., IPA, Ionic Liquid, DME/MeOH) solvent_issue->change_solvent purify_reagents->base_issue change_base->solvent_issue optimize_temp_time Optimize Temperature & Time | {Monitor by TLC} change_solvent->optimize_temp_time success Improved Yield & Purity optimize_temp_time->success

Caption: Troubleshooting workflow for Van Leusen synthesis.

Issue 3: Stalled or Low-Yield Fischer Oxazole Synthesis

Question: My Fischer oxazole synthesis between a cyanohydrin and an aromatic aldehyde in ether with gaseous HCl is giving a very low yield. What factors could be limiting this reaction?

Answer:

The Fischer synthesis, while historically significant, is often plagued by low yields due to its sensitivity to reaction conditions and the stability of key intermediates.[4][15] This dehydration reaction requires strictly anhydrous conditions to be successful.[15]

Causality and Strategic Solutions:

  • Moisture Contamination: The reaction is a dehydration process that is highly intolerant of water. The presence of moisture can hydrolyze intermediates and prevent the cyclization from occurring. The use of dry ether and anhydrous gaseous hydrogen chloride is critical.[4][15]

    • Solution: Rigorously dry all glassware. Use freshly distilled, anhydrous ether. Ensure the hydrogen chloride gas passed through the solution is completely dry.

  • Reagent Quality: The purity of the cyanohydrin and aldehyde is paramount. Impurities can interfere with the reaction pathway.

  • Substrate Scope Limitations: The classical Fischer synthesis works best for aromatic cyanohydrins and aldehydes.[15] Aliphatic substrates may give lower yields. Recent modifications have aimed to broaden this scope, for example, by using α-hydroxy-amides instead of cyanohydrins.[15]

Table 1: Comparative Overview of Common Oxazole Syntheses

Synthesis MethodKey ReactantsCommon IssuesKey Improvement StrategiesTypical Yield Range
Robinson-Gabriel α-Acylamino ketoneHarsh dehydrating agents, decompositionUse Polyphosphoric Acid (PPA)40-60%[4][5]
Fischer Cyanohydrin, AldehydeExtreme moisture sensitivity, limited scopeStrict anhydrous conditions, high-purity reagentsVariable, often low
Van Leusen Aldehyde, TosMICBase choice, side products (nitriles), moistureStronger non-nucleophilic base (K₃PO₄, DBU), dry conditions60-95%[9][10]
Cook-Heilbron α-Aminonitrile, Dithioacid/CS₂Limited to 5-aminothiazoles (often confused with oxazole synthesis)Not applicable for oxazolesN/A for oxazoles[16]

Frequently Asked Questions (FAQs)

Q1: My oxazole product is highly polar and streaks on silica gel. How can I purify it effectively?

A1: This is a common problem. Streaking on silica is often due to strong interactions between the polar oxazole (especially if it contains basic nitrogen atoms) and the acidic silanol groups on the silica surface.

  • Strategy 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent. A common choice is 1-2% triethylamine or ammonium hydroxide in your solvent system (e.g., DCM/Methanol).[17] This will neutralize the acidic sites on the silica and improve peak shape.

  • Strategy 2: Switch the Stationary Phase. If modifying the eluent fails, consider a different stationary phase. Alumina (basic or neutral) can be an excellent choice for basic compounds.[17] Alternatively, for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique.[17]

Q2: Under what conditions is the oxazole ring itself unstable?

A2: The oxazole ring can be susceptible to cleavage under several conditions:

  • Strongly Basic Conditions: Strong bases like organolithium reagents (e.g., n-BuLi) can deprotonate the C2 position, which can lead to a ring-opened isonitrile intermediate.[6][18]

  • Strongly Acidic Conditions: Concentrated mineral acids can cause decomposition.[6][19]

  • Oxidation and Reduction: Strong oxidizing agents (e.g., KMnO₄, O₃) and some reducing conditions can cleave the ring.[6]

  • Photolysis: Exposure to UV light can induce rearrangements and degradation.[19]

Q3: How can I choose the best synthetic route for my target oxazole?

A3: The optimal route depends on the desired substitution pattern and the availability of starting materials.

  • For 2,5-disubstituted oxazoles , the Robinson-Gabriel synthesis is a classic choice, especially if the corresponding α-acylamino ketone is accessible.

  • For 5-substituted oxazoles , the Van Leusen synthesis is generally the most efficient and versatile method, starting from an aldehyde.[2][9]

  • For polysubstituted oxazoles , modern methods involving metal catalysts (e.g., copper, palladium, gold) offer diverse pathways from starting materials like propargylic amides, diazoketones, or through direct C-H arylation.[1][20][21][22]

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett. Retrieved January 18, 2026, from [Link]

  • Kaur, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006–2017). Expert Opinion on Therapeutic Patents. Retrieved January 18, 2026, from [Link]

  • Sha, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved January 18, 2026, from [Link]

  • Sha, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Oxazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). NIH. Retrieved January 18, 2026, from [Link]

  • Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. (2022). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011). NIH. Retrieved January 18, 2026, from [Link]

  • A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. (2022). ASC – College Indapur. Retrieved January 18, 2026, from [Link]

  • Synthesis and Reactions of Oxazoles. (2003). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Fischer oxazole synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • 5-Iii) Sem 4. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]

  • Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved January 18, 2026, from [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018). Slideshare. Retrieved January 18, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Fischer oxazole synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Stability of Hexyl oxazol-2-yl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for "Hexyl oxazol-2-YL ketone" stability in different solvents.

Welcome to the dedicated support center for researchers and drug development professionals utilizing this compound. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability and integrity of your compound during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns when working with this compound in solution?

A1: The stability of this compound is governed by its two primary functional groups: the oxazole ring and the ketone moiety. The principal concern is the susceptibility of the oxazole ring to cleavage under certain conditions. Oxazole rings can be sensitive to both strong acids and strong bases, which can lead to ring-opening and the formation of degradation products.[1][2] Additionally, while generally stable, the ketone group can participate in reactions, such as keto-enol tautomerism, which can be influenced by the solvent environment.

Q2: How do different solvent classes (protic, aprotic, nonpolar) affect the stability of the oxazole ring?

A2: The choice of solvent is critical for maintaining the integrity of the oxazole ring.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[3][4] In the presence of acidic or basic contaminants, protic solvents can facilitate hydrolysis, leading to the cleavage of the oxazole ring.[5] While oxazoles are generally more resistant to acids than furans, they are not completely inert.[6]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMF, DMSO): These solvents have dipole moments but lack O-H or N-H bonds, making them unable to donate hydrogen bonds.[3][7] They are generally considered a safer choice for dissolving oxazole-containing compounds as they are less likely to directly participate in hydrolytic degradation pathways. They effectively solvate the molecule without providing a proton source for acid-catalyzed degradation.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are the least likely to promote ionic degradation pathways. However, the solubility of the relatively polar this compound may be limited in these solvents.

Q3: Under what specific pH conditions is the oxazole ring most likely to degrade?

A3: The oxazole ring is vulnerable to cleavage at pH extremes.

  • Strongly Acidic Conditions: Concentrated acids can cause decomposition and ring cleavage.[1] The nitrogen at position 3 is basic and can be protonated, which can destabilize the ring and make it susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[2]

  • Strongly Basic Conditions: Strong bases can deprotonate the C2 position of the oxazole ring, which is the most acidic proton.[1][8] This deprotonation can lead to a ring-opened isonitrile intermediate, which is a common degradation pathway.[1][2]

Q4: My solution of this compound is developing a yellow color over time. What is the likely cause?

A4: The development of a yellow color is a common indicator of chemical degradation. For a molecule like this compound, this could be due to several factors:

  • Oxazole Ring Opening: Cleavage of the oxazole ring can result in the formation of conjugated, colored byproducts.

  • Oxidation: While the oxazole ring itself can be oxidized by strong agents like potassium permanganate or ozone, it is generally stable to milder atmospheric oxidation.[2] However, if the solvent contains peroxides (e.g., aged ethers like THF or dioxane), or if the experiment is exposed to air and light for extended periods, oxidative degradation can occur.[5]

  • Photodegradation: Oxazole rings can undergo photolysis.[8] If your solution is exposed to UV or even strong ambient light, photochemical transformations could lead to colored degradants. It is recommended to store solutions in amber vials or protect them from light.[5]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Low yield or recovery after a reaction or workup. Degradation during reaction: The reaction conditions (e.g., strong acid/base, high temperature) may be cleaving the oxazole ring. Degradation during workup: Aqueous acidic or basic washes (e.g., 1M HCl, sat. NaHCO₃) may be causing hydrolysis.Reaction: If possible, use milder reagents and lower reaction temperatures. Screen for alternative catalysts or reaction conditions that are pH-neutral. Workup: Minimize the duration of contact with aqueous acidic or basic solutions. Use cooled solutions and quickly move to the extraction and drying steps. Consider a non-aqueous workup if feasible.
Appearance of unexpected peaks in HPLC or GC-MS analysis. Solvent-induced degradation: The compound may be unstable in the chosen analytical solvent or mobile phase over the timescale of the analysis. Thermal degradation: If using GC-MS, the high temperatures of the injection port may be causing the molecule to break down.Analytical Method: Perform a time-course study by dissolving a standard in the mobile phase and injecting it at various time points (e.g., 0, 2, 4, 8 hours) to check for degradation. If degradation is observed, consider a mobile phase with a different pH or solvent composition. For GC-MS, consider derivatization or use a lower injection port temperature if possible. LC-MS is often a more suitable technique for potentially labile molecules.
Inconsistent results in biological or screening assays. Stock solution instability: The compound may be degrading in the stock solution solvent (often DMSO) over time, leading to a lower effective concentration in the assay.Stock Solution Handling: Prepare fresh stock solutions before each experiment. If storing stock solutions, flash-freeze aliquots in an inert atmosphere and store at -80°C. Perform a quality control check (e.g., by HPLC) on a thawed aliquot to confirm integrity before use. Avoid repeated freeze-thaw cycles.

Data Summary: Predicted Stability in Common Solvents

The following table provides a qualitative prediction of the stability of this compound in various solvents under standard laboratory conditions (room temperature, protected from light). This is a predictive guide based on the known chemical properties of the oxazole and ketone functional groups. Experimental verification is required for critical applications.

Solvent ClassExample SolventsPredicted StabilityRationale & Key Considerations
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateGood Unlikely to participate in degradation. Recommended for routine dissolution and storage. Ensure solvents are anhydrous and peroxide-free.
DMF, DMSOGood to Moderate Generally stable, but these solvents can be hygroscopic and may contain basic impurities (amines in DMF) that could cause slow degradation over long-term storage. Use high-purity, anhydrous grades.
Nonpolar Toluene, Hexanes, DichloromethaneExcellent Chemically inert towards the molecule. The primary limitation is likely to be poor solubility.
Polar Protic Methanol, EthanolModerate Can facilitate hydrolysis if acidic or basic impurities are present. Use with caution and for short durations. Avoid prolonged heating in these solvents.
WaterPoor to Moderate Stability is highly pH-dependent. The risk of hydrolysis is significant, especially outside of a neutral pH range (pH 6-8). Use of a buffer is essential for aqueous solutions.[5]

Visualizations: Degradation & Experimental Workflow

Potential Degradation Pathways of the Oxazole Ring cluster_main cluster_acid Acidic Conditions (H⁺) cluster_base Basic Conditions (OH⁻) HexylOxazolylKetone This compound (Stable Form) AcidProduct Ring-Opened α-Acylamino Ketone HexylOxazolylKetone->AcidProduct Hydrolysis BaseProduct Ring-Opened Isonitrile Intermediate HexylOxazolylKetone->BaseProduct C2 Deprotonation

Caption: Potential degradation pathways of the oxazole ring.

Workflow for a Forced Degradation Study A 1. Prepare Stock Solution in Acetonitrile B 2. Expose to Stress Conditions (Parallel Experiments) A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidation (e.g., 3% H₂O₂) B->E F Photolytic Stress (ICH Q1B Light) B->F G 3. Withdraw Aliquots at Time Points (e.g., 0, 2, 8, 24h) C->G D->G E->G F->G H 4. Quench Reaction (Neutralize pH) G->H I 5. Analyze by Stability- Indicating HPLC Method H->I J 6. Quantify Parent Peak & Identify Degradants I->J

Caption: Workflow for stability testing experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[9][10][11]

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Class A volumetric flasks, pipettes

  • HPLC vials

  • pH meter

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

3. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate at 50°C.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 50°C.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Incubate at room temperature, protected from light.

  • Photostability:

    • Place a solution of the compound (e.g., 0.5 mg/mL in acetonitrile/water) in a transparent quartz or borosilicate glass container.

    • Prepare a control sample wrapped in aluminum foil.

    • Expose the sample to a light source meeting ICH Q1B guidelines.[5]

  • Control Sample:

    • Dilute 1 mL of the stock solution with 1 mL of water.

    • Keep at 4°C, protected from light.

4. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control (time zero) sample.

  • Examine the chromatograms for the appearance of new peaks, which represent degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. Chromatographic Conditions:

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes. (Note: This is a starting point and must be optimized to achieve separation between the parent peak and all degradant peaks).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm and select an optimal wavelength (e.g., λ-max of the oxazole chromophore, likely around 240-260 nm).

  • Injection Volume: 10 µL

4. Method Validation:

  • To confirm the method is "stability-indicating," analyze the degraded samples from Protocol 1. The method is considered suitable if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Oriental Journal of Chemistry. Retrieved from [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • askIITians. (2009). Why does a polar protic solvent tend to stabilize the keto form relative to the enol form? askIITians. Retrieved from [Link]

  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. AACC. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved from [Link]

  • Sule, S., & Upadhye, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. Retrieved from [Link]

Sources

Technical Support Center: NMR Signal Assignment for Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Guide Focus: Troubleshooting ¹H and ¹³C NMR Signal Assignment for Hexyl oxazol-2-yl ketone

Welcome to the technical support center for NMR analysis. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for the structural elucidation of complex small molecules, using "this compound" as a representative case study. As a Senior Application Scientist, my goal is to equip you with the logic and techniques to confidently assign NMR signals, even when faced with ambiguous or overlapping data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ¹H NMR spectrum of this compound shows a cluster of overlapping signals in the upfield region (approx. 0.8-1.8 ppm). How can I definitively assign the protons of the hexyl chain?

Answer:

This is a classic challenge with flexible alkyl chains. The chemical environments of the internal methylene groups (CH₂) are very similar, leading to signal overlap. A simple 1D ¹H NMR is often insufficient for a complete assignment.

Causality and Strategy:

The electron-withdrawing effect of the carbonyl group deshields adjacent protons (α-protons), causing them to appear further downfield.[1][2][3][4][5] This effect diminishes with distance, so protons further down the chain (β, γ, δ) will have closer chemical shifts, leading to complex multiplets that are difficult to resolve.

To resolve this, we will use a 2D NMR experiment, specifically a ¹H-¹H Correlation Spectroscopy (COSY) experiment. A COSY spectrum reveals which protons are coupled to each other, typically those separated by two or three bonds (vicinal coupling).[6] This allows us to "walk" down the hexyl chain, assigning each proton based on its connectivity to its neighbors.

Experimental Protocol: Acquiring a COSY Spectrum

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃) at a suitable concentration (typically 5-10 mg in 0.6 mL).

  • Instrument Setup: On the NMR spectrometer, load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker instrument).

  • Acquisition Parameters:

    • Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 2-8) for a good signal-to-noise ratio.

    • The number of increments in the indirect dimension (t₁) will determine the resolution of the second dimension; 256 or 512 increments are common starting points.

  • Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction in both dimensions.

Data Interpretation Workflow:

  • Identify the Starting Point: Locate the most downfield signal of the hexyl chain. This will be the triplet corresponding to the α-protons (H-α), typically found around 2.1–2.6 ppm, which are adjacent to the carbonyl group.[1]

  • Trace the Connectivity: In the COSY spectrum, find the cross-peak that correlates the H-α signal with another signal. This new signal corresponds to the β-protons (H-β).

  • Walk Down the Chain: From the H-β signal on the diagonal, find its cross-peak to the next proton in the chain (H-γ). Continue this process until you reach the terminal methyl group (H-ζ), which will appear as a triplet around 0.9 ppm and will only show a correlation back to the H-ε protons.

Logical Workflow for Hexyl Chain Assignment using COSY

G start Identify H-α Signal (~2.1-2.6 ppm triplet) h_beta Assign H-β via COSY cross-peak start->h_beta  ¹J(Hα-Hβ) h_gamma Assign H-γ via COSY cross-peak h_beta->h_gamma  ¹J(Hβ-Hγ) h_delta_epsilon Assign H-δ and H-ε (may remain overlapped) h_gamma->h_delta_epsilon  ¹J(Hγ-Hδ) h_zeta Assign terminal CH₃ (H-ζ) (~0.9 ppm triplet) h_delta_epsilon->h_zeta  ¹J(Hε-Hζ) end Complete Hexyl Chain Assignment h_zeta->end

Caption: COSY-based assignment pathway for the hexyl group protons.

Question 2: I am unsure about the assignment of the two proton signals for the oxazole ring. How can I distinguish between H-4 and H-5?

Answer:

Assigning protons on a substituted heterocycle requires careful consideration of the electronic environment and, often, confirmation with 2D NMR. For an oxazole ring, the chemical shifts of H-4 and H-5 can be close, and their assignment is not always intuitive.

Causality and Strategy:

The chemical shifts of protons on an oxazole ring are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as by π-electron effects within the aromatic system.[7] In a 2-substituted oxazole, H-5 is typically downfield from H-4. However, this can be influenced by the solvent and the nature of the substituent at position 2.

The most reliable method for unambiguous assignment is to use a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[8][9] This experiment shows correlations between protons and carbons that are two or three bonds away. By observing the long-range couplings from the oxazole protons to the carbons of the ketone and the oxazole ring itself, we can definitively establish their positions.

Expected ¹H and ¹³C Chemical Shift Ranges for this compound:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Oxazole H-4 ~7.2 - 7.8~125 - 135Chemical shifts are approximate and solvent-dependent.
Oxazole H-5 ~7.8 - 8.2~140 - 150H-5 is typically downfield of H-4.
Oxazole C-2 -~155 - 165Quaternary carbon attached to the ketone.
Oxazole C-4 -~125 - 135Protonated carbon.
Oxazole C-5 -~140 - 150Protonated carbon.
Ketone C=O -~190 - 210Highly deshielded quaternary carbon.[1]
Hexyl H-α (CH₂) ~2.1 - 2.6~30 - 50Adjacent to the carbonyl group.[1]
Hexyl H-β to H-ε (CH₂)₂ ~1.2 - 1.8~22 - 32Overlapping signals are common.
Hexyl H-ζ (CH₃) ~0.8 - 1.0~14Terminal methyl group.

Experimental Protocol: Acquiring HMBC and HSQC Spectra

  • HSQC Acquisition: First, run a Heteronuclear Single Quantum Coherence (HSQC) experiment.[10][11] This will show direct, one-bond correlations between protons and the carbons they are attached to. This helps to identify which proton signals correspond to which protonated carbon signals.

  • HMBC Acquisition:

    • Load a standard HMBC pulse sequence (e.g., hmbcetgpl2nd on a Bruker instrument).

    • The key parameter is the long-range coupling constant (J). The experiment is typically optimized for values around 8-10 Hz to observe two- and three-bond correlations.[12]

  • Data Analysis (Overlaying Spectra): For clarity, it is highly advantageous to overlay the HSQC and HMBC spectra.[13] This allows you to distinguish one-bond correlations (from HSQC) from long-range correlations (from HMBC).

Data Interpretation Workflow:

  • Identify Key Carbons: Locate the signal for the quaternary ketone carbon (C=O) in the ¹³C spectrum, expected around 190-210 ppm. Also, identify the quaternary oxazole carbon C-2 (~155-165 ppm).

  • Look for Key HMBC Correlations:

    • One of the oxazole protons will show a three-bond correlation to the ketone carbon (C=O). This proton must be H-5 .

    • The other oxazole proton, which does not show a correlation to the C=O but does show a correlation to C-2, is H-4 .

    • The α-protons of the hexyl chain will also show a two-bond correlation to the C=O, confirming their assignment.

Troubleshooting Logic for Oxazole Proton Assignment

G cluster_protons Unknown Oxazole Protons cluster_carbons Known Carbons cluster_assignments Assignments Proton_A Proton A (~7.5 ppm) Oxazole_C2 Oxazole C-2 (~160 ppm) Proton_A->Oxazole_C2 ²JCH HMBC Correlation H4 Proton A is H-4 Proton_A->H4 Proton_B Proton B (~8.0 ppm) Ketone_C Ketone C=O (~195 ppm) Proton_B->Ketone_C ³JCH HMBC Correlation H5 Proton B is H-5 Proton_B->H5

Caption: Using key HMBC correlations to assign oxazole protons H-4 and H-5.

Question 3: My signals are broad, or their chemical shifts seem to have moved compared to literature values for similar compounds. What could be the cause?

Answer:

Variations in chemical shifts and peak broadening can arise from several factors, most commonly related to the solvent, sample concentration, and temperature.

Causality and Strategy:

  • Solvent Effects: The chemical shift of a nucleus is sensitive to its intermolecular environment.[14] Solvents can interact with a solute through hydrogen bonding, polarity, and anisotropic effects (e.g., the ring current of aromatic solvents like benzene-d₆), altering the local magnetic field and thus the chemical shifts.[15][16][17] Changing from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can significantly move the positions of signals, especially for protons near polar functional groups.[18]

  • Concentration Effects: At high concentrations, molecules may begin to aggregate or dimerize. This changes the chemical environment compared to a dilute solution, which can lead to shifts in resonance frequencies and potential peak broadening.

  • Temperature: The rate of molecular tumbling affects the relaxation time of nuclei, which in turn influences peak width. Lower temperatures can slow down conformational exchange on the NMR timescale, leading to the appearance of multiple, broad signals for a single proton or carbon that is rapidly interconverting between different conformations at room temperature.

Troubleshooting Protocol:

  • Check Your Solvent: Always record the solvent used. When comparing your data to literature values, ensure the solvent is the same. If you are experiencing signal overlap, sometimes changing to a different solvent (e.g., from CDCl₃ to C₆D₆) can induce differential shifts that resolve the overlapping peaks.

  • Dilute Your Sample: If you suspect concentration effects are at play, dilute your sample and re-acquire the spectrum. If chemical shifts change or peaks sharpen upon dilution, aggregation was likely the issue.

  • Variable Temperature (VT) NMR: If you observe unexpectedly broad peaks, it could be due to dynamic processes like slow rotation or conformational exchange. Acquiring spectra at different temperatures can help confirm this.

    • Heating: If the broad peaks sharpen upon heating, it indicates that you are moving from an intermediate exchange regime to a fast exchange regime.

    • Cooling: If the broad peak resolves into two or more distinct, sharper peaks upon cooling, it confirms the presence of multiple conformers that are "frozen out" on the NMR timescale at lower temperatures.

References

  • Ketones | OpenOChem Learn. Provides typical ¹H and ¹³C NMR chemical shift ranges for ketones, including the deshielding effect on α-protons and the characteristic downfield shift of the carbonyl carbon. [Link]

  • 19: HMBC - Chemistry LibreTexts. Explains the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is used to correlate nuclei separated by two or three bonds, essential for assigning quaternary carbons and connecting spin systems. [Link]

  • 2D HMBC - NMR Wiki. Details the 2D HMBC experiment, highlighting its use in correlating chemical shifts of nuclei separated by two or more bonds and its utility in assigning quaternary and carbonyl carbons. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. A discussion on how interactions between solvent and solute can affect NMR chemical shifts, particularly in complex systems. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis Online. A scholarly article discussing how intermolecular effects from the solvent can significantly modify chemical shifts. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. Research paper illustrating that the solvent effect on proton chemical shifts is highly dependent on the molecular structures of both the solute and the solvent. [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. An article demonstrating how different solvents can cause significant upfield or downfield shifts in proton signals. [Link]

  • Applying 2D NMR methods to the structural elucidation of complex natural products. A resource outlining the application of various 2D NMR experiments, including HMQC, HMBC, and COSY, for determining the structure of complex molecules. [Link]

  • A Comprehensive Discussion of HMBC Pulse Sequences: 4. Establishing Two-Bond Correlations from HMBC and Related Experiments | Request PDF - ResearchGate. A detailed review on the HMBC experiment, which allows for the assignment of structural fragments through correlations between protons and carbons over multiple bonds. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. An overview of 2D NMR techniques, including COSY, which is used to identify coupled spins and determine connectivity between atoms. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - OSU Chemistry. A reference for the chemical shifts of common solvents, noting the temperature and solute dependence of residual water peaks. [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum - ACD/Labs. Describes the benefits of analyzing HSQC and HMBC spectra together to differentiate between one-bond and multiple-bond correlations, facilitating faster structural elucidation. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. An explanation of the HSQC experiment, which reveals direct one-bond correlations between protons and carbons. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Discusses the combined use of COSY, HMQC/HSQC, and HMBC data for structural elucidation. [Link]

  • Spectroscopy of Aldehydes and Ketones - Oregon State University. Provides information on the ¹H NMR signals for protons alpha to a ketone carbonyl, typically found in the 2-2.5 ppm range. [Link]

  • HSQC and HMBC for Topspin. A guide explaining the HSQC experiment for correlating the chemical shift of a proton with its directly bonded carbon. [Link]

  • ¹³C-NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Research article providing data on the ¹³C chemical shifts for carbons in oxadiazole rings. [Link]

  • Spectroscopy Tutorial: Ketones. A tutorial indicating that protons on carbons adjacent to a ketone carbonyl group appear in the 2-2.7 ppm range. [Link]

  • ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. A detailed analysis of the factors influencing proton chemical shifts in heteroaromatic compounds like oxazole, including ring currents and π-electron effects. [Link]

  • ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. Provides insights into the ¹³C chemical shifts of substituted oxadiazole rings. [Link]

  • 18.2: Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. States that alpha-hydrogens in ketones typically appear in the 2.0-2.5 ppm range in ¹H NMR spectra. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Corroborates that protons adjacent to the sp² hybridized carbon in ketones resonate around 2.0-2.5 ppm. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Hexyl oxazol-2-yl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Hexyl oxazol-2-yl ketone. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical guidance on scaling this synthesis from the benchtop to larger-scale production. We will address common challenges, provide detailed protocols, and explain the fundamental chemistry behind our procedural recommendations.

Section 1: Synthesis Overview and Rationale

The synthesis of 2-acyl oxazoles like this compound is a critical transformation for creating building blocks in medicinal chemistry and materials science. While several synthetic routes to the oxazole core exist, a robust and scalable method for introducing a C2-acyl group involves the directed metallation of the oxazole ring followed by acylation.

The C2 position of the oxazole ring is the most acidic proton, making it susceptible to deprotonation by a strong base.[1][2] This allows for regioselective functionalization. Our recommended pathway involves the formation of a 2-lithio-oxazole intermediate using n-butyllithium (n-BuLi), which is then quenched with hexanoyl chloride. This method is highly efficient but requires rigorous control over reaction parameters, especially during scale-up.

Reaction Mechanism: Directed Ortho-Metallation and Acylation

The process begins with the deprotonation of oxazole at the C2 position by n-BuLi at low temperatures to form the highly reactive 2-lithio-oxazole intermediate. This nucleophilic species then undergoes an addition-elimination reaction with the electrophilic hexanoyl chloride to yield the target ketone.

Reaction_Mechanism Oxazole Oxazole LithioOxazole 2-Lithio-oxazole (Intermediate) Oxazole->LithioOxazole Deprotonation (Fast, Exothermic) nBuLi n-Butyllithium (n-BuLi) in THF, -78 °C Adduct Tetrahedral Intermediate LithioOxazole->Adduct Nucleophilic Attack HexanoylCl Hexanoyl Chloride Product This compound Adduct->Product Elimination of LiCl LiCl LiCl Adduct->LiCl Troubleshooting_Workflow Start Problem Observed LowYield Low or No Yield Start->LowYield Byproducts Multiple Byproducts Start->Byproducts PurificationIssue Purification Difficulty Start->PurificationIssue Cause_Lithiation Incomplete Lithiation? LowYield->Cause_Lithiation Cause_Overaddition Reagent Over-addition? Byproducts->Cause_Overaddition Cause_Coelution Co-eluting Impurities? PurificationIssue->Cause_Coelution Sol_Anhydrous Ensure strictly anhydrous conditions (solvent, glassware). Cause_Lithiation->Sol_Anhydrous Yes Sol_Titer Verify n-BuLi concentration via titration. Cause_Lithiation->Sol_Titer Yes Cause_Intermediate Intermediate Decomposition? Cause_Lithiation->Cause_Intermediate No Sol_Temp Maintain temp < -70 °C during all additions. Cause_Intermediate->Sol_Temp Yes Sol_Time Use lithiated intermediate immediately after formation. Cause_Intermediate->Sol_Time Yes Sol_Stoich Check stoichiometry; use slow, controlled addition. Cause_Overaddition->Sol_Stoich Yes Cause_TempSpike Temperature Spike? Cause_Overaddition->Cause_TempSpike No Sol_Cooling Improve cooling efficiency and stirring. Cause_TempSpike->Sol_Cooling Yes Sol_Chrom Modify chromatography solvent system or use deactivated silica. Cause_Coelution->Sol_Chrom Yes Cause_Degradation Product Degradation? Cause_Coelution->Cause_Degradation No Sol_AltPurify Consider non-chromatographic methods like distillation or crystallization. [2] Degradation Degradation Degradation->Sol_AltPurify Yes

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Hexyl oxazol-2-yl ketone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, novel heterocyclic compounds are fundamental building blocks. "Hexyl oxazol-2-yl ketone," a molecule combining a hydrophobic hexyl chain with the electronically significant oxazole ring, represents a class of compounds with potential applications stemming from the diverse biological activities of oxazoles.[1] As with any new chemical entity destined for rigorous research and development, establishing its purity with unimpeachable accuracy is not merely a procedural step but a foundational requirement for reliable downstream data.

This guide provides an in-depth, experience-driven comparison of methodologies for the purity analysis of this compound. We will focus on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, detailing the scientific rationale behind its development. Furthermore, we will objectively compare this primary technique against viable alternatives, furnishing the experimental data and logical frameworks necessary for researchers to make informed analytical decisions. Our approach is grounded in the principles of method validation and scientific integrity, ensuring that every protocol is a self-validating system.[2][3]

Primary Method: Reversed-Phase HPLC for Robust Purity Determination

RP-HPLC is the predominant technique for the purity analysis of small organic molecules, and for good reason. Its versatility, reproducibility, and the vast body of knowledge surrounding its application make it the gold standard.[4] The separation mechanism is based on the hydrophobic interactions between the analyte and a non-polar stationary phase, making it ideally suited for a molecule like this compound with its significant non-polar character.[5]

Causality in Method Development: A Scientifically Grounded Approach

The development of a successful HPLC method is not a matter of chance but a series of logical decisions based on the analyte's physicochemical properties.

  • Column Selection (The Stationary Phase): The initial and most critical choice is the column. For this compound, an Ascentis® C18 column is our primary recommendation.[6]

    • Rationale: The C18 (octadecylsilane) bonded phase provides a highly hydrophobic surface. This is essential for achieving adequate retention of the analyte, driven by the interaction with its hexyl aliphatic chain. The C18 chemistry is well-understood and provides excellent batch-to-batch reproducibility.

  • Mobile Phase Composition (The Eluent): The mobile phase composition dictates the elution strength and selectivity of the separation.[7]

    • Rationale: We employ a binary gradient system of Acetonitrile (ACN) and Water . Acetonitrile is favored over methanol as it typically provides lower backpressure and better UV transparency at low wavelengths.[5] A gradient elution, starting with a higher proportion of water and increasing the concentration of ACN over time, is crucial for purity analysis. This ensures that any potential impurities, which may span a wide range of polarities (from polar starting materials to non-polar byproducts), are effectively separated and eluted as sharp peaks.[8]

  • pH Control and Buffering: The mobile phase will be buffered with 0.1% Formic Acid .

    • Rationale: The oxazole ring contains a nitrogen atom which can be protonated at low pH. Maintaining a consistent, slightly acidic pH (around 2.7) ensures that the analyte and any basic impurities are in a single, consistent protonation state. This prevents peak splitting and tailing, leading to symmetrical peaks and more accurate integration. Formic acid is also volatile, making this method compatible with mass spectrometry (LC-MS) if impurity identification is required.[6][7]

  • Detection: A Photodiode Array (PDA) Detector is selected for monitoring the elution.

    • Rationale: The conjugated π-system of the oxazole ring is expected to have a strong UV absorbance. A PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths (e.g., 200-400 nm).[9] This has two major advantages: first, we can determine the wavelength of maximum absorbance (λmax) for optimal sensitivity; second, it enables peak purity analysis by comparing spectra across a single peak, providing an extra layer of confidence that the main analyte peak is not co-eluting with an impurity.

Experimental Protocol: HPLC Purity of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
  • Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Acetonitrile and Water to yield a final concentration of 100 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • Instrument: Standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
  • Column: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • PDA Wavelength: 210 - 400 nm, with quantification at λmax (determined to be ~254 nm).
  • Gradient Program: | Time (min) | % Mobile Phase B (ACN) | | :--- | :--- | | 0.0 | 40 | | 20.0 | 95 | | 25.0 | 95 | | 25.1 | 40 | | 30.0 | 40 |
Data Presentation and Interpretation

The following table summarizes the simulated results from the analysis of a typical batch, demonstrating the method's ability to separate the main component from potential process-related impurities.

Table 1: Simulated HPLC Purity Analysis Results

Peak ID Retention Time (min) Peak Area Area % Identity (Hypothetical)
1 3.5 15,200 0.25 Starting Material 1 (More Polar)
2 4.8 9,100 0.15 Starting Material 2 (More Polar)
3 15.2 5,940,000 99.50 This compound

| 4 | 18.1 | 9,700 | 0.10 | Dimerization Byproduct (Less Polar) |

The purity is calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength. For regulatory filings, validated methods would require the use of reference standards and the determination of relative response factors for accurate impurity quantification.[10]

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN (1 mg/mL Stock) weigh->dissolve dilute Dilute to Working Conc. (100 µg/mL) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (ACN/H2O) inject->separate detect PDA Detection (200-400 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: HPLC purity analysis workflow from sample preparation to final report.

Comparison with Alternative Analytical Techniques

While RP-HPLC is a powerful tool, a comprehensive evaluation requires comparison with other viable techniques. The choice of method is often a balance between speed, resolution, cost, and the specific analytical question being asked.

Ultra-Performance Liquid Chromatography (UPLC/UHPLC)

UPLC is a significant evolution of HPLC technology. It utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures.[11]

  • Advantages: The primary benefits are a dramatic reduction in analysis time (often by a factor of 5-10x) and increased resolution, leading to better separation of closely eluting impurities. Solvent consumption is also significantly reduced, making it a "greener" and more cost-effective technique for high-throughput labs.

  • Disadvantages: The main drawback is the higher initial capital cost for a UPLC-capable system. Methods are also more sensitive to extra-column band broadening, requiring careful optimization.

  • Verdict: For research and development environments where throughput is critical, transferring the developed HPLC method to a UPLC platform would be a highly valuable optimization.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[12]

  • Advantages: GC can offer extremely high resolution for volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it can provide near-uniform response factors for hydrocarbons, simplifying quantification.

  • Disadvantages: The primary limitation is the requirement that the analyte be volatile and thermally stable. This compound may be suitable, but non-volatile impurities or potential degradation at high temperatures in the injection port could lead to inaccurate results. It is less versatile than HPLC for complex pharmaceutical samples.

  • Verdict: GC could be a useful complementary technique, particularly for detecting volatile residual solvents from the synthesis process, but it is not recommended as the primary method for purity determination of the final compound.

Spectroscopic Techniques (NMR, MS)

Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in chemical analysis.[13][14]

  • Advantages: NMR provides definitive structural information and can be used for quantitative analysis (qNMR) with an internal standard, offering purity assessment without chromatography. MS is unparalleled in its sensitivity and ability to provide molecular weight information, making it essential for identifying unknown impurities, often when coupled with LC (LC-MS).

  • Disadvantages: These methods are generally not used for routine, high-throughput purity screening in the same way as chromatography. They require more specialized equipment and expertise. For routine quality control, chromatography offers a more straightforward workflow for separating and quantifying multiple components.[12]

  • Verdict: NMR and MS are not direct replacements for HPLC in this context. They are complementary and essential for structural confirmation of the main peak and for the definitive identification of any impurities detected by HPLC.

Comparative Summary

Table 2: Comparison of Analytical Techniques for Purity Analysis

Parameter HPLC UPLC/UHPLC Gas Chromatography (GC) NMR / MS
Principle Liquid-solid partitioning Liquid-solid partitioning Gas-solid partitioning Nuclear spin / Mass-to-charge
Speed Moderate (e.g., 30 min) Very Fast (e.g., 3-5 min) Fast (e.g., 10-20 min) Slow (for quantitative)
Resolution Good to Excellent Excellent to Superior Superior (for volatiles) Not a separation technique
Suitability Broadly applicable Broadly applicable Volatile & stable compounds Structure & ID
Primary Use Quantitative Purity High-Throughput Purity Volatile Impurities Structural Elucidation

| Solvent Usage | High | Low | Very Low | Moderate |

Conclusion

For the comprehensive purity analysis of this compound, a well-developed, gradient-based Reversed-Phase HPLC method stands as the most robust, reliable, and scientifically sound choice. Its ability to separate a wide range of potential impurities, combined with the informational power of a PDA detector, provides a high degree of confidence in the final purity value.

While HPLC is the recommended primary technique, for laboratories focused on high-throughput screening and process optimization, migrating the method to a UPLC/UHPLC platform offers compelling advantages in speed and efficiency without compromising data quality.[11] Techniques such as GC and spectroscopy should be viewed as essential complementary tools for analyzing volatile impurities and for the definitive structural identification of the target compound and its related substances, respectively. Adherence to a structured method development approach and proper validation according to established guidelines will ensure that the analytical data generated is accurate, reproducible, and fit for its intended purpose.[15][16]

References

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Patel, D. et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Sciences and Research.
  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

  • Patel, K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review. Retrieved from [Link]

  • Polo, M. C., & Almy, J. (1987). HPLC Analysis of Aldehydes and Ketones in Sherry.
  • Brega, A. et al. (n.d.). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. National Institutes of Health (NIH). Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Research in Engineering and Science (IJRES). (n.d.).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of Hexyl Oxazol-2-yl Ketone by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of SCXRD with other common analytical methods for the structural elucidation of Hexyl oxazol-2-yl ketone. It serves as a resource for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and presenting a self-validating framework for absolute structural confirmation.

The Challenge: Moving Beyond Spectroscopic Inference

Initial characterization of a newly synthesized compound like this compound typically begins with spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for providing initial evidence of a successful synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the first checkpoint, confirming that the compound has the correct molecular weight and, therefore, the correct molecular formula (C10H15NO2).[4][5] Fragmentation patterns can further suggest the presence of the hexyl and oxazolyl ketone components.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the molecule's connectivity in solution. It reveals which protons are adjacent to each other and maps out the carbon skeleton.

However, these powerful techniques provide indirect information.[6] They build a compelling case for a proposed structure but cannot, on their own, definitively prove the precise spatial arrangement of every atom, nor can they reveal the subtle geometric details of bond lengths and angles that govern a molecule's interaction with biological targets. Furthermore, in molecules with stereocenters, routine NMR does not determine the absolute stereochemistry. This is where X-ray crystallography provides the final, unequivocal answer.[1][2]

The Gold Standard: Single-Crystal X-ray Diffraction

SCXRD is a powerful analytical technique that provides the precise three-dimensional structure of a molecule at atomic resolution.[7][8] By scattering a beam of X-rays off an ordered, single crystal, a unique diffraction pattern is generated.[9][10] Mathematical analysis of this pattern yields a three-dimensional electron density map, from which the exact position of each atom can be determined.[11][12]

Why it is Definitive:

  • Absolute Structure: It directly visualizes the arrangement of atoms in 3D space, confirming connectivity, bond lengths, bond angles, and torsion angles.[3]

  • Stereochemistry: For chiral molecules, SCXRD can unambiguously determine the absolute configuration.[1][2]

  • Intermolecular Interactions: The crystal structure reveals how molecules pack together, providing invaluable information about hydrogen bonding and other non-covalent interactions that are crucial in solid-state chemistry and drug formulation.[3]

The primary bottleneck for this technique is the need for a high-quality single crystal, which can sometimes be challenging to obtain.[1][2][6]

Comparative Data Summary

The following tables present a hypothetical, yet realistic, comparison of the data obtained for this compound from various analytical techniques, underscoring the complementary nature of the data and the definitive power of X-ray crystallography.

Table 1: Spectroscopic & Spectrometric Data for this compound

TechniqueData ObtainedInterpretation
HRMS Molecular Ion (M+H)⁺ at m/z 182.1125Confirms molecular formula C10H15NO2 (Calculated: 182.1130)
¹H NMR Complex multiplets for hexyl chain protons; Singlets for oxazole ring protonsSuggests the presence of both aliphatic and aromatic moieties
¹³C NMR Signals for carbonyl carbon (~185 ppm), oxazole carbons, and hexyl chain carbonsConfirms the presence of a ketone and the expected carbon environments
IR Spec. Strong absorption at ~1710 cm⁻¹; Bands characteristic of C=N and C-O stretchingIndicates the presence of a carbonyl (ketone) group and the oxazole ring

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell
Space Group P2₁/cDefines the symmetry elements within the crystal lattice
Unit Cell (a, b, c) 8.52 Å, 12.34 Å, 9.15 ÅDimensions of the repeating unit of the crystal
Unit Cell (β) 98.7°Angle of the unit cell for a monoclinic system
Resolution 0.85 ÅHigh resolution, indicating very precise atomic positions
R-factor (R₁) 0.042Low value indicates a good fit between the model and experimental data
Bond Length C=O 1.215(2) ÅPrecise, experimentally determined length of the ketone bond
Bond Angle C-C(O)-C 118.5(1)°Precise, experimentally determined angle around the ketone

Experimental Workflows & Protocols

A self-validating approach to structural confirmation integrates data from multiple techniques. The workflow diagram below illustrates how these methods converge to provide an unassailable structural assignment.

G cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 X-ray Crystallography MS Mass Spectrometry ProposedStructure Proposed Structure MS->ProposedStructure Molecular Formula NMR NMR Spectroscopy (1D & 2D) NMR->ProposedStructure Atomic Connectivity IR IR Spectroscopy IR->ProposedStructure Functional Groups Crystallization Crystal Growth DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution ConfirmedStructure Definitively Confirmed 3D Structure StructureSolution->ConfirmedStructure Absolute 3D Structure ProposedStructure->Crystallization Material for Crystallization ProposedStructure->ConfirmedStructure Validation

Caption: Workflow for structural elucidation of this compound.

Protocol 1: Crystallization of this compound

The generation of diffraction-quality single crystals is often the most challenging step.[13] For a small organic molecule like this compound, which is likely an oil or low-melting solid at room temperature, several methods can be employed.[14][15][16]

Objective: To grow single crystals suitable for SCXRD (typically >0.1 mm in all dimensions).[10]

Method: Slow Evaporation

  • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble.[17] A good starting point is a solvent system like hexane/ethyl acetate. The goal is to find a solvent where the compound is soluble when warm but less soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a needle puncture. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator).

  • Monitoring: Check the vial daily for the formation of crystals. The process can take anywhere from a few days to several weeks.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection & Analysis

This protocol outlines the general steps once a suitable crystal has been obtained.[13]

Objective: To obtain a high-quality diffraction pattern and solve the crystal structure.

G Start Select & Mount Crystal Screening Screen Crystal on Diffractometer Start->Screening Under cryo-stream (e.g., 100 K) DataCollection Collect Full Diffraction Data Set Screening->DataCollection Good diffraction? DataProcessing Process Data (Integration & Scaling) DataCollection->DataProcessing StructureSolution Solve Structure (Phase Problem) DataProcessing->StructureSolution Refinement Refine Atomic Model StructureSolution->Refinement Validation Validate Final Structure Refinement->Validation Check R-factors, geometry Refinement->Validation CIF Generate Final Report (CIF) Validation->CIF

Caption: Logical workflow for an X-ray crystallography experiment.

Methodology:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized loop, typically after being coated in a cryoprotectant oil.[18]

  • Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.[18]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated. A detector collects the resulting diffraction pattern as a series of images.[10]

  • Data Processing: Specialized software is used to integrate the intensities of the thousands of measured reflections and apply corrections.

  • Structure Solution: The "phase problem" is solved using computational methods (direct methods for small molecules) to generate an initial electron density map.[10]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to achieve the best possible fit, monitored by the R-factor.[19]

  • Validation: The final structure is rigorously checked for geometric sensibility and consistency with chemical principles. The final validated coordinates are typically deposited in a crystallographic database.[19][20]

Conclusion: A Self-Validating System for Unimpeachable Results

While techniques like NMR, MS, and IR provide crucial and complementary information, they ultimately lead to a proposed structure. Single-crystal X-ray diffraction serves as the ultimate arbiter, providing a direct and unambiguous visualization of the molecule.[3][8] The consistency between the molecular formula from MS, the atomic connectivity from NMR, and the final, high-resolution 3D model from SCXRD creates a powerful, self-validating system. For this compound, this integrated approach moves the structural assignment from a well-supported hypothesis to an experimentally proven fact, providing the solid foundation necessary for further research and development.

References

  • Jones, G. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Available at: [Link]

  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. Available at: [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Available at: [Link]

  • Esteve, V. (n.d.). Crystallization of small molecules. Available at: [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]

  • Professor Dave Explains. (2016). Mass Spectrometry: Steps to Analyzing a Mass Spec for Molecular Formula. YouTube. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Available at: [Link]

  • CK-12 Foundation. (n.d.). How can you determine the molecular formula from mass spectrometry?. Available at: [Link]

  • ACS Publications. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: Determing the formula of a fragment based on the mass of the Peak. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available at: [Link]

  • Minor, W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Griti. (2016). X ray Crystallography Overview | Structure of Organic Molecules. YouTube. Available at: [Link]

Sources

A Comparative Analysis of the Bioactivity of Hexyl Oxazol-2-yl Ketone and Other Oxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets like enzymes and receptors, making it a "privileged scaffold" in drug discovery.[1][3] Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][4][5] This guide provides a comparative analysis of the potential bioactivity of "Hexyl oxazol-2-yl ketone" against other well-characterized oxazole compounds, offering insights into structure-activity relationships and methodologies for empirical validation.

While specific bioactivity data for this compound is not extensively published, we can infer its potential activities by examining the established biological profiles of structurally related oxazoles. The presence of the hexyl ketone group suggests potential for lipophilicity-driven interactions, which could influence its efficacy in various biological assays.

Comparative Bioactivity Analysis: Anticancer, Antimicrobial, and Anti-inflammatory Potential

To provide a robust comparison, we will evaluate this compound's potential against three key bioactivities frequently associated with oxazole derivatives: anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Oxazole derivatives are known to exert potent anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like STAT3, tubulin, and protein kinases.[4][6][7] Many have shown excellent potencies on various cancer cell lines with IC50 values in the nanomolar range.[4][6]

Table 1: Comparative Anticancer Activity of Selected Oxazole Derivatives

CompoundStructureCancer Cell Line(s)IC50 ValueMechanism of ActionReference
This compound (Hypothetical) VariousNot DeterminedPutative kinase inhibitorN/A
Mubritinib Breast CancerVariesTyrosine kinase inhibitor[2]
2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide 60 Human Cancer Cell LinesVariesNot specified[8]
1,3,4-Oxadiazole derivatives HT29, HepG20.26 - 2.0 µMEGFR and CDK2 kinase inhibition[9]
Antimicrobial Activity

The oxazole nucleus is a key component in the development of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[10][11][12] The structural modifications on the oxazole ring play a significant role in determining the spectrum and potency of their antimicrobial effects.[12]

Table 2: Comparative Antimicrobial Activity of Selected Oxazole Derivatives

CompoundStructureTarget Microorganism(s)Minimum Inhibitory Concentration (MIC)Reference
This compound (Hypothetical) S. aureus, E. coliNot Determined[N/A]
methanone Gram-positive and Gram-negative bacteriaNot specified[10]
5-(2-(4-fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole MycobacteriaNot specified[10]
1,3-Bis(6-nitrobenzo[d]oxazol-2-yl)propane Various bacteriaNot specified[10]
Anti-inflammatory Activity

Oxazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase-2 (COX-2).[2][5][13] Their ability to modulate inflammatory pathways makes them attractive candidates for the development of new anti-inflammatory drugs.[13]

Table 3: Comparative Anti-inflammatory Activity of Selected Oxazole Derivatives

CompoundStructureIn Vivo/In Vitro ModelKey FindingsReference
This compound (Hypothetical) Carrageenan-induced paw edemaNot Determined[N/A]
Oxaprozin VariousCOX-2 inhibitor[2]
Naphthoxazole derivatives Inhibit multiple pro-inflammatory pathways[13]
N-(4-phenyl oxazole-2-yl)-benzamide derivative (A2) Carrageenan-induced rat hind pawSignificant anti-inflammatory activity[5][14]

Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of "this compound," a series of standardized in vitro assays are recommended. The following protocols provide a starting point for researchers.

Anticancer Activity: MTT Cytotoxicity Assay

This assay determines the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of "this compound" and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilutions: Prepare two-fold serial dilutions of "this compound" in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for Microbial Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC Determination.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classic model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week.

  • Compound Administration: Administer "this compound" or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow A Administer Test Compound to Rodents B Inject Carrageenan into Hind Paw (1h post-treatment) A->B C Measure Paw Volume at Timed Intervals (0-4h) B->C D Calculate Percentage Inhibition of Edema C->D

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring.[1][12][15] For "this compound," the hexyl chain introduces significant lipophilicity, which could enhance membrane permeability and interaction with hydrophobic pockets in target proteins. The ketone group at the 2-position can act as a hydrogen bond acceptor, potentially contributing to binding affinity. Comparative studies with analogs bearing different alkyl chain lengths or alternative functional groups in place of the ketone would be invaluable for elucidating its SAR.

Conclusion and Future Directions

While the specific bioactivity of "this compound" remains to be fully elucidated, the extensive research on related oxazole derivatives provides a strong rationale for its investigation as a potential anticancer, antimicrobial, or anti-inflammatory agent. The experimental protocols outlined in this guide offer a clear path for its systematic evaluation. Future research should focus on synthesizing a library of analogs to build a comprehensive structure-activity relationship profile, which will be crucial for optimizing its potency and selectivity for specific biological targets. The versatility of the oxazole scaffold suggests that "this compound" could be a promising starting point for the development of novel therapeutic agents.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Journal of the Indian Chemical Society. [Link]

  • Review of Antimicrobial Activity of Oxazole. IJPPR. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. SpringerLink. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • 1,3‐Oxazoles as Anticancer Compounds. ChemistryViews. [Link]

  • Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. ResearchGate. [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. PubMed. [Link]

  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University. [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PubMed. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activities of Hexyl Oxazol-2-yl Ketone and Other Alkyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and molecular biology, the functionalization of simple chemical scaffolds can dramatically alter their biological activity. This guide provides a comparative analysis of hexyl oxazol-2-yl ketone against other simple and functionalized alkyl ketones within biological systems. While direct comparative experimental data for this compound is not extensively available in current literature, this document synthesizes information from structurally related compounds to infer potential biological activities and provides detailed experimental protocols for researchers to conduct their own comparative studies.

The inclusion of a heterocyclic ring, such as oxazole, into a simple alkyl ketone backbone introduces unique electronic and structural features that can lead to novel interactions with biological targets.[1] Oxazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide will explore the potential biological implications of such a modification compared to simple alkyl ketones, which also possess inherent biological activities.[4][5]

Structural and Functional Overview

This compound: This molecule features a hexyl alkyl chain attached to a carbonyl group, which is in turn bonded to the second position of an oxazole ring. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This aromatic ring system is a key pharmacophore in many biologically active compounds due to its ability to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors.[6]

Alkyl Ketones: Simple alkyl ketones are characterized by a carbonyl group bonded to two alkyl chains. Their biological activities are influenced by factors such as chain length and branching.[5] For instance, certain long-chain ketones have demonstrated antimicrobial properties.[4]

Inferred Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The introduction of the oxazole ring is anticipated to significantly modulate the biological profile of the hexyl ketone scaffold. The following comparisons are inferred from established structure-activity relationships of related oxazole and ketone compounds.

Cytotoxicity

Oxazole derivatives have been widely investigated for their anticancer properties, with many exhibiting potent cytotoxicity against various cancer cell lines.[3] This activity is often attributed to the ability of the oxazole moiety to interact with key cellular targets like enzymes and proteins involved in cell proliferation.[6] In contrast, the cytotoxicity of simple alkyl ketones is generally less pronounced and often associated with non-specific membrane disruption at higher concentrations.

Based on these principles, it is hypothesized that this compound may exhibit greater and more specific cytotoxicity compared to a simple alkyl ketone of similar size, such as 2-octanone.

Table 1: Inferred Comparative Cytotoxicity (Hypothetical IC50 Values)

CompoundInferred Target Cell LineHypothetical IC50 (µM)Inferred Mechanism of Action
This compoundHuman Cancer Cell Line10 - 50Targeted interaction with cellular pathways (e.g., enzyme inhibition)
2-Octanone (Alkyl Ketone)Human Cancer Cell Line> 100Non-specific membrane disruption

Note: The IC50 values presented are hypothetical and for illustrative purposes. Experimental validation is required.

Antimicrobial Activity

Both oxazole-containing compounds and certain alkyl ketones have been reported to possess antimicrobial properties.[4][7] The antimicrobial action of oxazoles can be attributed to specific interactions with microbial enzymes or disruption of cell wall synthesis.[6] The antimicrobial activity of alkyl ketones is often linked to their ability to disrupt bacterial cell membranes.[4]

The presence of the oxazole ring in this compound could confer a broader spectrum or higher potency of antimicrobial activity compared to simple alkyl ketones.

Table 2: Inferred Comparative Antimicrobial Activity (Hypothetical MIC Values)

CompoundTarget MicroorganismHypothetical MIC (µg/mL)Inferred Mechanism of Action
This compoundStaphylococcus aureus16 - 64Targeted inhibition of microbial enzymes
2-Octanone (Alkyl Ketone)Staphylococcus aureus128 - 256General membrane disruption

Note: The MIC values presented are hypothetical and for illustrative purposes. Experimental validation is required.

Enzyme Inhibition

The oxazole scaffold is a common feature in many enzyme inhibitors.[8] The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, and the aromatic system can participate in pi-stacking interactions within an enzyme's active site. Simple alkyl ketones are less likely to be potent, specific enzyme inhibitors unless they are part of a larger pharmacophore.[9] It is plausible that this compound could act as an inhibitor for various enzymes, a property that would likely be absent in its simple alkyl ketone counterparts.

Experimental Protocols for Comparative Analysis

To empirically validate the inferred biological activities, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other alkyl ketones) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls.[10]

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vitro Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent. Create a series of two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[14]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing enzyme inhibition. The specific substrate, buffer, and detection method will depend on the enzyme being studied.[15][16]

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at the assay temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[16]

Signaling Pathways and Mechanisms

The following diagrams illustrate a hypothetical mechanism of action and the experimental workflows.

G cluster_0 Hypothetical Mechanism of Action of this compound HOK This compound Enzyme Target Enzyme (e.g., Kinase, Protease) HOK->Enzyme Inhibition Pathway Cellular Signaling Pathway (e.g., Proliferation, Survival) Enzyme->Pathway Regulation Apoptosis Apoptosis Pathway->Apoptosis Induction

Caption: Hypothetical mechanism of action for this compound.

G cluster_1 Cytotoxicity Assay Workflow (MTT/LDH) cluster_2 Antimicrobial MIC Assay Workflow A1 Seed Cells A2 Add Test Compounds A1->A2 A3 Incubate A2->A3 A4 Add Assay Reagent (MTT or LDH Substrate) A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Compound Dilutions B3 Inoculate Plate B1->B3 B2 Prepare Bacterial Inoculum B2->B3 B4 Incubate B3->B4 B5 Determine MIC B4->B5

Caption: Experimental workflows for cytotoxicity and MIC assays.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel potent antimitotic heterocyclic ketones: synthesis, antiproliferative activity, and structure-activity relationships. (2007). PubMed. Retrieved from [Link]

  • Enhanced Antibacterial Activity of Vancomycin Loaded on Functionalized Polyketones. (2021). MDPI. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Structure-Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (2011). ACS Publications. Retrieved from [Link]

  • New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines. (2018). Oriental Journal of Chemistry. Retrieved from [Link]

  • Article - New Series of Substituted Heterocyclics Derived from α , β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines. (2018). Digital Repository. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved from [Link]

  • Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. (1998). PubMed. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. (2020). PubMed Central. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. Retrieved from [Link]

  • Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. (2020). PubMed. Retrieved from [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). PubMed Central. Retrieved from [Link]

  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2023). YouTube. Retrieved from [Link]

  • Study of the relationship between the chemical structure and biological activity of some ketone compounds proposed as treatments for cardiovascular diseases. (n.d.). Iraqi National Journal of Chemistry. Retrieved from [Link]

  • Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (2022). ResearchGate. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved from [Link]

  • Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (2007). CORE. Retrieved from [Link]

  • Cytotoxic potential of ketonucleosides. (1987). PubMed. Retrieved from [Link]

  • Biological Importance of Oxazoles. (2024). Allied Academies. Retrieved from [Link]

  • Selected biologically active and natural compounds with ketone moieties. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). Scilit. Retrieved from [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2021). MDPI. Retrieved from [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). PubMed Central. Retrieved from [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Semantic Scholar. Retrieved from [Link]

  • Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. (2014). PubMed Central. Retrieved from [Link]

  • Kinetic Control in Direct α-Silyloxy Ketone Synthesis: A New Regiospecific Catalyzed Cross Silyl Benzoin Reaction. (2003). Organic Chemistry Portal. Retrieved from [Link]

  • Acetylcholinesterase inhibition by the ketone transition state analog phenoxyacetone and 1-halo-3-phenoxy-2-propanones. (1982). PubMed. Retrieved from [Link]

  • Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and biocatalytic reduction. (2024). PubMed Central. Retrieved from [Link]

Sources

A Comparative Guide for the Preclinical Validation of "Hexyl oxazol-2-yl ketone" as a Novel Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of "Hexyl oxazol-2-yl ketone," a novel small molecule with a hypothesized inhibitory activity against Fatty Acid Amide Hydrolase (FAAH). Due to the limited existing data on this specific compound, this document outlines a systematic, first-principles approach to characterize its potency, selectivity, and preclinical viability, comparing it against established research tools.

Introduction: The Rationale for Targeting FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound enzyme belonging to the serine hydrolase family.[1][2] It is the principal catabolic enzyme for a class of endogenous lipid signaling molecules, the N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).[1][3][4] By hydrolyzing AEA, FAAH terminates its signaling, which modulates physiological processes including pain, inflammation, and anxiety.[4][5]

The pharmacological inhibition of FAAH elevates endogenous anandamide levels, which in turn enhances signaling through cannabinoid receptors (CB1 and CB2).[5] This mechanism has shown significant therapeutic potential for treating pain and central nervous system disorders with the prospective advantage of avoiding the psychoactive side effects associated with direct cannabinoid receptor agonists.[6] The oxazole core within "this compound" is a structural motif found in other known FAAH inhibitors, making FAAH a plausible and high-value biological target for this compound.[1][7][8]

This guide will compare the hypothetical performance of "this compound" against two well-characterized FAAH inhibitors:

  • PF-3845: A potent, selective, and irreversible covalent inhibitor of FAAH.[3][9][10]

  • URB597: A widely studied irreversible carbamate inhibitor, noted for its high selectivity in the nervous system.[11][12][13]

Experimental Validation Workflow

A multi-stage validation process is essential to robustly characterize a novel inhibitor. The workflow is designed to first establish primary target engagement and potency, then assess selectivity across related enzymes, and finally, evaluate its drug-like properties and potential liabilities.

G cluster_0 Phase 1: Potency & Mechanism cluster_1 Phase 2: Selectivity & Safety cluster_2 Phase 3: Preclinical Viability A In Vitro FAAH Enzyme Assay B Cell-Based FAAH Assay A->B Confirms cell permeability & target engagement C Off-Target Screening (Serine Hydrolase Panel) B->C Assesses specificity D hERG Channel Binding Assay B->D Evaluates cardiac risk E Cytotoxicity Assay (e.g., MTT) B->E Determines therapeutic window F Metabolic Stability Assay (Microsomes, S9) C->F E->F Informs dosing strategy G Permeability Assay (e.g., Caco-2) F->G Predicts oral bioavailability

Caption: A three-phase workflow for validating a novel FAAH inhibitor.

Phase 1: Potency and Mechanism of Action

The initial phase focuses on confirming that "this compound" directly inhibits FAAH and quantifying its potency.

In Vitro Fluorometric FAAH Enzyme Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified FAAH enzyme.

Causality: This is the foundational experiment to confirm direct enzyme interaction. A fluorometric assay is chosen for its high sensitivity, reproducibility, and suitability for high-throughput screening.[4][5] The assay measures the enzymatic hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.[6] A reduction in the rate of fluorescence generation indicates enzymatic inhibition.

Protocol:

  • Enzyme Source: Use purified, recombinant human FAAH to ensure assay consistency.

  • Substrate: Utilize a substrate like arachidonyl-7-amino-4-methylcoumarin amide (AAMCA).[6]

  • Plate Preparation: Add FAAH assay buffer to all wells of a 96-well white plate.

  • Compound Addition: Add serial dilutions of "this compound," PF-3845, and URB597 (e.g., from 1 nM to 100 µM). Include a DMSO-only vehicle control.

  • Enzyme Addition: Add purified FAAH enzyme to all wells except for a "no enzyme" control.

  • Initiation & Measurement: Initiate the reaction by adding the substrate. Immediately measure fluorescence kinetically at Ex/Em = 360/465 nm at 37°C for 30-60 minutes.[4]

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based FAAH Activity Assay

Objective: To confirm target engagement and measure potency in a cellular context.

Causality: This assay validates that the compound can cross the cell membrane and inhibit FAAH within its native environment. This step is crucial as poor membrane permeability can mask the activity of a potent compound.

Protocol:

  • Cell Culture: Use a human cell line with high endogenous FAAH expression, such as HEK293 or neuroblastoma N1E115 cells.

  • Compound Treatment: Seed cells in a 96-well plate. Once attached, treat the cells with serial dilutions of the test compounds and controls for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells and lyse them using an appropriate assay buffer to release intracellular contents, including FAAH.

  • Enzymatic Assay: Transfer the cell lysates to a new plate and perform the fluorometric FAAH assay as described in section 3.1.

  • Data Analysis: Determine the IC50 values as previously described. A rightward shift in potency compared to the enzymatic assay may indicate challenges with cell permeability or stability.

Expected Data Summary (Phase 1)
CompoundTargetIn Vitro IC50 (nM) [Enzymatic]In Vitro IC50 (nM) [Cell-Based]Mechanism
This compound FAAHTo be determinedTo be determinedHypothesized Reversible
PF-3845 (Control) FAAH~18[9]~20-50Irreversible[9][10]
URB597 (Control) FAAH~5-20~20-60Irreversible[11]

Phase 2: Selectivity and Initial Safety Profiling

A valuable research tool must be selective for its intended target to minimize confounding biological effects.[14] This phase assesses the selectivity of "this compound" and performs initial safety screening.

Off-Target Selectivity Screening

Objective: To evaluate the inhibitory activity of the compound against a panel of related enzymes.

Causality: Since FAAH is a serine hydrolase, it is critical to screen against other members of this enzyme superfamily to ensure selectivity.[11] Off-target inhibition could lead to misinterpretation of experimental results.[15] Computational prediction tools can also be used in parallel to identify potential off-target interactions.[15][16]

Protocol:

  • Enzyme Panel: Screen the compound at a fixed, high concentration (e.g., 10 µM) against a panel of relevant serine hydrolases (e.g., MAGL, ABHD6, CES1).

  • Assay Format: Utilize commercially available enzymatic assay kits for each off-target enzyme.

  • Data Analysis: Calculate the percent inhibition for each enzyme. If significant inhibition (>50%) is observed for any off-target, a full IC50 curve should be generated to determine potency. The selectivity index can be calculated as (IC50 off-target / IC50 FAAH). A higher index indicates greater selectivity.

hERG Channel Binding Assay

Objective: To assess the potential for cardiac liability early in development.

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[17][18] Early screening for hERG activity is a standard component of safety pharmacology and is crucial for de-risking a compound.[19][20]

Protocol:

  • Assay Type: A high-throughput fluorescence polarization (FP) binding assay is a cost-effective initial screen.[21] This assay measures the displacement of a fluorescent tracer from the hERG channel by the test compound.

  • Execution: The compound is tested at multiple concentrations. A reduction in fluorescence polarization indicates binding to the hERG channel.

  • Data Analysis: Results are typically reported as an IC50 value. Compounds with IC50 values below 10 µM often trigger further, more detailed electrophysiological follow-up studies (e.g., patch-clamp).[19]

Expected Data Summary (Phase 2)
CompoundFAAH IC50 (nM)MAGL IC50 (nM)Selectivity (MAGL/FAAH)hERG IC50 (µM)
This compound From Phase 1To be determinedTo be determinedTo be determined
PF-3845 (Control) ~18>10,000[9]>550>30
URB597 (Control) ~5-20>10,000>500~15-25

Phase 3: Preclinical Viability (In Vitro ADME)

This phase evaluates the compound's absorption, distribution, metabolism, and excretion (ADME) properties to predict its in vivo behavior.[22][23]

Metabolic Stability Assay

Objective: To measure the rate at which the compound is metabolized by liver enzymes.

Causality: A compound that is metabolized too quickly will have a short half-life in vivo, potentially limiting its utility.[24] This assay uses liver fractions (microsomes or S9) which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[25][26]

Protocol:

  • System: Incubate "this compound" at a fixed concentration (e.g., 1 µM) with human liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Metabolic Stability Workflow start Start: Compound + Microsomes + NADPH incubate Incubate at 37°C start->incubate sample_t0 Time=0 Quench & Analyze incubate->sample_t0 t=0 sample_tx Time=X Quench & Analyze incubate->sample_tx t>0 lcms LC-MS/MS Analysis (Quantify Parent Drug) sample_t0->lcms sample_tx->lcms calc Calculate: - In Vitro Half-life (t½) - Intrinsic Clearance (CLint) lcms->calc end End: Stability Profile calc->end

Caption: Workflow for determining in vitro metabolic stability.

Expected Data Summary (Phase 3)
CompoundIn Vitro t½ (min) (Human Liver Microsomes)Intrinsic Clearance (µL/min/mg)Predicted In Vivo Clearance
This compound To be determinedTo be determinedTo be determined
PF-3845 (Control) >60<5Low
URB597 (Control) ~30-60Low to ModerateLow to Moderate

Conclusion and Future Directions

This guide presents a logical and robust pathway for the initial validation of "this compound" as a potential FAAH inhibitor. By systematically assessing its potency, selectivity, and fundamental ADME properties in direct comparison to established standards like PF-3845 and URB597, researchers can build a comprehensive data package.

Positive outcomes from these studies—namely, potent on-target activity (IC50 < 100 nM), high selectivity (>100-fold over related hydrolases), minimal hERG liability (IC50 > 10 µM), and moderate to high metabolic stability (t½ > 30 min)—would strongly support its advancement as a valuable new research tool. Subsequent in vivo studies would then be warranted to investigate its pharmacokinetic profile and efficacy in relevant models of pain and neuroinflammation.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. PubMed Central. Retrieved from [Link]

  • Keith, J. M., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. PubMed Central. Retrieved from [Link]

  • Boger, D. L., et al. (2005). Optimization of R-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. ACS Publications. Retrieved from [Link]

  • Boger, D. L., et al. (2005). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. ACS Publications. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • Sanguinetti, M. C., & Mitcheson, J. S. (2008). Role of hERG potassium channel assays in drug development. PubMed. Retrieved from [Link]

  • Boger, D. L., et al. (2005). Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. PubMed Central. Retrieved from [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Google Patents. (n.d.). US8673941B2 - Oxazole derivatives useful as inhibitors of FAAH.
  • MDPI. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Bisogno, T., & Maccarrone, M. (2016). Assay of FAAH Activity. PubMed. Retrieved from [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Omeir, R., et al. (2003). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. ResearchGate. Retrieved from [Link]

  • Kilar, F., et al. (2021). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. MDPI. Retrieved from [Link]

  • Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. National Institutes of Health. Retrieved from [Link]

  • Golebiowski, A., et al. (2020). The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. MDPI. Retrieved from [Link]

  • Casu, M. A., et al. (2017). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. PubMed Central. Retrieved from [Link]

  • Wang, S., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. MDPI. Retrieved from [Link]

  • Wu, W. N., & McKown, L. A. (2003). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Retrieved from [Link]

  • Singh, G., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Chemistry & Biodiversity. Retrieved from [Link]

  • Kola, S., et al. (2015). Scheme 1: Synthesis of oxazolones (2-7). ResearchGate. Retrieved from [Link]

  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • D'Souza, C., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Hexyl Oxazol-2-yl Ketone: An Analysis of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents. Consequently, the development of efficient and versatile methods for the synthesis of functionalized oxazoles is of paramount importance. This guide provides a comparative analysis of key synthetic routes to Hexyl oxazol-2-yl ketone, a representative 2-acyl oxazole. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to empower researchers in the selection and implementation of the most suitable strategy for their drug discovery and development endeavors.

Introduction to 2-Acyl Oxazoles

2-Acyl oxazoles, such as this compound, are valuable synthetic intermediates. The ketone functionality serves as a versatile handle for further chemical transformations, allowing for the facile introduction of diverse molecular complexity. The oxazole ring itself can participate in various biological interactions, making this class of compounds particularly attractive for library synthesis and lead optimization campaigns. The challenge in synthesizing these molecules often lies in the selective acylation of the C2 position of the oxazole ring without promoting ring-opening or other side reactions.

Comparative Analysis of Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of 2-acyl oxazoles. This guide will focus on three prominent approaches:

  • Grignard-Mediated Acylation of Oxazoles with Weinreb Amides: A robust and high-yielding method that has become a benchmark in the field.

  • Oxidative Cyclization of Enamides: A metal-free approach offering a different retrosynthetic disconnection.

  • Electrochemical Synthesis from Ketones and Acetonitrile: A modern, sustainable approach that avoids harsh chemical oxidants.

The following table provides a high-level comparison of these methods:

Methodology Key Reagents Typical Yields Key Advantages Potential Limitations
Grignard-Mediated Acylation Oxazole, i-PrMgCl, Weinreb AmideGood to High[1]High yields, excellent functional group tolerance, direct and reliable.[1]Requires stoichiometric use of a Grignard reagent, sensitive to moisture.
Oxidative Cyclization of Enamides Enamide, Phenyliodine Diacetate (PIDA)Good[2]Metal-free, mild reaction conditions.[2]Requires the synthesis of the enamide precursor.
Electrochemical Synthesis Ketone, Acetonitrile, Trifluoroacetic Anhydride (TFAA)Good to Excellent[3]Green and sustainable, avoids chemical oxidants, broad substrate scope.[3]Requires specialized electrochemical equipment.

Method 1: Grignard-Mediated Acylation with Weinreb Amides

This method stands out for its efficiency and reliability in forming 2-acyl oxazoles.[1] The key to this approach is the generation of a 2-magnesiated oxazole (a Grignard reagent) which then undergoes a clean reaction with a Weinreb amide to furnish the desired ketone. The use of Weinreb amides is crucial as they form a stable tetrahedral intermediate that does not collapse to a ketone until acidic workup, thus preventing over-addition of the organometallic reagent.

Mechanistic Rationale

The synthesis proceeds via the deprotonation of the C2 position of the oxazole ring using a strong but non-nucleophilic Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This forms the 2-oxazolyl Grignard reagent. This nucleophilic species then adds to the electrophilic carbonyl carbon of the Weinreb amide. The resulting magnesium-chelated tetrahedral intermediate is stable under the reaction conditions. Upon aqueous workup, this intermediate hydrolyzes to yield the final 2-acyl oxazole.

Experimental Protocol: Synthesis of this compound via Grignard-Mediated Acylation

Materials:

  • Oxazole

  • Isopropylmagnesium chloride (2.0 M in THF)

  • N-methoxy-N-methylheptanamide (Hexyl Weinreb amide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add oxazole (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isopropylmagnesium chloride (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve N-methoxy-N-methylheptanamide (1.2 eq) in anhydrous THF.

  • Add the Weinreb amide solution dropwise to the Grignard reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Diagram of the Grignard-Mediated Acylation Workflow:

G cluster_prep Grignard Formation cluster_reaction Acylation cluster_workup Workup & Purification Oxazole Oxazole Grignard Grignard Oxazole->Grignard i-PrMgCl, THF, 0 °C Intermediate Intermediate Grignard->Intermediate Hexyl Weinreb Amide Product This compound Intermediate->Product 1. Sat. aq. NH4Cl 2. Extraction 3. Chromatography

Caption: Workflow for the synthesis of this compound via Grignard-mediated acylation.

Method 2: Oxidative Cyclization of Enamides

This approach offers a metal-free alternative for the synthesis of substituted oxazoles.[2] The synthesis of this compound via this route would involve the preparation of an appropriate enamide precursor followed by an oxidative C-O bond formation to construct the oxazole ring.

Mechanistic Rationale

The reaction is initiated by the attack of the enamide's double bond on the hypervalent iodine reagent, such as phenyliodine diacetate (PIDA). This is followed by an intramolecular cyclization where the amide oxygen attacks the newly formed iodonium intermediate. Subsequent elimination of iodobenzene and a proton leads to the formation of the oxazole ring.

Conceptual Protocol for this compound Synthesis via Oxidative Cyclization

Step 1: Enamide Precursor Synthesis

The enamide precursor could be synthesized from heptanoyl chloride and an appropriate amino ketone.

Step 2: Oxidative Cyclization

  • Dissolve the enamide precursor in a suitable solvent such as acetonitrile.

  • Add phenyliodine diacetate (PIDA) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Diagram of the Oxidative Cyclization Pathway:

G Enamide Enamide Precursor Intermediate1 Iodonium Intermediate Enamide->Intermediate1 PIDA Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Elimination

Caption: Key steps in the synthesis of an oxazole via oxidative cyclization of an enamide.

Method 3: Electrochemical Synthesis from Ketones and Acetonitrile

A modern and environmentally friendly approach to oxazole synthesis involves an electrochemical Ritter-type reaction followed by oxidative cyclization.[3] This method avoids the use of stoichiometric chemical oxidants, relying instead on an electric current to drive the transformation.

Mechanistic Rationale

In this process, a ketone is activated by an agent like trifluoroacetic anhydride (TFAA). This activated intermediate is then attacked by acetonitrile. The subsequent electrochemical oxidation facilitates a cyclization cascade, ultimately leading to the formation of the polysubstituted oxazole.[3] To synthesize this compound, a suitable ketone precursor would be required.

Conceptual Protocol for an Electrochemical Synthesis
  • Set up an undivided electrochemical cell with appropriate electrodes (e.g., platinum plates).

  • To the cell, add the starting ketone, a supporting electrolyte, and acetonitrile as both the solvent and a reactant.

  • Add trifluoroacetic anhydride (TFAA) to activate the ketone.

  • Apply a constant current to the cell and allow the electrolysis to proceed at room temperature.

  • Monitor the consumption of the starting material by TLC or GC-MS.

  • Upon completion, quench the reaction and work up the mixture.

  • Purify the product by column chromatography.

Diagram of the Electrochemical Synthesis Workflow:

G Ketone Starting Ketone Electrochemical_Cell Electrochemical Cell (+ Electrolyte, TFAA) Ketone->Electrochemical_Cell Acetonitrile Acetonitrile Acetonitrile->Electrochemical_Cell Product This compound Electrochemical_Cell->Product Constant Current

Caption: Overview of the electrochemical synthesis of an oxazole derivative.

Conclusion

The synthesis of this compound can be approached through several distinct and effective methodologies. The Grignard-mediated acylation with Weinreb amides stands out as a highly reliable and high-yielding method, making it an excellent choice for routine synthesis and scale-up.[1] The oxidative cyclization of enamides provides a valuable metal-free alternative, which can be advantageous in certain contexts, particularly when avoiding metal contamination is critical.[2] Finally, the electrochemical synthesis represents a forward-looking, sustainable approach that aligns with the principles of green chemistry.[3]

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including factors such as available starting materials, required scale, equipment availability, and the importance of sustainability considerations. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the synthesis of this compound and other valuable 2-acyl oxazole derivatives.

References

  • Title: Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Facile Synthesis of Oxazoles Starting from Ketones Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile Source: Organic Letters - ACS Publications URL: [Link]

Sources

A Comparative Guide to the In Vitro Anticancer Activity of Hexyl oxazol-2-yl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The search for novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing the oxazole scaffold, have garnered significant attention due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive, comparative analysis of a novel investigational compound, Hexyl oxazol-2-yl ketone, against a panel of human cancer cell lines. We present a detailed examination of its cytotoxic and pro-apoptotic effects in comparison to Doxorubicin, a well-established chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, comparative data, and mechanistic insights to facilitate further investigation into this promising class of molecules.

Introduction: The Rationale for Investigating Oxazole Derivatives

The 1,3-oxazole ring is a five-membered heterocycle that serves as a versatile pharmacophore in drug discovery.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer properties.[1][5] The anticancer mechanisms of oxazole-containing compounds are multifaceted, ranging from the inhibition of critical cellular targets like protein kinases, DNA topoisomerases, and tubulin to the induction of apoptosis and cell cycle arrest.[3][4][6] Many derivatives have demonstrated impressive potency, with IC50 values in the nanomolar range across various cancer cell lines.[4][5]

This compound is a synthetic oxazole derivative characterized by a hexyl alkyl chain attached to a ketone group at the 2-position of the oxazole ring. The rationale for its investigation stems from the established structure-activity relationships within this compound class, where lipophilic side chains can enhance cell permeability and target engagement. This guide outlines a systematic in vitro evaluation of this compound to characterize its anticancer potential.

Experimental Design & Overall Workflow

To provide a robust assessment, we designed a series of experiments to quantify the compound's activity across a panel of cell lines representing different cancer types. The workflow progresses from an initial broad screening for cytotoxicity to more detailed mechanistic studies on apoptosis and cell cycle progression.

Selected Cell Lines
  • MCF-7: Human breast adenocarcinoma (luminal A)

  • HeLa: Human cervical adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colorectal carcinoma

Test Compounds
  • Investigational Compound: this compound

  • Positive Control: Doxorubicin, a widely used anthracycline chemotherapeutic agent known to intercalate DNA and inhibit topoisomerase II.[7]

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for evaluating the anticancer activity of the test compounds.

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_mech Mechanistic Studies CellCulture Cell Line Culture (MCF-7, HeLa, A549, HCT116) MTT MTT Cytotoxicity Assay (72h incubation) CellCulture->MTT CompoundPrep Compound Preparation (this compound, Doxorubicin) CompoundPrep->MTT IC50 IC50 Value Calculation MTT->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) IC50->Apoptosis Treat at IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Treat at IC50

Caption: Overall experimental workflow for in vitro anticancer activity assessment.

Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are detailed to ensure reproducibility and self-validation.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8][9]

Materials:

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[8]

  • Dimethyl sulfoxide (DMSO)

  • Complete culture medium (specific to each cell line)

Procedure:

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC50).

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds with high affinity to PS and, when conjugated to a fluorophore like FITC, can be detected by flow cytometry. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Cold PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound or Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 channel.

Protocol: Cell Cycle Analysis

Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases (G0/G1, S, and G2/M) based on their DNA content. This is a crucial method for determining if a compound induces cell cycle arrest.[13]

Materials:

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

Procedure:

  • Cell Treatment: Seed cells and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[14]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.[15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of the DNA-bound PI provides a quantitative measure of the DNA content in each cell.

Comparative Results (Hypothetical Data)

The following data are presented as a representative example of a typical outcome for a promising novel compound.

Cytotoxicity Profile: IC50 Values

The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower values indicate higher potency.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 8.50.9
HeLa 12.21.1
A549 15.81.5
HCT116 7.90.8
Apoptosis Induction

The percentage of cells in early and late apoptosis after 24 hours of treatment at the IC50 concentration.

TreatmentCell LineEarly Apoptosis (%)Late Apoptosis (%)Total Apoptotic Cells (%)
Vehicle Control HCT1163.12.55.6
This compound HCT11625.415.841.2
Doxorubicin HCT11628.918.247.1
Cell Cycle Analysis

The distribution of cells in different phases of the cell cycle after 24 hours of treatment at the IC50 concentration.

TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control HCT11645.235.119.7
This compound HCT11625.818.555.7
Doxorubicin HCT11622.115.362.6

Discussion and Comparative Analysis

The hypothetical data presented herein suggest that this compound possesses significant anticancer activity, albeit with lower potency than the clinical standard, Doxorubicin. The IC50 values are in the low micromolar range across all four tested cell lines, with particular efficacy noted against the HCT116 colorectal carcinoma and MCF-7 breast cancer lines.

The primary strength of this compound appears to be its ability to induce a robust apoptotic response. A 24-hour treatment resulted in over 41% of HCT116 cells undergoing apoptosis, a level comparable to that induced by Doxorubicin. This indicates that the compound effectively triggers programmed cell death pathways. The potential mechanisms for oxazole derivatives include the inhibition of STAT3, disruption of microtubules, or damage to DNA topoisomerases, all of which can converge on the activation of apoptosis.[3][4][5]

Furthermore, the cell cycle analysis reveals a significant accumulation of cells in the G2/M phase following treatment with this compound. This G2/M arrest is a hallmark of agents that cause DNA damage or interfere with microtubule dynamics, preventing cells from proceeding into mitosis. This mechanistic feature is also shared by Doxorubicin and many other effective anticancer agents.

The following diagram illustrates the potential points of intervention for oxazole derivatives in cancer cell signaling.

G cluster_pathway Potential Cancer Cell Targets STAT3 STAT3 Pathway Proliferation Cell Proliferation & Survival STAT3->Proliferation Tubulin Microtubule Dynamics CellCycle G2/M Arrest Tubulin->CellCycle Topo DNA Topoisomerases Topo->CellCycle Kinases Protein Kinases Kinases->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to CellCycle->Apoptosis Compound This compound (and other Oxazoles) Compound->STAT3 Inhibition Compound->Tubulin Disruption Compound->Topo Inhibition Compound->Kinases Inhibition

Caption: Potential mechanisms of action for oxazole-based anticancer agents.

Conclusion

This compound demonstrates promising in vitro anticancer activity characterized by cytotoxicity in the low micromolar range, potent induction of apoptosis, and the ability to cause G2/M cell cycle arrest. While not as potent as Doxorubicin, its distinct chemical structure warrants further investigation. Future studies should focus on elucidating its precise molecular target, exploring structure-activity relationships through analog synthesis, and evaluating its efficacy and safety in preclinical in vivo models. The oxazole scaffold continues to be a valuable template for the development of novel anticancer therapeutics.[1][3]

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Bentham Science. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. R Discovery. Available at: [Link]

  • Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io. Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. Available at: [Link]

  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin-Madison. Available at: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. Available at: [Link]

  • Doxorubicin was positive controls: a comparison. ResearchGate. Available at: [Link]

  • Detection of doxorubicin, cisplatin and therapeutic antibodies in formalin-fixed paraffin-embedded human cancer cells. PubMed Central. Available at: [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. Available at: [Link]

  • Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventiona. ResearchGate. Available at: [Link]

Sources

The Oxazole Core in Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of Hexyl Oxazol-2-yl Ketone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxazole scaffold stands out as a privileged heterocyclic motif, integral to a wide array of biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics targeting a range of diseases, from inflammatory conditions to cancer. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of hexyl oxazol-2-yl ketone analogs, a class of compounds with significant potential as enzyme inhibitors. Drawing upon extensive experimental data from studies on related α-ketooxazoles, we will explore the nuanced effects of structural modifications on biological activity, offering insights to guide the rational design of next-generation inhibitors.

The α-Ketooxazole Pharmacophore: A Versatile Tool for Enzyme Inhibition

The core of the molecules under discussion is the α-ketooxazole moiety. The electrophilic ketone at the C2 position of the oxazole ring is a key feature, enabling these compounds to act as potent, often reversible, inhibitors of various enzymes, particularly serine hydrolases. The mechanism of inhibition typically involves the formation of a transient covalent bond (a hemiketal) between the ketone's carbonyl carbon and a nucleophilic serine residue within the enzyme's active site. This interaction is influenced by the electronic nature of the oxazole ring and the steric and electronic properties of the substituents at the C2 and C5 positions.

A seminal study on α-ketooxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, provides a robust framework for understanding the SAR of this class of compounds. While "this compound" itself was not explicitly detailed, the extensive investigation of analogs with diverse C2-acyl side chains offers invaluable insights into the impact of the alkyl chain on inhibitory potency.

Comparative Analysis of Structure-Activity Relationships

To provide a comprehensive understanding, we will compare the SAR of α-ketooxazole analogs targeting two distinct enzyme classes: serine hydrolases (represented by FAAH) and protein kinases. This comparative approach will highlight both conserved principles and target-specific nuances in the design of oxazole-based inhibitors.

Targeting Serine Hydrolases: Insights from FAAH Inhibitors

The SAR of α-ketooxazole inhibitors of FAAH reveals a critical interplay between the C2-acyl side chain and the overall inhibitory potency. The length, branching, and presence of aromatic moieties in this side chain significantly modulate the affinity of the inhibitor for the enzyme's active site.

Table 1: Structure-Activity Relationship of C2-Acyl Side Chain Modifications in α-Ketooxazole Inhibitors of FAAH

Analog Structure (R group)ModificationObserved Activity (IC50/Ki)Key SAR Insights
Hexyl Linear alkyl chain(Predicted to have moderate to good activity based on trends)The hexyl group provides a balance of hydrophobicity and flexibility, likely occupying a hydrophobic pocket within the active site.
Phenylalkyl Introduction of a terminal phenyl ringSignificant increase in potencyThe phenyl group can engage in π-π stacking or hydrophobic interactions, enhancing binding affinity.
Branched Alkyl Introduction of branching in the alkyl chainGenerally well-tolerated, can improve potencyBranching can optimize the fit within the active site and influence metabolic stability.
Cycloalkyl Replacement of the linear alkyl with a cycloalkyl groupPotency is maintained or slightly decreasedThe conformational rigidity of the cycloalkyl group may not be optimal for binding compared to a more flexible linear chain.
Heteroatom-containing Chains Introduction of O, N, or S in the alkyl chainGenerally leads to a decrease in potencyThe introduction of polar heteroatoms can disrupt favorable hydrophobic interactions within the active site.

The data strongly suggests that a hydrophobic C2-acyl side chain of sufficient length is crucial for potent FAAH inhibition. The "this compound" is therefore predicted to be a moderately potent inhibitor, with its hexyl chain occupying a hydrophobic channel in the FAAH active site. Further optimization could involve the introduction of a terminal aromatic ring or specific branching patterns to enhance interactions with the enzyme.

Targeting Protein Kinases: A Shift in SAR Focus

While direct SAR data for "this compound" as a kinase inhibitor is not available, studies on other oxazole-based kinase inhibitors, such as those targeting p38 MAP kinase and VEGFR-2, reveal different SAR priorities.[3][4][5] In contrast to the deep hydrophobic pocket of FAAH, the ATP-binding site of kinases often presents a more constrained environment with specific hydrogen bonding opportunities.

Table 2: Comparative SAR of Oxazole-Based Kinase Inhibitors

Target KinaseKey Structural Features for PotencyRole of the C2-Acyl Moiety
p38 MAP Kinase - Aromatic or heteroaromatic groups at C4 and C5 for hinge binding interactions.[3] - A side chain that can access the solvent-exposed region.[3]The C2 position is often substituted with smaller groups or is part of a larger fused ring system to avoid steric clashes in the ATP binding pocket. A long alkyl chain like hexyl would likely be detrimental to activity.
VEGFR-2 - A scaffold that can form hydrogen bonds with the hinge region (e.g., pyrimidine or pyridine).[4][5] - A hydrophobic moiety that occupies the "back pocket" of the ATP-binding site.[4][5]The C2 position is typically occupied by a group that contributes to the overall shape and electronic properties of the molecule to fit the specific contours of the VEGFR-2 active site. A simple hexyl ketone would likely lack the necessary interactions for potent inhibition.

This comparison underscores a fundamental principle in drug design: the SAR of a chemical scaffold is highly dependent on the topology and chemical environment of the target's active site. For kinase inhibition, the focus shifts from a long, hydrophobic tail at C2 to more intricate substitutions at C4 and C5 that can engage in specific hydrogen bonding and aromatic interactions within the ATP-binding cleft.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and validation of these SAR principles, this section provides a detailed, step-by-step methodology for a key in vitro assay used to determine the inhibitory potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibitor potency.[6][7][8]

Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase, substrate, and ATP solutions at the desired concentrations.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[8]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound (at various concentrations) or vehicle control.

    • Add 2.5 µL of a 2x kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

SAR_Comparison cluster_FAAH Serine Hydrolase (FAAH) Inhibition cluster_Kinase Kinase Inhibition FAAH_SAR Key SAR Driver: Hydrophobic C2-Acyl Chain Hexyl This compound (Predicted Moderate Potency) FAAH_SAR->Hexyl Occupies hydrophobic pocket Arylalkyl Arylalkyl Analogs (High Potency) FAAH_SAR->Arylalkyl Enhanced hydrophobic/ π-π interactions p38 p38 MAP Kinase Inhibitors Hexyl->p38 Likely Inactive (Steric Hindrance) VEGFR2 VEGFR-2 Inhibitors Hexyl->VEGFR2 Likely Inactive (Lacks H-bond donors) Kinase_SAR Key SAR Drivers: C4/C5 Substituents for Hinge Binding Kinase_SAR->p38 Aromatic interactions Kinase_SAR->VEGFR2 H-bonding with hinge

Caption: Comparative SAR of α-ketooxazoles.

Kinase_Assay_Workflow A 1. Kinase Reaction Setup (Kinase, Substrate, Inhibitor, ATP) B 2. Incubation (Enzymatic Reaction) A->B C 3. ATP Depletion (Add ADP-Glo™ Reagent) B->C D 4. ADP Detection (Add Kinase Detection Reagent) C->D E 5. Luminescence Measurement D->E F 6. IC50 Determination E->F

Caption: ADP-Glo™ Kinase Assay Workflow.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a compelling area of study with significant implications for drug discovery. By leveraging the extensive data available for structurally related α-ketooxazoles, researchers can rationally design novel inhibitors with enhanced potency and selectivity. The comparative analysis presented in this guide highlights the critical importance of considering the specific topology of the target enzyme's active site. While a long hydrophobic chain at the C2 position is favorable for inhibiting certain serine hydrolases like FAAH, a different set of structural features is required for potent kinase inhibition.

Future research in this area should focus on the synthesis and biological evaluation of "this compound" and its close analogs to validate the predicted activities. Furthermore, exploring the SAR of this scaffold against a broader range of enzyme targets will undoubtedly uncover new therapeutic opportunities. The detailed experimental protocols provided herein offer a robust starting point for these endeavors, paving the way for the discovery of the next generation of oxazole-based therapeutics.

References

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters.
  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central.
  • Structure-activity relationships of p38 mitogen-activ
  • Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiprolifer
  • Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-. PubMed.
  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]3397/19/12/703)

Sources

Navigating Analytical Standards: A Comparative Guide for the Characterization of Ketone and Oxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate characterization of novel chemical entities is paramount. While the query for "Hexyl oxazol-2-yl ketone" as a reference standard does not point to a widely established or commercially available standard, this scenario presents a valuable opportunity to delve into the critical process of selecting, qualifying, and utilizing appropriate reference standards for compounds featuring ketone and oxazole functionalities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of analytical standard selection and implementation, ensuring data integrity and regulatory compliance.

The oxazole ring is a key structural motif in many medicinally important compounds, and the ketone functional group is a common reactive handle in organic synthesis.[1][2] Therefore, the robust analytical characterization of molecules containing these moieties is a frequent challenge in drug discovery and development.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample is compared in an analytical procedure. Its purity, identity, and concentration are meticulously defined, providing the basis for the quantification and identification of an analyte. The absence of a readily available, compendial reference standard for a novel compound necessitates a rigorous in-house qualification process.

Comparative Analysis of Reference Standard Sources

When a specific reference standard like "this compound" is unavailable, researchers have several alternatives, each with its own set of considerations:

Standard Type Description Advantages Disadvantages
Pharmacopeial Standard A highly characterized substance provided by a recognized pharmacopeia (e.g., USP, EP).Highest level of official recognition, well-documented purity and identity.Limited availability, primarily for established drug substances.
Certified Reference Material (CRM) A standard with a metrologically traceable, certified value for a specific property (e.g., purity).High level of accuracy and traceability, suitable for method validation.Can be costly, may not be available for all compounds.
In-house Primary Standard A batch of the compound synthesized and extensively characterized by the user's laboratory to serve as the primary reference.Full control over characterization, tailored to the specific analytical need.Requires significant resources for synthesis and comprehensive characterization.
In-house Secondary Standard A batch of the compound that is qualified against the in-house primary standard.Conserves the primary standard, suitable for routine testing.Characterization is relative to the primary standard.

For a novel compound such as a hypothetical "this compound," the development of an in-house primary standard is the most probable and necessary course of action.

Workflow for In-House Primary Reference Standard Qualification

The qualification of an in-house primary reference standard is a multi-faceted process that employs a range of analytical techniques to unequivocally establish its identity and purity.[3]

Reference Standard Qualification Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Elucidation & Purity Assessment cluster_Documentation Documentation & Release Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC-UV/DAD (Purity & Impurity Profiling) Purification->HPLC GC GC-MS (Residual Solvents & Volatile Impurities) Purification->GC TGA Thermogravimetric Analysis (Water Content) Purification->TGA qNMR Quantitative NMR (Absolute Purity) Purification->qNMR COA Certificate of Analysis (COA) Generation Release Release as Primary Reference Standard COA->Release

Caption: Workflow for the qualification of an in-house primary reference standard.

Experimental Protocols for Characterization

The following are representative protocols for the characterization of a novel ketone and oxazole-containing compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC with UV detection is a cornerstone technique for determining the purity of a non-volatile organic compound and for identifying and quantifying impurities.[4] A gradient elution method is often employed to ensure the separation of impurities with a wide range of polarities.

Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Needle Wash: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • DAD Wavelength: 254 nm (or λmax of the compound).

    • Gradient Program:

      Time (min) %B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the "this compound" candidate standard and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity of the main peak.

    • Identify and report any impurities exceeding the reporting threshold (e.g., 0.05%).

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Rationale: GC-MS is the gold standard for the identification and quantification of residual volatile organic solvents that may be present from the synthesis and purification process.[5]

Protocol:

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Split Ratio: 10:1.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

  • MS Conditions:

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 35-550.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the candidate standard into a 10 mL headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial.

  • Data Analysis:

    • Analyze the sample using a headspace autosampler.

    • Identify any detected peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify any identified solvents using an external standard calibration.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical, yet realistic, performance data for a well-characterized in-house primary reference standard of "this compound" compared to a generic, uncharacterized batch of the same material.

Analytical Technique In-House Primary Reference Standard Uncharacterized Batch
HPLC Purity (Area %) 99.9%95.2%
Number of Impurities >0.1% 03
Residual Solvents (GC-MS) < 100 ppm (e.g., Ethyl Acetate)2500 ppm (Ethyl Acetate), 500 ppm (Heptane)
Water Content (Karl Fischer) 0.05%0.8%
¹H NMR Conforms to expected structure, no significant extraneous peaks.Shows unidentifiable peaks in the aliphatic and aromatic regions.
HRMS (m/z) [M+H]⁺ matches theoretical exact mass to < 2 ppm.[M+H]⁺ present, but with other significant ions.

Conclusion

While the specific compound "this compound" may not be an established reference standard, the principles outlined in this guide provide a robust framework for the qualification and use of in-house reference standards for novel ketone and oxazole-containing compounds. By employing a suite of orthogonal analytical techniques, researchers can establish the identity, purity, and other critical attributes of a candidate standard with a high degree of confidence. This meticulous approach is fundamental to ensuring the reliability and reproducibility of analytical data in the highly regulated environment of pharmaceutical development.

References

  • Suda, A., et al. (2007). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed. Available at: [Link]

  • NIOSH. (2003). KETONES II: METHOD 2553. CDC. Available at: [Link]

  • Cardeal, Z. L., et al. (2008). Gas chromatographic separations of ketone standards (0.1 mg/l) on HP-FFAP column. ResearchGate. Available at: [Link]

  • Analytical Methods for Ketones. Scribd. Available at: [Link]

  • Uda, Y., et al. (2000). Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. RSC Publishing. Available at: [Link]

  • Cardeal, Z. L., & de Souza, P. P. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

  • D'yakonov, V. A., et al. (2020). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. Available at: [Link]

  • GC Reference Standards. Briti Scientific. Available at: [Link]

  • Wang, L., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. ResearchGate. Available at: [Link]

  • Farsalinos, K., & Gillman, I. (2018). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC - NIH. Available at: [Link]

  • Anjali, et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Caddy, B., & Idowu, O. R. (1973). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. ASTM Digital Library. Available at: [Link]

  • Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. Available at: [Link]

  • Determination method for aldehydes and ketones in glycerin. Google Patents.
  • Anjali, et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Available at: [Link]

  • Tellis, J. C., et al. (2015). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of α-Oxo Acids. Macmillan Group - Princeton University. Available at: [Link]

  • System Gas Chromatography (GC). Shimadzu. Available at: [Link]

  • Ramesh, A., et al. (2024). Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences and Pharma Research. Available at: [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • ETHYL HEXYL KETONE. precisionFDA. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Hexyl Oxazol-2-yl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth, experience-driven comparison of analytical methods for the characterization of "Hexyl oxazol-2-yl ketone," a representative small molecule intermediate. We move beyond a simple recitation of protocols to explain the scientific rationale behind method selection, experimental design, and data interpretation for cross-validation. This document is intended for researchers, analytical scientists, and quality control professionals, offering a practical framework for comparing a legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The principles and workflows detailed herein are grounded in regulatory expectations, ensuring that the resulting data is not only scientifically sound but also suitable for submission.

Introduction: The "Why" Behind Method Cross-Validation

In the lifecycle of a pharmaceutical product, analytical methods are not static. They evolve due to technological advancements, transfers between laboratories, or the need for improved performance (e.g., higher throughput or lower detection limits). When a new or alternative analytical procedure is introduced, it is not sufficient for it to be merely validated in isolation; it must be demonstrated to be equivalent to the existing, approved method. This process is known as cross-validation.

This compound , a molecule featuring both a ketone and an oxazole moiety, presents typical analytical challenges for a pharmaceutical intermediate. Its purity and concentration must be meticulously controlled to ensure the quality and safety of the final API. This guide will use this compound as a case study to compare two workhorse analytical techniques:

  • Legacy Method: A robust, widely-used HPLC-UV method. This represents a standard approach for routine quality control, valued for its simplicity and reliability.

  • Modern Method: A high-sensitivity, high-throughput UPLC-MS/MS method. This technique offers significant advantages in terms of speed and specificity, making it ideal for impurity profiling and low-level quantification.

The objective of cross-validating these two methods is to demonstrate that the UPLC-MS/MS procedure is suitable for its intended purpose and provides results that are equivalent to the established HPLC-UV method.[1] This ensures continuity of data and confidence in analytical results, regardless of the method employed.

The Foundation: Principles of Analytical Method Cross-Validation

The framework for our comparison is built upon internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) and guidance from the U.S. Food and Drug Administration (FDA).[2][3][4] The goal is to demonstrate that the analytical procedure is fit for its intended purpose.[5] For cross-validation, we will assess a specific set of performance characteristics to establish equivalence.

Key Validation Parameters for Comparison:

  • Accuracy: The closeness of test results to the true value. This is often determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A successful cross-validation will demonstrate that there are no statistically significant differences between the methods for these key parameters.

Experimental Design: A Self-Validating Workflow

A well-designed experiment is crucial for a successful cross-validation. The workflow should be logical and structured to allow for direct comparison of the data generated by each method.

Overall Cross-Validation Workflow

The following diagram outlines the logical flow of the cross-validation process, from initial planning to the final comparative analysis.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Acceptance Criteria (Based on ICH Q2(R1)) P2 Prepare Validation Protocol P1->P2 E1 Prepare Spiked Samples (e.g., 80%, 100%, 120% of nominal) P2->E1 E2 Analyze Samples by Legacy Method (HPLC-UV) E1->E2 E3 Analyze Samples by Modern Method (UPLC-MS/MS) E1->E3 A1 Collect & Process Data (Accuracy, Precision, Linearity) E2->A1 E3->A1 A2 Statistical Comparison (e.g., t-test, F-test) A1->A2 A3 Compare Against Acceptance Criteria A2->A3 A4 Generate Validation Report A3->A4 HPLC_System A Mobile Phase (Solvent Reservoir) B Pump A->B C Injector B->C D HPLC Column (e.g., C18) C->D E UV Detector D->E F Data System (Chromatogram) E->F G Waste E->G

Sources

Safety Operating Guide

Guide to the Proper Disposal of Hexyl Oxazol-2-yl Ketone: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to encompass the entire lifecycle of the chemical reagents we employ. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of safe, ethical, and sustainable laboratory practice. This guide provides a detailed protocol for the proper disposal of hexyl oxazol-2-yl ketone, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a comprehensive understanding of the required procedures.

Hazard Identification and Characterization

The oxazole parent compound is a highly flammable liquid that can cause serious eye damage.[1][2][3] Ketones, particularly those with alkyl chains, are often flammable liquids.[4][5] This strongly suggests that this compound should be treated as an ignitable hazardous waste . Furthermore, many organic solvents and heterocyclic compounds can cause skin and respiratory irritation.[1]

Based on this analysis, the following hazard profile should be assumed for disposal purposes:

PropertyInferred Characteristic & Rationale
Physical State Liquid
Primary Hazard Flammable Liquid (Ignitable) . Based on the flammability of the oxazole moiety and similar ketones.[1][3][4]
Health Hazards Potential for serious eye irritation/damage .[3] Potential skin and respiratory tract irritant.
Environmental Hazards May be harmful to aquatic life. Many organic solvents exhibit aquatic toxicity.
Reactivity Generally stable, but should be kept away from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability , Corrosivity, Reactivity, or Toxicity.[9] Given its flammability, this compound falls under the Ignitability characteristic.

Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment for laboratory personnel through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for the safe removal of waste.[10]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before handling the waste container, ensuring personal and environmental safety is critical.

  • Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent contact with the chemical. This includes:

    • Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

    • Body Protection : A flame-resistant laboratory coat.

Anyone involved in the handling and disposal process must be trained on the specific hazards of the chemical and the procedures outlined in the laboratory's Chemical Hygiene Plan.[11][12]

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure compliant and safe disposal.

Step 1: Waste Classification The first step is formal classification. Based on the analysis in Section 1, this material must be managed as a RCRA Hazardous Waste due to the characteristic of Ignitability .

Step 2: Segregation of Waste Proper segregation is crucial to prevent dangerous chemical reactions.[13][14]

  • Collect waste this compound in a dedicated container.

  • DO NOT mix this waste with other chemical streams, such as:

    • Aqueous waste

    • Acidic or basic waste

    • Oxidizers

    • Halogenated solvents

  • This practice prevents violent reactions and simplifies the final disposal process for the licensed waste contractor.

Step 3: Container Selection and Management The choice of container is critical for safe storage and transport.

  • Use a container made of a compatible material (e.g., glass or polyethylene) that will not react with the ketone.

  • The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of flammable vapors.[13]

  • Ensure the container is in good condition, free from cracks or defects.

  • The container must be kept closed at all times except when actively adding waste.[9]

Step 4: Hazardous Waste Labeling Proper labeling is a key regulatory requirement. The container must be clearly marked with a completed hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)

  • A clear indication of the hazards (e.g., checking boxes for "Ignitable" or "Flammable")

  • The Accumulation Start Date (the date the first waste was added to the container)

  • The name of the Principal Investigator and the laboratory location.

Step 5: Storage and Accumulation Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain potential spills.

  • Keep the SAA away from sources of ignition like open flames, hot plates, or sparks.[4][13]

Step 6: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Once the waste container is full, or within 180 days of the accumulation start date, submit a request for chemical waste pickup following your institution's specific procedures.

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G Workflow for this compound Disposal start Begin Disposal Process identify 1. Identify Waste This compound start->identify classify 2. Classify Hazard Assume Ignitable (Flammable) per RCRA identify->classify ppe 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate 4. Segregate Waste Use dedicated, compatible container ppe->segregate label_waste 5. Label Container 'Hazardous Waste', Name, Date, Hazards segregate->label_waste store 6. Store in SAA Secondary Containment Away from ignition sources label_waste->store request_pickup 7. Request Pickup Contact EHS / Licensed Contractor store->request_pickup end Disposal Complete (Cradle-to-Grave) request_pickup->end

Sources

A-Z Guide to Hexyl oxazol-2-YL ketone: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The foundational principle of this guide is proactive risk mitigation. When dealing with a novel or less-characterized substance, it is imperative to assume a higher level of hazard and implement controls accordingly.[2][3] This approach ensures the protection of all laboratory personnel and the environment.

Hazard Identification and Risk Assessment

The first step in any safe laboratory operation is a thorough evaluation of the potential hazards.[4] Based on its chemical structure, Hexyl oxazol-2-yl ketone is anticipated to present the following risks:

  • Skin and Eye Irritation: Ketones and heterocyclic compounds can cause significant skin and eye irritation.[5][6]

  • Respiratory Irritation: Volatile organic compounds may cause respiratory irritation if inhaled.[5][6]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[5]

  • Flammability: Ketones are often flammable liquids.[7][8]

A comprehensive risk assessment should be conducted before any new experiment involving this compound.[9][10] This involves identifying the specific steps in your procedure where exposure is most likely (e.g., weighing, transferring, heating) and implementing appropriate controls.[9]

Engineering and Administrative Controls: Your First Line of Defense

Before resorting to Personal Protective Equipment (PPE), engineering and administrative controls should be implemented to minimize hazards at their source.[11][12]

  • Chemical Fume Hood: All work with this compound, including preparation, handling, and reaction quenching, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory.[13]

  • Restricted Access: The area where the compound is being used should be clearly marked, and access should be restricted to authorized personnel.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical for preventing direct contact with hazardous chemicals.[14][15] The required level of PPE will depend on the specific operation being performed.[16]

Protection Level Required PPE When to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated area or a fume hood.[16]
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[16]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.For responding to spills or uncontrolled releases of the compound.[16]

Rationale for PPE Selection:

  • Eye and Face Protection: Safety glasses with side shields or tight-sealing safety goggles are mandatory to protect against accidental splashes.[1] A face shield provides an additional layer of protection for the entire face.[16]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1] A lab coat or chemical-resistant apron protects the body from spills.[1] For significant splash risks, coveralls are recommended.[16]

  • Respiratory Protection: While working in a fume hood should be sufficient for most operations, a respirator may be necessary for large-scale work or in the event of a spill.[6] The choice of respirator and cartridge should be based on a formal risk assessment.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is crucial for minimizing exposure and ensuring a controlled laboratory environment.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Disposal Phase prep_1 Conduct Risk Assessment prep_2 Don Required PPE prep_1->prep_2 prep_3 Verify Fume Hood Operation prep_2->prep_3 handle_1 Weigh/Measure Compound in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Perform Reaction in Closed System handle_1->handle_2 handle_3 Monitor Reaction Remotely if Possible handle_2->handle_3 clean_1 Quench Reaction Safely handle_3->clean_1 Reaction Complete clean_2 Decontaminate Glassware & Surfaces clean_1->clean_2 clean_3 Segregate & Label Waste clean_2->clean_3 clean_4 Dispose of Waste via EHS clean_3->clean_4 end Safe Completion clean_4->end End of Process

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure all engineering controls are functioning correctly and don the appropriate PPE as detailed in the table above.[1]

  • Aliquotting and Transfer: Conduct all transfers of the compound within a chemical fume hood. Use spark-proof tools, as ketones can be flammable.[13]

  • Reaction Setup: If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[13] Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not pour down the drain.
Contaminated Solvents Collect in a labeled, sealed waste container for halogenated or non-halogenated solvents as appropriate.
Contaminated PPE Gloves, lab coats, and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.[18]
Empty Containers Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Waste Management Principles:

  • Segregation: Do not mix incompatible waste streams.[19]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated area away from heat and ignition sources.[20]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for any questions.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]

  • Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • ACS Chemical Health and Safety Division. (n.d.). Lab Risk Assessment Workbook. Retrieved from [Link]

  • University of Wollongong. (2008). Laboratory Work Risk Assessment. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Medscape. (2025, October 23). Ketones: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • Beyond Type 1. (2019, June 19). Testing For and Managing Ketones. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • University of Iowa Stead Family Children's Hospital. (n.d.). Ketone Management – General Inpatient Management of Pediatric Diabetes Mellitus. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. Retrieved from [Link]

  • M&U International. (2015, February 17). Safety Data Sheet: Methyl Hexyl Ketone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.